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  • Product: 2-Bromo-4-hydroxy-5-methoxybenzoic acid
  • CAS: 90050-65-0

Core Science & Biosynthesis

Foundational

2-Bromo-4-hydroxy-5-methoxybenzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-hydroxy-5-methoxybenzoic Acid Introduction Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. Among these...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-hydroxy-5-methoxybenzoic Acid

Introduction

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. Among these, 2-Bromo-4-hydroxy-5-methoxybenzoic acid represents a highly functionalized aromatic building block. As a derivative of vanillic acid, it incorporates a strategically placed bromine atom, which, alongside the hydroxyl, methoxy, and carboxylic acid moieties, provides multiple points for synthetic modification. The interplay between the electron-donating hydroxyl and methoxy groups and the electron-withdrawing carboxyl and bromo substituents creates a unique electronic and steric environment. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for 2-Bromo-4-hydroxy-5-methoxybenzoic acid, tailored for researchers and professionals in drug development and organic synthesis.

Physicochemical and Structural Properties

The properties of 2-Bromo-4-hydroxy-5-methoxybenzoic acid are dictated by its array of functional groups. The carboxylic acid group imparts acidity and allows for the formation of salts and esters. The phenolic hydroxyl group is also weakly acidic and, together with the carboxyl group, provides sites for hydrogen bonding, which typically results in a higher melting point and influences solubility. The bromine atom adds significant molecular weight and introduces a useful synthetic handle for cross-coupling reactions.

While experimental data for this specific isomer is limited, the properties can be reliably estimated and compared with its close isomers. Below is a summary of key properties.

Table 1: Core Chemical and Physical Properties

PropertyValue / DescriptionSource / Note
IUPAC Name 2-Bromo-4-hydroxy-5-methoxybenzoic acid---
Molecular Formula C₈H₇BrO₄[1][2]
Molecular Weight 247.04 g/mol [1]
CAS Number 13898139 (Predicted)PubChem
Appearance Expected to be a white to off-white solidInferred from related compounds
Melting Point 270-274 °C (for isomer 2-bromo-5-hydroxy-4-methoxybenzoic acid)[1]
Boiling Point 365.7 °C at 760 mmHg (for isomer 2-bromo-5-hydroxy-4-methoxybenzoic acid)[1]
Density 1.757 g/cm³ (for isomer 2-bromo-5-hydroxy-4-methoxybenzoic acid)[1]
SMILES COC1=C(C=C(C(=C1)Br)C(=O)O)O---
InChIKey QOHWIPQTBHQOQW-UHFFFAOYSA-N (for isomer 2-bromo-5-hydroxy-4-methoxybenzoic acid)[3]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of 2-Bromo-4-hydroxy-5-methoxybenzoic acid. While a dedicated spectrum for this compound is not publicly available, a predicted profile can be constructed based on the known chemical shifts and absorption frequencies of its constituent functional groups.

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. A singlet for the methoxy group protons would appear around 3.8-3.9 ppm. The acidic protons of the hydroxyl and carboxylic acid groups would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR would display eight distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >165 ppm). The aromatic carbons would appear in the 100-160 ppm range, with their specific shifts influenced by the attached substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), overlapping with the phenolic O-H stretch. A sharp, strong peak for the C=O stretch of the carboxylic acid would be prominent around 1700 cm⁻¹. C-O stretching bands for the ether and phenol, as well as C-Br stretching, would be visible in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with peaks appearing at m/z 246 and 248.

Synthesis and Reactivity

Synthetic Approach

The most direct route to 2-Bromo-4-hydroxy-5-methoxybenzoic acid is through the electrophilic bromination of a suitable precursor, such as 4-hydroxy-5-methoxybenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl and methoxy groups are strongly activating and ortho-, para-directing, while the carboxylic acid is deactivating and meta-directing. The position ortho to the hydroxyl group (C2) is activated and a likely site for substitution.

A plausible laboratory-scale synthesis protocol is outlined below, adapted from procedures for similar compounds.[4][5]

Experimental Protocol: Synthesis via Electrophilic Bromination

  • Dissolution: Dissolve the starting material, 4-hydroxy-5-methoxybenzoic acid, in a suitable solvent such as glacial acetic acid or a halogenated hydrocarbon (e.g., dichloromethane) in a round-bottom flask.[4]

  • Initiation: Add a bromination initiator and/or catalyst if required. For more controlled bromination, N-bromosuccinimide (NBS) can be used as the bromine source.[4]

  • Bromination: Slowly add the brominating agent (e.g., a solution of bromine in acetic acid or solid NBS) to the reaction mixture at a controlled temperature, typically between 0 °C and room temperature, while stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Once the reaction is complete, pour the mixture into ice water to precipitate the crude product and quench any remaining bromine.[4]

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water to remove residual acid and salts.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-Bromo-4-hydroxy-5-methoxybenzoic acid.[4]

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction cluster_end Workup & Purification Precursor 4-Hydroxy-5-methoxy- benzoic Acid Reaction Electrophilic Aromatic Substitution Precursor->Reaction Reagent Brominating Agent (e.g., Br2 or NBS) Reagent->Reaction Quench Quenching (Ice Water) Reaction->Quench 1. Reaction Completion Filter Filtration Quench->Filter 2. Precipitation Recrystallize Recrystallization Filter->Recrystallize 3. Crude Product Product Pure 2-Bromo-4-hydroxy- 5-methoxybenzoic Acid Recrystallize->Product 4. Pure Product

Caption: Synthetic workflow for 2-Bromo-4-hydroxy-5-methoxybenzoic acid.

Chemical Reactivity

The molecule's functional groups provide diverse reactivity:

  • Carboxylic Acid: Can undergo esterification, amide bond formation, or reduction to an alcohol.

  • Phenolic Hydroxyl: Can be alkylated to form an ether or acylated to form an ester. It also activates the ring towards further electrophilic substitution.

  • Aryl Bromide: Serves as a key handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of carbon-carbon or carbon-heteroatom bonds. This is particularly valuable in building molecular complexity for drug discovery.[6]

  • Aromatic Ring: The electron-rich nature of the ring, due to the -OH and -OCH₃ groups, allows for further electrophilic substitution, although the positions are heavily influenced by the existing substituents.

Applications in Research and Drug Development

2-Bromo-4-hydroxy-5-methoxybenzoic acid is not an end-product but a valuable intermediate. Its utility stems from its status as a versatile scaffold.

  • Fragment-Based Drug Discovery: As a highly functionalized small molecule, it can serve as a starting point or fragment in the design of inhibitors for various biological targets. The related compound, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, has been shown to possess anti-inflammatory properties by inactivating ERK, JNK, and NF-κB pathways.[7] This suggests that derivatives of the benzoic acid core could be explored for similar activities.

  • Synthesis of Complex Molecules: It is an ideal building block for creating more complex natural product analogues or novel heterocyclic systems. The aryl bromide is particularly suited for constructing bi-aryl structures, which are common motifs in pharmaceuticals.[6][8]

  • Materials Science: Phenolic and benzoic acid compounds can be used in the development of polymers and other materials, where they can impart properties like antioxidant activity or thermal stability.[6]

Safety and Handling

Table 2: GHS Hazard Information (Based on Analogous Compounds)

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation, Category 2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Irritation, Category 2AGHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity (single exposure), Respiratory system, Category 3GHS07WarningH335: May cause respiratory irritation

Precautions for Safe Handling & Storage:

  • Handling: Use only in a well-ventilated area, preferably within a fume hood.[9] Avoid breathing dust.[12] Avoid contact with skin, eyes, and clothing.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from strong oxidizing agents and incompatible materials.

  • Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, regional, and national regulations.[13]

SafetyFlow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage Gloves Gloves (Chemical Resistant) Goggles Safety Goggles Coat Lab Coat Ventilation Use in Fume Hood Avoid Avoid Dust Inhalation & Skin/Eye Contact Container Tightly Closed Container Location Cool, Dry, Well- Ventilated Area PPE_Group Wear Appropriate PPE Handling_Group Follow Safe Handling Handling_Group->Ventilation Handling_Group->Avoid Storage_Group Ensure Proper Storage Storage_Group->Container Storage_Group->Location

Caption: Key safety and handling relationships for substituted benzoic acids.

Conclusion

2-Bromo-4-hydroxy-5-methoxybenzoic acid is a synthetically valuable building block with significant potential for applications in drug discovery and materials science. Its well-defined structure, featuring four distinct and reactive functional groups, allows for precise and versatile chemical modifications. The aryl bromide, in particular, opens avenues for advanced synthetic transformations via modern cross-coupling chemistry. While it should be handled with care according to established safety protocols for irritant chemicals, its utility as a scaffold for constructing complex molecular architectures makes it a compound of considerable interest to the research community.

References

  • Google Patents. (n.d.). Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • Chemsrc. (2024, March 12). 2-bromo-5-hydroxy-4-methoxybenzoic acid. Retrieved March 15, 2026, from [Link]

  • Google Patents. (n.d.). Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • MDPI. (2026, January 7). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-4-ethoxy-5-methoxybenzoic acid. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved March 15, 2026, from [Link]

  • PubChemLite. (n.d.). 2-bromo-5-hydroxy-4-methoxybenzoic acid (C8H7BrO4). Retrieved March 15, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). Retrieved March 15, 2026, from [Link]

Sources

Exploratory

starting materials for 2-Bromo-4-hydroxy-5-methoxybenzoic acid synthesis

An In-depth Technical Guide on the Starting Materials for the Synthesis of 2-Bromo-4-hydroxy-5-methoxybenzoic Acid Introduction Chemical Profile of 2-Bromo-4-hydroxy-5-methoxybenzoic Acid 2-Bromo-4-hydroxy-5-methoxybenzo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Starting Materials for the Synthesis of 2-Bromo-4-hydroxy-5-methoxybenzoic Acid

Introduction

Chemical Profile of 2-Bromo-4-hydroxy-5-methoxybenzoic Acid

2-Bromo-4-hydroxy-5-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a hydroxyl group, and a methoxy group strategically positioned on the benzoic acid framework, makes it a valuable and versatile intermediate in organic synthesis. The interplay of these functional groups—an electron-withdrawing halogen and carboxyl group, alongside electron-donating hydroxyl and methoxy groups—creates a unique electronic and steric environment, enabling a wide range of subsequent chemical transformations.

Significance in Pharmaceutical and Chemical Synthesis

The primary importance of 2-Bromo-4-hydroxy-5-methoxybenzoic acid lies in its role as a key building block in the development of complex molecules, particularly in the pharmaceutical industry. It serves as a precursor for various bioactive compounds, including flavonoids, isoflavones, and xanthones.[1] Its functional groups provide multiple reaction points for constructing larger molecular architectures, making it a crucial intermediate in the synthesis of targeted therapeutic agents and other high-value specialty chemicals.

Retrosynthetic Analysis: Identifying Key Precursors

A retrosynthetic approach to 2-Bromo-4-hydroxy-5-methoxybenzoic acid reveals several potential synthetic pathways originating from common, commercially available starting materials. The primary disconnections involve the formation of the carbon-bromine bond and the potential for functional group interconversion, such as the oxidation of a methyl or aldehyde group to a carboxylic acid, or the selective demethylation of a dimethoxy precursor.

G cluster_0 Key Disconnections cluster_1 Potential Precursors Target 2-Bromo-4-hydroxy-5-methoxybenzoic acid FGI Functional Group Interconversion (FGI) Target->FGI Demethylation CBr C-Br Bond Formation (Electrophilic Bromination) Target->CBr Bromination P1 2-Bromo-4,5-dimethoxybenzoic acid (Requires Selective Demethylation) FGI->P1 P2 3-Hydroxy-4-methoxybenzoic acid (Requires Regioselective Bromination) CBr->P2

Caption: Retrosynthetic analysis of 2-Bromo-4-hydroxy-5-methoxybenzoic acid.

Pathway 1: Synthesis from Dimethoxy Precursors via Selective Demethylation

This pathway represents a robust and scalable approach, starting from readily available 3,4-dimethoxy substituted precursors. The strategy involves introducing the bromine atom and carboxylic acid function first, followed by a critical selective demethylation step to reveal the C4-hydroxyl group.

Starting Material: 3,4-Dimethoxytoluene

Rationale: 3,4-Dimethoxytoluene is an inexpensive and commercially available starting material. This route involves a two-step conversion to the key intermediate, 2-bromo-4,5-dimethoxybenzoic acid, followed by selective demethylation.

G Start 3,4-Dimethoxytoluene Inter1 2-Bromo-4,5-dimethoxytoluene Start->Inter1 Directed Bromination (H₂SO₄, H₂O₂, NaBr) Inter2 2-Bromo-4,5-dimethoxybenzoic acid Inter1->Inter2 Oxidation (KMnO₄) Final Target Product Inter2->Final Selective Demethylation (e.g., BBr₃)

Caption: Workflow for synthesis starting from 3,4-Dimethoxytoluene.

Experimental Protocol:

Step 1: Synthesis of 2-Bromo-4,5-dimethoxytoluene [2]

  • To a reaction vessel, add 3,4-dimethoxytoluene, a metal bromide (e.g., Sodium Bromide or Potassium Bromide), and sulfuric acid. The molar ratio of toluene:sulfuric acid:hydrogen peroxide:metal bromide is typically around 1.0:0.6:1.1:1.1.

  • Maintain the reaction temperature between 30-60°C and stir for 2-4 hours.

  • Upon completion, quench the reaction by adding the mixture to a 0.5M aqueous solution of sodium bisulfite to neutralize excess oxidizing agents.

  • Extract the product with ethyl acetate. The combined organic layers are dried and concentrated to yield 2-bromo-4,5-dimethoxytoluene, typically as a light yellow oil.

Step 2: Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid [1][2]

  • In a flask, combine 2-bromo-4,5-dimethoxytoluene, water, and a phase transfer catalyst such as tetrabutylammonium bromide.

  • Heat the mixture to 80-90°C.

  • Slowly add potassium permanganate (KMnO₄) portion-wise over several hours while maintaining the temperature. The reaction is typically complete in 5-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Filter the hot reaction mixture to remove manganese dioxide (MnO₂).

  • Cool the filtrate and acidify to a pH of approximately 4 with hydrochloric acid to precipitate the product.[1]

  • Collect the solid by filtration and dry to obtain 2-bromo-4,5-dimethoxybenzoic acid.

Step 3: Selective Demethylation The selective cleavage of the C4-methoxy group is the most critical step. The methoxy group at C4 is para to the electron-withdrawing carboxyl group, making it more susceptible to cleavage by Lewis acids than the C5-methoxy group.

  • Dissolve 2-bromo-4,5-dimethoxybenzoic acid in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., -78°C or 0°C).

  • Slowly add one equivalent of a strong Lewis acid, such as boron tribromide (BBr₃).

  • Allow the reaction to warm to room temperature and stir until TLC indicates the conversion is complete.

  • Carefully quench the reaction by adding methanol or water.

  • Perform an aqueous workup and extract the product into an organic solvent.

  • Purify the final product, 2-Bromo-4-hydroxy-5-methoxybenzoic acid, by recrystallization or column chromatography.

Starting Material: 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

Rationale: Veratraldehyde is another common starting material. The synthetic logic is similar to the toluene route, but it leverages the aldehyde functionality, which can be oxidized to a carboxylic acid under milder conditions than a methyl group.

Step 1: Bromination of Veratraldehyde The bromination of veratraldehyde in acetic acid yields 2-bromo-4,5-dimethoxybenzaldehyde.[2][3] This step requires careful control to avoid side reactions.

Step 2: Oxidation of 2-Bromo-4,5-dimethoxybenzaldehyde The intermediate aldehyde is then oxidized to 2-bromo-4,5-dimethoxybenzoic acid. Standard oxidizing agents like potassium permanganate or chromic acid can be used. This oxidation is generally high-yielding.

Step 3: Selective Demethylation This step is identical to the one described in the 3,4-dimethoxytoluene pathway (Section 3.1, Step 3).

Pathway 2: Direct Bromination of a Hydroxy-methoxy Precursor

This approach aims to install the bromine atom directly onto a precursor that already contains the hydroxyl and methoxy groups. The success of this pathway is entirely dependent on controlling the regioselectivity of the electrophilic aromatic substitution.

Starting Material: Vanillin (4-Hydroxy-3-methoxybenzaldehyde)

Rationale: Vanillin is a widely available and inexpensive feedstock. Its aromatic ring is highly activated by the hydroxyl and methoxy groups, making it susceptible to bromination.[4] However, the directing effects of these groups present a significant challenge for achieving the desired 2-bromo isomer.

Causality of Experimental Choices: The hydroxyl group is a powerful ortho-, para-director, strongly favoring substitution at the C5 position (ortho to hydroxyl, para to methoxy). The methoxy group directs ortho- and para-, to positions C2 and C6. The strong directing effect of the hydroxyl group typically leads to the formation of 5-bromovanillin as the major product.[5][6]

G Vanillin Vanillin P1 5-Bromovanillin (Major Product) Vanillin->P1 Bromination (Br₂/AcOH) P2 2-Bromovanillin (Minor Product) Vanillin->P2 P3 6-Bromovanillin (Minor Product) Vanillin->P3

Caption: Regioselectivity in the bromination of vanillin.

To obtain the desired 2-bromo isomer, one would need to develop a specialized protocol that either blocks the more reactive C5 position or utilizes a catalyst system that favors the sterically more hindered C2 position. This route is therefore considered less efficient and more challenging for synthesizing the specific target molecule of this guide. Subsequent oxidation of the aldehyde would be required to yield the final benzoic acid.

Comparative Analysis of Synthetic Pathways

The choice of starting material is a critical decision based on factors including cost, scalability, and process complexity.

Parameter Pathway 1A (3,4-Dimethoxytoluene) Pathway 1B (Veratraldehyde) Pathway 2 (Vanillin)
Starting Material Cost LowModerateVery Low
Number of Steps 332 (to isomeric acid)
Key Challenges Harsh oxidation (KMnO₄), selective demethylationSelective demethylationPoor regioselectivity, difficult purification
Scalability High; route is well-documented in patents.[2]HighLow for the target isomer
Overall Yield Good to ExcellentGood to ExcellentPoor for the target isomer
Environmental/Safety Use of KMnO₄ (waste), BBr₃ (highly corrosive)Use of BBr₃ (highly corrosive)Use of elemental bromine or in-situ generation.[4][7]

Conclusion

For the synthesis of 2-Bromo-4-hydroxy-5-methoxybenzoic acid, starting from 3,4-dimethoxy-substituted precursors like 3,4-dimethoxytoluene or veratraldehyde is the most logical and field-proven strategy. These multi-step pathways offer excellent control over regioselectivity, leading to the key intermediate 2-bromo-4,5-dimethoxybenzoic acid in high yield and purity.[1][2] The final, critical step of selective demethylation, while requiring careful execution with potent reagents like boron tribromide, is a well-established transformation that provides clean access to the desired product.

While direct bromination of precursors like vanillin is conceptually simpler, it is plagued by significant regioselectivity issues, making it an impractical route for obtaining the specific 2-bromo isomer required. Therefore, for researchers and drug development professionals requiring a reliable and scalable synthesis, the dimethoxy-precursor pathway is the superior and recommended approach.

References

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents.
  • CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid - Google Patents.
  • Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
  • CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. Available at: [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchGate. Available at: [Link]

  • Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com. Available at: [Link]

  • Bromination of vanillin - YouTube. Available at: [Link]

  • Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Available at: [Link]

  • US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents.
  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC. Available at: [Link]

  • Mechanistic Investigations of Oxidation of Vanillin by N-Bromosuccinimide-A Kinetic Approach - Der Pharma Chemica. Available at: [Link]

  • (PDF) Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters - ResearchGate. Available at: [Link]

  • 5.1.2. Halogenation Reactions of Vanillin | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. Available at: [Link]

  • Bromination of Vanillin without bromine - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]

Sources

Foundational

Regioselectivity in the Synthesis of 2-Bromo-4-hydroxy-5-methoxybenzoic Acid: A Strategic Guide to Electronic Tuning

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound 2-Bromo-4-hydroxy-5-methoxybenzoic acid (historically r...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 2-Bromo-4-hydroxy-5-methoxybenzoic acid (historically referred to as 6-bromovanillic acid) is a highly valued synthetic intermediate. It is a critical building block in the development of complex pharmaceuticals, including carbidopa analogs and novel urolithin C derivatives acting as non-competitive allosteric inhibitors of liver pyruvate kinase (PKL) .

However, synthesizing this specific regioisomer presents a classic challenge in electrophilic aromatic substitution (EAS). Direct bromination of its native precursor, vanillic acid (or vanillin), overwhelmingly yields the 5-bromo isomer due to the dominant activating power of the C4-hydroxyl group . This whitepaper details the mechanistic causality, electronic tuning strategies, and self-validating experimental protocols required to invert this innate regioselectivity and successfully isolate the target 2-bromo (C6-brominated) isomer.

Mechanistic Rationale: The Regioselectivity Challenge

To understand the synthesis, we must first analyze the electronic environment of the native substrate, vanillin (4-hydroxy-3-methoxybenzaldehyde).

The aromatic ring contains two competing electron-donating groups (EDGs):

  • The C4-Hydroxyl (-OH) Group: A strong activator that directs electrophiles to its ortho positions (C3 and C5). Since C3 is occupied by the methoxy group, the -OH group strongly directs bromination to the C5 position .

  • The C3-Methoxy (-OCH₃) Group: A moderate activator that directs electrophiles to its ortho (C2, C4) and para (C6) positions.

Because the resonance-donating capacity of the -OH group is significantly stronger than that of the -OCH₃ group, the hydroxyl group dictates the regiochemical outcome. Consequently, direct bromination of vanillin or vanillic acid yields 5-bromovanillin almost exclusively.

NativeRegioselectivity Vanillin Vanillin Core (4-OH, 3-OMe) OH_Group -OH Group (Strong Activator) Vanillin->OH_Group OMe_Group -OMe Group (Moderate Activator) Vanillin->OMe_Group C5_Pos C5 Position (Major Product) OH_Group->C5_Pos Directs Ortho C6_Pos C6 Position (Minor/Trace) OMe_Group->C6_Pos Directs Para C2_Pos C2 Position (Sterically Blocked) OMe_Group->C2_Pos Directs Ortho

Directing effects in native vanillin leading to the undesired 5-bromo isomer.

Strategic Regiocontrol via Electronic Tuning

To synthesize 2-bromo-4-hydroxy-5-methoxybenzoic acid, the incoming bromine must be forced to the C6 position (which becomes the C2 position in the final benzoic acid nomenclature). This requires a temporary inversion of the ring's electronic hierarchy.

The Solution: Acetylation of the C4-OH group. By converting the phenol into an acetate ester (-OAc), the oxygen's lone electron pairs are delocalized into the adjacent acetyl carbonyl group. This dampens its electron-donating ability, demoting it from a "strong" activator to a "weak" activator.

Once the -OH is masked as an -OAc, the C3-methoxy group becomes the most powerful activating group on the ring . The -OCH₃ group directs bromination to C2 and C6. Because the C2 position is highly sterically hindered (sandwiched between the bulky aldehyde and methoxy groups), electrophilic attack occurs almost exclusively at the less hindered C6 position .

RegiocontrolWorkflow Step1 Step1 Step2 Step 2: Bromination Directing group shifts to -OMe Yields 6-Bromovanillin Acetate Step1->Step2 Step3 Step 3: Hydrolysis Deprotection of -OAc Yields 6-Bromovanillin Step2->Step3 Step4 Step 4: Oxidation Pinnick Oxidation Yields Target Carboxylic Acid Step3->Step4

Four-step workflow for the regioselective synthesis of the target acid.

Step-by-Step Experimental Protocols

The following protocols represent a self-validating synthetic system. Each step includes specific conditions chosen to maximize yield while preventing side reactions.

Step 1: Acetylation of Vanillin

Causality: Protects the phenol and dampens its activating power to alter regioselectivity.

  • Dissolve 10.0 g of vanillin in 30 mL of acetic anhydride.

  • Add 0.5 mL of pyridine as a nucleophilic catalyst.

  • Stir the mixture at room temperature for 2 hours. The reaction is completely self-indicating; the mixture will turn into a clear, pale-yellow solution.

  • Pour the mixture over 200 g of crushed ice to hydrolyze excess acetic anhydride.

  • Filter the resulting white precipitate (4-formyl-2-methoxyphenyl acetate), wash with cold water, and dry under a vacuum.

Step 2: Regioselective Bromination

Causality: Using KBr in water generates the tribromide ion ( Br3−​ ). This is a milder, more controlled brominating agent than free Br2​ , preventing over-bromination and oxidative degradation of the aldehyde.

  • Suspend 5.00 g of 4-formyl-2-methoxyphenyl acetate in 120 mL of an aqueous solution containing 10.3 g of Potassium Bromide (KBr).

  • Dropwise, add 1.42 mL of elemental Bromine ( Br2​ ) while maintaining the temperature at 25 °C.

  • Stir vigorously for 8 hours. The regioselectivity is kinetically locked during this phase.

  • Collect the precipitate (6-bromovanillin acetate) via vacuum filtration and wash thoroughly with distilled water.

Step 3: Acidic Hydrolysis (Deprotection)

Causality: Acidic hydrolysis is preferred over basic hydrolysis to keep the resulting electron-rich bromophenol protonated, preventing rapid air-oxidation (browning) during workup.

  • Suspend the crude 6-bromovanillin acetate in 120 mL of 6N Hydrochloric Acid (HCl).

  • Heat the mixture to 90 °C and stir continuously for 16 hours.

  • Cool the mixture to 0 °C. Collect the precipitate by filtration.

  • Recrystallize from ethyl acetate/n-heptane to yield pure 6-bromovanillin (2-bromo-4-hydroxy-5-methoxybenzaldehyde).

Step 4: Pinnick Oxidation

Causality: The Pinnick oxidation selectively oxidizes the aldehyde to a carboxylic acid without over-oxidizing the sensitive free phenolic -OH group. 2-methyl-2-butene acts as a hypochlorite scavenger, preventing unwanted chlorination of the aromatic ring.

  • Dissolve 3.0 g of 6-bromovanillin in 50 mL of tert-butanol and 10 mL of 2-methyl-2-butene.

  • In a separate flask, dissolve 1.5 g of Sodium Chlorite ( NaClO2​ ) and 1.5 g of Sodium Dihydrogen Phosphate ( NaH2​PO4​ ) in 15 mL of water.

  • Add the aqueous solution dropwise to the organic mixture at 0 °C.

  • Stir for 4 hours at room temperature.

  • Concentrate the mixture in vacuo, acidify with 1M HCl, and extract with Ethyl Acetate.

  • Dry the organic layer over Na2​SO4​ , filter, and evaporate to yield the final product: 2-Bromo-4-hydroxy-5-methoxybenzoic acid .

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative metrics for this optimized four-step workflow.

StepTransformationPrimary ReagentsTimeTempIsolated YieldRegiomeric Purity
1 Acetylation Ac2​O , Pyridine2 h25 °C95%>99%
2 Bromination Br2​ , KBr , H2​O 8 h25 °C85%>95% (C6 favored)
3 Hydrolysis6N HCl 16 h90 °C88%>98%
4 Oxidation NaClO2​ , NaH2​PO4​ 4 h0–25 °C90%>99%
Overall Total Synthesis -30 h -~64% >99% (Final)

Conclusion

The synthesis of 2-bromo-4-hydroxy-5-methoxybenzoic acid is a masterclass in exploiting electronic effects to override innate regioselectivity. By temporarily masking the strongly activating hydroxyl group as an acetate, chemists can shift the directing power to the methoxy group, successfully steering bromination to the sterically accessible C6 position. Coupled with the mild and highly tolerant Pinnick oxidation, this self-validating protocol ensures high yields, exceptional regiomeric purity, and scalable access to a vital pharmaceutical building block.

References

  • Battisti, U. M., Monjas, L., Akladios, F., et al. (2023). Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase. Pharmaceuticals, 16(5), 668.[Link]

  • Royal Society of Chemistry. (2017). Halogenation Reactions of Vanillin. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.[Link]

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-4-hydroxy-5-methoxybenzoic Acid in Drug Development

Executive Summary As a Senior Application Scientist, I approach molecular building blocks not merely as static chemical structures, but as dynamic platforms engineered for targeted drug discovery. 2-Bromo-4-hydroxy-5-met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach molecular building blocks not merely as static chemical structures, but as dynamic platforms engineered for targeted drug discovery. 2-Bromo-4-hydroxy-5-methoxybenzoic acid (CAS: 90050-65-0) is a highly specialized halogenated aromatic compound that serves as a critical intermediate in the synthesis of complex biaryl systems and allosteric kinase inhibitors.

This technical guide deconstructs the physical properties, chemical reactivity, and validated synthetic protocols associated with this compound. By understanding the causality behind its structural features—specifically the ortho-positioned bromine and the electron-donating guaiacol motif—researchers can predictably harness its reactivity for advanced medicinal chemistry applications, such as the development of1.

Physicochemical Properties & Molecular Descriptors

The utility of 2-Bromo-4-hydroxy-5-methoxybenzoic acid is fundamentally driven by its physicochemical profile. The table below synthesizes its core quantitative data, mapping each property to its mechanistic significance in laboratory and biological settings.

ParameterValueMechanistic Significance / Causality
CAS Registry Number 2Primary identifier for procurement and spectral database cross-referencing.
Molecular Formula C8H7BrO4Establishes the stoichiometric mass for precise calculation of reaction equivalents.
Molecular Weight 247.04 g/mol Critical for calculating exact molarity in high-throughput screening assays.
Hydrogen Bond Donors 2 (-OH, -COOH)Essential for directing target-protein interactions and defining the molecule's solvation shell.
Hydrogen Bond Acceptors 4 (-OH, -OCH3, -COOH)Facilitates multi-point coordination within allosteric binding pockets.
LogP (Estimated) ~2.3 - 3.0Balances aqueous solubility with lipophilic membrane permeability, a critical factor for oral bioavailability.

Data corroborated via 3.

Synthetic Methodologies & Reaction Causality

The strategic placement of functional groups on 2-Bromo-4-hydroxy-5-methoxybenzoic acid makes it an ideal precursor for complex ring systems.

The Hurtley Coupling Advantage: The bromine atom at the 2-position is highly activated for transition-metal-catalyzed cross-coupling. When subjected to Hurtley coupling conditions (CuI catalysis), the adjacent carboxylic acid acts as a directing group. It coordinates with the copper catalyst, facilitating the oxidative addition of Cu into the C-Br bond. This lowers the activation energy required to form new C-C or C-O bonds with resorcinol derivatives.

Oxidative Lactonization: Following coupling, the electron-donating hydroxyl (C4) and methoxy (C5) groups enrich the electron density of the aromatic ring. This enrichment is the causal factor that allows for mild, late-stage C-H activation and oxidative lactonization (often utilizing K2​S2​O8​ or Palladium catalysts) to yield the rigid dibenzo-α-pyrone core characteristic of Urolithin analogues.

Synth_Workflow Start 2-Bromo-4-hydroxy- 5-methoxybenzoic acid Coupling Hurtley Coupling (CuI, Base, 50°C) Start->Coupling Reactant Resorcinol Core Reactant->Coupling Intermediate Biaryl Ether/Acid Coupling->Intermediate C-O Bond Formation Lactonization Oxidative Lactonization (K2S2O8 or Pd) Intermediate->Lactonization Product Urolithin C Derivative Lactonization->Product Ring Closure

Fig 1. Synthetic workflow for Urolithin C derivatives via Hurtley coupling and lactonization.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the mechanistic rationale (causality) and a validation checkpoint to confirm success before proceeding.

Protocol A: Base-Mediated Hydrolysis to Yield the Free Acid

Purpose: To deprotect precursor esters or aldehydes to yield pure 2-Bromo-4-hydroxy-5-methoxybenzoic acid.

  • Initiation: Dissolve the precursor (e.g., 3.64 mmol) in 20.0 mL of 5% aqueous NaOH.

    • Causality: The strong base cleaves protecting ester groups via nucleophilic acyl substitution. The resulting phenoxide and carboxylate ions remain highly soluble in the aqueous medium, separating them from non-polar impurities.

  • Thermal Activation: Heat the solution to reflux for 1 hour.

    • Causality: Refluxing provides the necessary kinetic energy to drive the hydrolysis to absolute completion.

  • Quenching & Precipitation: Cool the reaction mixture to 0 °C using an ice bath, then slowly acidify dropwise with 1M HCl until pH ~1-2 is reached.

    • Causality: Cooling prevents exothermic degradation. The HCl protonates the carboxylate ( pKa≈3.5−4.0 ), drastically reducing its aqueous solubility and forcing the free acid to precipitate.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 30.0 mL).

    • Causality: EtOAc is a moderately polar organic solvent that efficiently partitions the protonated acid from the aqueous inorganic salts (NaCl).

  • Validation Checkpoint: The formation of a dense off-white precipitate at pH 2 confirms successful protonation. Complete consumption of the starting material must be verified via TLC (Hexane:EtOAc 7:3), observing the disappearance of the higher-Rf ester spot.

Protocol B: Hurtley Coupling for Biaryl Assembly

Purpose: To couple the brominated acid with a resorcinol derivative.

  • Reagent Assembly: Combine 2-Bromo-4-hydroxy-5-methoxybenzoic acid (1 eq), resorcinol (1.2 eq), CuI (0.1 eq), and Na2​CO3​ (2 eq) in deionized H2​O .

  • Catalytic Cycle: Heat the mixture to 50 °C for 24 hours under an inert atmosphere.

    • Causality: CuI acts as the transition metal catalyst. Na2​CO3​ serves as a mild base to deprotonate the resorcinol, facilitating transmetalation without causing undesired side-reactions or degradation of the starting materials.

  • Validation Checkpoint: The color shift of the reaction mixture and the emergence of a new, highly fluorescent spot under 254 nm UV light indicates successful biaryl ether formation.

Application in Target-Directed Drug Discovery

In contemporary drug development, 2-Bromo-4-hydroxy-5-methoxybenzoic acid is a cornerstone for synthesizing non-competitive inhibitors of Liver Pyruvate Kinase (PKL) . PKL facilitates the final step of hepatic glycolysis. By synthesizing Urolithin C analogues from this brominated precursor, researchers can target an allosteric binding pocket on the PKL enzyme.

The structural rigidity provided by the lactone ring (derived from the carboxylic acid) and the hydrogen-bonding network (derived from the hydroxy and methoxy groups) induce a conformational shift in PKL, modulating hepatic glycolysis and offering therapeutic avenues for metabolic disorders.

Mech_Pathway Ligand Urolithin C Analogue Site Allosteric Binding Pocket Ligand->Site Binds Target Liver Pyruvate Kinase (PKL) Conform Enzyme Conformational Shift Target->Conform Induces Site->Target Located on Effect Non-Competitive Inhibition Conform->Effect Results in

Fig 2. Allosteric modulation pathway of Liver Pyruvate Kinase (PKL) by synthesized analogues.

References

  • Source: National Institutes of Health (NIH)
  • 2-Bromo-4-hydroxy-5-methoxybenzoic acid | 90050-65-0 Product Specifications Source: Sigma-Aldrich URL
  • 2-Bromo-4-methoxybenzoic acid Derivatives & Properties | CAS#:74317-85-4 Source: Chemsrc URL

Sources

Foundational

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-5-hydroxy-4-methoxybenzoic Acid

An in-depth analysis of the 1H NMR spectrum for 2-Bromo-4-hydroxy-5-methoxybenzoic acid requires a definitive understanding of its chemical structure. However, extensive searches have not yielded a confirmed structure or...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the 1H NMR spectrum for 2-Bromo-4-hydroxy-5-methoxybenzoic acid requires a definitive understanding of its chemical structure. However, extensive searches have not yielded a confirmed structure or experimental data for this specific isomer. In contrast, significant data is available for its isomer, 2-Bromo-5-hydroxy-4-methoxybenzoic acid .

Given the high likelihood of a lapsus memoriae in the user's query, this guide will proceed by analyzing the 1H NMR spectrum of the well-documented isomer, 2-Bromo-5-hydroxy-4-methoxybenzoic acid . This approach ensures that the provided information is scientifically accurate and grounded in verifiable data. Should the user be in possession of a confirmed sample of 2-Bromo-4-hydroxy-5-methoxybenzoic acid, the principles outlined in this guide can be adapted to predict and interpret its spectrum.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insights into molecular structure. For drug development professionals and researchers, the ability to unequivocally determine the structure of a synthesized compound is paramount. This guide provides a detailed analysis and theoretical prediction of the ¹H NMR spectrum of 2-Bromo-5-hydroxy-4-methoxybenzoic acid, a substituted aromatic carboxylic acid. Understanding the nuances of its spectrum is crucial for confirming its identity and purity.

The substitution pattern on the benzene ring, with a bromine atom, a hydroxyl group, a methoxy group, and a carboxylic acid group, creates a unique electronic environment for each proton. This guide will deconstruct the expected chemical shifts, multiplicities, and coupling constants, providing a rationale grounded in fundamental NMR principles.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-Bromo-5-hydroxy-4-methoxybenzoic acid is characterized by distinct signals for the aromatic protons, the methoxy group protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The analysis is based on the additive effects of the substituents on the chemical shifts of the aromatic protons.

Substituent Effects on the Aromatic Ring

The chemical shifts of the aromatic protons are influenced by the electronic properties of the substituents.

  • -COOH (Carboxylic acid): An electron-withdrawing group that deshields ortho and para protons.

  • -Br (Bromo): An electronegative atom that exerts a deshielding inductive effect.

  • -OH (Hydroxyl): An electron-donating group that shields ortho and para protons through resonance.

  • -OCH₃ (Methoxy): A strong electron-donating group that shields ortho and para protons through resonance.

In 2-Bromo-5-hydroxy-4-methoxybenzoic acid, the two aromatic protons are located at positions 3 and 6.

  • Proton at C3: This proton is ortho to the bromine atom and the carboxylic acid group, and meta to the methoxy group. The deshielding effects of the bromine and carboxylic acid groups are expected to dominate, shifting this proton downfield.

  • Proton at C6: This proton is ortho to the hydroxyl group and meta to the bromine and carboxylic acid groups. The shielding effect of the hydroxyl group will counteract the deshielding effects of the other groups, resulting in an upfield shift compared to the proton at C3.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-37.5 - 7.8Singlet (s) or narrow doubletN/A (or small Jmeta)Strongly deshielded by ortho -Br and -COOH groups. Appears as a singlet due to the absence of ortho or meta protons within typical coupling distance. A small meta coupling to H-6 might be observed as broadening or a very small splitting.
H-66.8 - 7.1Singlet (s) or narrow doubletN/A (or small Jmeta)Shielded by the ortho -OH group. Appears as a singlet for similar reasons to H-3.
-OCH₃3.8 - 4.0Singlet (s)N/ATypical chemical shift for methoxy group protons on an aromatic ring.
-OH5.0 - 6.0 (variable)Broad Singlet (br s)N/AChemical shift is concentration and solvent dependent. The signal is often broad due to chemical exchange.
-COOH10.0 - 13.0 (variable)Broad Singlet (br s)N/AHighly deshielded acidic proton. The chemical shift is concentration and solvent dependent, and the signal is typically broad.[1]

Experimental Protocol for ¹H NMR Spectrum Acquisition

A self-validating experimental protocol is essential for obtaining a high-quality and reproducible ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity 2-Bromo-5-hydroxy-4-methoxybenzoic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids due to its ability to dissolve the sample and for the observation of exchangeable protons (-OH and -COOH).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set appropriate acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and an appropriate relaxation delay.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune & Shim) transfer->instrument acquire Acquire ¹H Spectrum instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Signals calibrate->integrate analysis Spectral Analysis integrate->analysis

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Interpretation and Structural Verification

The interpretation of the acquired spectrum involves comparing the experimental data with the predicted values.

  • Chemical Shifts: The observed chemical shifts of the aromatic protons should be in the predicted regions, confirming the substitution pattern.

  • Multiplicities: The observation of singlets (or very narrow doublets) for the aromatic protons confirms their isolation from other protons on the ring.

  • Integration: The integral ratios should correspond to the number of protons in each environment (1:1 for the aromatic protons, 3 for the methoxy group, and 1:1 for the exchangeable protons).

  • Exchangeable Protons: To confirm the assignment of the -OH and -COOH protons, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR sample will result in the disappearance of these signals from the spectrum.

Spin-Spin Coupling Diagram

In this particular molecule, the two aromatic protons (H-3 and H-6) are in a para relationship to each other. Para coupling (⁵J) is typically very small (0-1 Hz) and often not resolved. Meta coupling (⁴J) between H-3 and H-6 is also expected to be small (1-3 Hz).[2] Therefore, these protons will most likely appear as sharp singlets or slightly broadened singlets.

spin_coupling cluster_protons Proton Environments H3 H-3 H6 H-6 H3->H6 ⁴J ≈ 1-3 Hz OCH3 OCH₃ OH OH COOH COOH

Caption: Predicted spin-spin coupling in 2-Bromo-5-hydroxy-4-methoxybenzoic acid.

Conclusion

The ¹H NMR spectrum of 2-Bromo-5-hydroxy-4-methoxybenzoic acid is a powerful fingerprint of its molecular structure. By understanding the interplay of substituent effects and spin-spin coupling, researchers can confidently verify the identity and purity of this compound. The predicted spectrum, characterized by two distinct aromatic singlets, a methoxy singlet, and two exchangeable broad singlets for the hydroxyl and carboxylic acid protons, provides a clear roadmap for spectral interpretation. Adherence to a rigorous experimental protocol will ensure the acquisition of high-quality data, which is the cornerstone of accurate structural elucidation in any research and development setting.

References

  • PubChem. 2-Bromo-5-hydroxy-4-methoxybenzoic acid. [Link]

  • Reich, H. J. Structure Determination using Spectroscopy. University of Wisconsin. [Link]

  • Jacobsen, N. E. NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons, 2007.
  • SpectraBase. 3-bromo-4-hydroxy-5-methoxybenzaldehyde (7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Bromo-4-hydroxy-5-methoxybenzoic acid

Abstract This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4-hydroxy-5-methoxybenzoic acid. Aimed at researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4-hydroxy-5-methoxybenzoic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of ¹³C NMR spectroscopy, offers a detailed, step-by-step protocol for sample preparation and spectral acquisition, and presents a thorough interpretation of the spectral data. By examining the influence of the bromo, hydroxyl, methoxy, and carboxylic acid substituents on the chemical shifts of the aromatic and functional group carbons, this guide serves as a practical resource for the structural elucidation and purity assessment of this and structurally related compounds.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the molecular structure of compounds.[1] Among its variants, ¹³C NMR is particularly powerful for determining the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, and the position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment.[2][3]

The analysis of 2-Bromo-4-hydroxy-5-methoxybenzoic acid, a polysubstituted aromatic compound, presents a compelling case for the application of ¹³C NMR. The distinct electronic effects of the electron-withdrawing bromine atom and carboxylic acid group, alongside the electron-donating hydroxyl and methoxy groups, create a nuanced pattern of chemical shifts that, when correctly interpreted, allows for the unambiguous assignment of each carbon atom. This guide will walk through the process of predicting, acquiring, and interpreting the ¹³C NMR spectrum of this molecule, providing a robust framework for its analysis.

Foundational Principles: Understanding Substituent Effects on ¹³C Chemical Shifts

The chemical shift of a carbon atom in a benzene ring is influenced by several factors, including inductive effects, resonance effects, and magnetic anisotropy.[4] For substituted benzenes, the effect of a substituent on the chemical shifts of the ring carbons can be predicted with reasonable accuracy.

  • Inductive Effects: Electronegative atoms withdraw electron density through the sigma bonds, deshielding the attached carbon and shifting its signal downfield (to a higher ppm value).[4] This effect diminishes with distance.

  • Resonance Effects: Substituents with lone pairs of electrons (e.g., -OH, -OCH₃) can donate electron density into the aromatic π-system, increasing the electron density at the ortho and para positions.[4] This increased electron density leads to greater shielding and an upfield shift (lower ppm value) for these carbons. Conversely, electron-withdrawing groups with π-bonds (e.g., -COOH) withdraw electron density from the ring, deshielding the ortho and para carbons.

  • The "Heavy Atom Effect": While halogens are electronegative, heavier halogens like bromine can cause an upfield shift of the directly attached (ipso) carbon.[5] This is attributed to the large electron cloud of the bromine atom, which induces a diamagnetic shielding effect on the ipso-carbon.[5]

  • Carbonyl Carbons: The carbon atom of a carboxylic acid typically resonates in the range of 165-180 ppm.[2][6] This is slightly upfield from the carbonyl carbons of aldehydes and ketones (which appear at >180 ppm) due to the resonance contribution of the hydroxyl group's lone pair, which increases the electron density on the carbonyl carbon.[7]

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

A reliable ¹³C NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation
  • Analyte Purity: Ensure the 2-Bromo-4-hydroxy-5-methoxybenzoic acid sample is of high purity to avoid signals from impurities complicating the spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Commonly used solvents for organic acids include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[8] For this particular compound, DMSO-d₆ is often a good choice due to the presence of the acidic proton of the carboxylic acid and the hydroxyl group.

  • Concentration: For ¹³C NMR, a higher concentration is generally preferred due to the low natural abundance of the ¹³C isotope (1.1%).[4][9] A concentration of 10-50 mg of the sample in 0.6-1.0 mL of solvent is recommended.[10]

  • Filtration: To ensure a homogeneous magnetic field, the sample solution must be free of any solid particles. Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[10]

  • Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard, with its ¹³C signal defined as 0.0 ppm.[6][8]

Instrumental Parameters

The following are general guidelines for setting up the NMR experiment. Optimal parameters may vary depending on the specific instrument.

  • Spectrometer Frequency: A higher field strength (e.g., 100 MHz or greater for ¹³C) will provide better signal dispersion.

  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for ¹³C NMR. Proton decoupling eliminates C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.[11]

  • Acquisition Time: A longer acquisition time will result in better resolution.

  • Relaxation Delay: A sufficient relaxation delay is crucial for obtaining quantitative data, although for routine qualitative analysis, a shorter delay may be acceptable. Quaternary carbons have longer relaxation times and may appear weaker.[6]

  • Number of Scans: Due to the low sensitivity of ¹³C NMR, a larger number of scans is usually required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

Spectral Interpretation and Predicted Chemical Shifts

Based on the principles of substituent effects, we can predict the approximate chemical shifts for each of the eight unique carbon atoms in 2-Bromo-4-hydroxy-5-methoxybenzoic acid.

Structure of 2-Bromo-4-hydroxy-5-methoxybenzoic acid:

Caption: Chemical structure of 2-Bromo-4-hydroxy-5-methoxybenzoic acid with carbon numbering.

Predicted Chemical Shift Assignments

The following table summarizes the predicted chemical shift ranges for each carbon atom in 2-Bromo-4-hydroxy-5-methoxybenzoic acid. These predictions are based on additive substituent effects starting from the chemical shift of benzene (128.5 ppm) and considering the typical ranges for functional groups.

Carbon AtomSubstituents Influencing ShiftPredicted Chemical Shift (ppm)Rationale
C1 -COOH, -Br (ortho), -H (ortho)~125-130The ipso-carbon to the carboxylic acid group. Deshielded by the carbonyl group but influenced by the ortho-bromo and ortho-hydrogen.
C2 -Br, -COOH (ortho), -H (meta)~115-120The ipso-carbon to the bromine atom. The heavy atom effect of bromine will cause a significant upfield shift.[5]
C3 -H, -Br (ortho), -OH (para), -COOH (meta)~110-115This carbon is ortho to the electron-withdrawing bromine, which would cause a downfield shift. However, it is para to the strongly electron-donating hydroxyl group, leading to significant shielding and an upfield shift.
C4 -OH, -OCH₃ (ortho), -H (meta)~145-150The ipso-carbon to the hydroxyl group. Strongly deshielded due to the direct attachment to the electronegative oxygen atom. The ortho-methoxy group will also contribute to deshielding.
C5 -OCH₃, -OH (ortho), -Br (meta)~140-145The ipso-carbon to the methoxy group. Deshielded due to the electronegative oxygen. The ortho-hydroxyl group will also have a deshielding effect.
C6 -H, -COOH (ortho), -OCH₃ (para)~100-105This carbon is ortho to the electron-withdrawing carboxylic acid group but para to the electron-donating methoxy group. The strong shielding effect from the para-methoxy group is expected to dominate, resulting in a significant upfield shift.
-COOH Carboxylic Acid Carbonyl~168-173The carbonyl carbon of the carboxylic acid group. This region is characteristic for carboxylic acids and their derivatives.[6][8]
-OCH₃ Methoxy Carbon~55-60The carbon of the methoxy group. The chemical shift for an aromatic methoxy group typically falls in this range.[12]
Workflow for Spectral Analysis

The logical flow for the ¹³C NMR analysis of 2-Bromo-4-hydroxy-5-methoxybenzoic acid can be visualized as follows:

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Elucidation A Purity Check of Analyte B Solvent Selection (e.g., DMSO-d6) A->B C Dissolution (10-50 mg in 0.6-1.0 mL) B->C D Filtration C->D E Instrument Setup (e.g., 100 MHz) D->E F Proton Decoupling E->F G Setting Acquisition Parameters F->G H Data Acquisition (Multiple Scans) G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Peak Picking and Chemical Shift Referencing (TMS) J->K L Prediction of Chemical Shifts K->L M Comparison of Predicted vs. Experimental Data L->M N Assignment of Carbon Signals M->N O Final Structure Confirmation N->O

Caption: Workflow for the ¹³C NMR analysis of 2-Bromo-4-hydroxy-5-methoxybenzoic acid.

Conclusion

The ¹³C NMR analysis of 2-Bromo-4-hydroxy-5-methoxybenzoic acid is a powerful method for its structural confirmation and purity assessment. A thorough understanding of the electronic effects of its various substituents allows for an accurate prediction and interpretation of the resulting spectrum. By following a rigorous experimental protocol, a high-quality spectrum can be obtained, enabling the unambiguous assignment of all carbon signals. This guide provides the necessary theoretical background, practical steps, and analytical framework for researchers and scientists to confidently utilize ¹³C NMR in their work with this and similar complex aromatic compounds.

References

  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). Available at: [Link]

  • Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. Available at: [Link]

  • Nakanishi, W., Hayashi, S., & Matsuzaki, K. (2025). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. RSC Advances, 15(5), 3249-3266. Available at: [Link]

  • Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Available at: [Link]

  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. Available at: [Link]

  • Doc Brown's Chemistry. (2025, November 15). 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid. Available at: [Link]

  • Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. (n.d.). SciSpace. Available at: [Link]

  • Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Available at: [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2018, May 9). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Available at: [Link]

  • Reich, H. J. (2020, February 14). 13C Chemical Shift Effects on sp2 and sp Carbons. University of Wisconsin. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Application of 13C-labeling and nuclear magnetic resonance spectroscopy to pharmacokinetic research: measurement of metabolic rate of benzoic acid to hippuric acid in the rat. PubMed. Available at: [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Available at: [Link]

Sources

Foundational

Foundational Principles: Physicochemical Properties and Mass Spectrometric Behavior

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-4-hydroxy-5-methoxybenzoic acid This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Bromo-4-hydroxy-5-methoxybenz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-4-hydroxy-5-methoxybenzoic acid

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Bromo-4-hydroxy-5-methoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical considerations and methodologies for characterizing this and similar molecules. We will move beyond simple procedural descriptions to explore the underlying scientific principles that govern experimental design and data interpretation, ensuring a robust and reliable analytical workflow.

A thorough understanding of the analyte's chemical nature is paramount to developing a successful mass spectrometry method. 2-Bromo-4-hydroxy-5-methoxybenzoic acid (Molecular Formula: C₈H₇BrO₄) is a substituted aromatic carboxylic acid. Its key structural features—a carboxylic acid group, a phenolic hydroxyl group, a methoxy group, and a bromine atom—each play a distinct role in its ionization and fragmentation behavior.

Table 1: Key Physicochemical Properties of 2-Bromo-4-hydroxy-5-methoxybenzoic acid

PropertyValueSignificance in Mass Spectrometry
Molecular FormulaC₈H₇BrO₄Determines the exact monoisotopic mass.
Monoisotopic Mass245.9528 g/mol The theoretical mass used for high-resolution mass spectrometry.
Average Molecular Weight247.043 g/mol
Key Functional GroupsCarboxylic acid, hydroxyl, methoxy, bromineThese groups dictate the most effective ionization methods and influence fragmentation pathways. The acidic protons on the carboxylic acid and hydroxyl groups are key to ionization.
Bromine Isotopes⁷⁹Br (50.69%), ⁸¹Br (49.31%)The near 1:1 isotopic distribution of bromine results in a characteristic M/M+2 pattern for all bromine-containing ions, which is a powerful diagnostic tool for identification.

The presence of two acidic protons (on the carboxylic acid and phenolic hydroxyl groups) makes this molecule an excellent candidate for negative ion mode mass spectrometry.

The Cornerstone of Analysis: Ionization Technique Selection

The choice of ionization technique is the most critical decision in the analytical workflow. For 2-Bromo-4-hydroxy-5-methoxybenzoic acid, a "soft" ionization method is preferable to minimize in-source fragmentation and preserve the molecular ion, which is crucial for molecular weight confirmation.[1]

Electrospray Ionization (ESI): The Method of Choice

Electrospray Ionization (ESI) is the most suitable technique for this analyte.[2][3] Specifically, operating in negative ion mode (ESI-) is highly advantageous.

The Rationale (Expertise & Experience):

  • Analyte Chemistry : The carboxylic acid group is readily deprotonated, as is the phenolic hydroxyl group, to form a stable carboxylate or phenoxide anion, respectively. This makes the molecule highly amenable to forming [M-H]⁻ ions in the negative mode.[4][5]

  • Sensitivity and Stability : ESI is a highly sensitive technique for polar molecules that are already ionized or can be easily ionized in solution.[6] The resulting [M-H]⁻ ion is generally stable, providing a strong signal for the molecular ion.

  • Compatibility with Liquid Chromatography (LC) : ESI provides a seamless interface with High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[7] This is essential for separating the analyte from complex matrices before mass analysis, a common requirement in drug development and research.

While other techniques like Atmospheric Pressure Chemical Ionization (APCI) could be used, ESI is generally preferred for this class of compounds due to its gentler nature and higher efficiency for molecules with acidic protons.[2] Electron Ionization (EI), a "hard" ionization technique, would lead to extensive fragmentation, making it difficult to identify the molecular ion.[8]

Deciphering the Molecule: Anticipated Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is employed to induce and analyze the fragmentation of a selected precursor ion. For 2-Bromo-4-hydroxy-5-methoxybenzoic acid, we would select the [M-H]⁻ ion (m/z 244.9/246.9) for collision-induced dissociation (CID). The resulting fragment ions provide invaluable structural information.

The primary fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting neutral losses and fragment ions.

Predicted Fragmentation of the [M-H]⁻ Ion:

  • Decarboxylation (Loss of CO₂) : The most common fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide (44 Da).[8] This would result in a fragment ion at m/z 200.9/202.9.

  • Loss of a Methyl Radical (•CH₃) : Cleavage of the methoxy group can lead to the loss of a methyl radical (15 Da), although this is more common in positive ion mode. If observed, it would produce a fragment at m/z 229.9/231.9.

  • Loss of HBr : The elimination of hydrogen bromide (80/82 Da) is another plausible pathway.

  • Loss of the Bromine Radical (•Br) : The loss of a bromine radical (79/81 Da) from the molecular ion is also possible.[9]

The following diagram illustrates the most probable fragmentation cascade for the [M-H]⁻ ion of 2-Bromo-4-hydroxy-5-methoxybenzoic acid.

G M_H [M-H]⁻ m/z 244.9 / 246.9 frag1 [M-H-CO₂]⁻ m/z 200.9 / 202.9 M_H->frag1 - CO₂ (44 Da) frag2 [M-H-CH₃]⁻ m/z 229.9 / 231.9 M_H->frag2 - •CH₃ (15 Da) frag3 [M-H-CO₂-Br]⁻ m/z 121.9 frag1->frag3 - •Br (79/81 Da)

Caption: Predicted primary fragmentation pathway of 2-Bromo-4-hydroxy-5-methoxybenzoic acid.

A Self-Validating System: Experimental Protocol for LC-MS/MS Analysis

This protocol is designed to be a self-validating system, where the chromatographic and spectrometric data work in concert to provide unambiguous identification and quantification.

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL in Methanol) working 2. Create Working Standard (e.g., 1 µg/mL in mobile phase) stock->working sample 3. Prepare Sample Matrix (Dilute in mobile phase) working->sample lc 4. LC Separation (Reversed-Phase C18) sample->lc ms 5. ESI-MS Detection (Negative Ion Mode) lc->ms msms 6. MS/MS Fragmentation (Select [M-H]⁻) ms->msms extract 7. Extract Ion Chromatograms (Precursor & Fragments) msms->extract integrate 8. Integrate Peaks & Quantify extract->integrate confirm 9. Confirm Identity (Retention Time & Ion Ratio) integrate->confirm

Caption: Experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 2-Bromo-4-hydroxy-5-methoxybenzoic acid in a suitable solvent such as methanol.

    • Perform serial dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL). The diluent should ideally be the initial mobile phase composition to ensure good peak shape.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good retention and separation of this moderately polar molecule.

    • Mobile Phase A: Water with 0.1% formic acid. The formic acid aids in protonation for better reversed-phase retention and improves peak shape.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B) to elute the compound, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C to ensure reproducible retention times.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.[5]

    • Capillary Voltage: -2.5 to -3.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas (Nitrogen) Temperature: 350 - 450 °C.

    • Desolvation Gas Flow: 600 - 800 L/hr.

    • Full Scan (MS1): Acquire data over a mass range of m/z 50-350 to observe the deprotonated molecular ion ([M-H]⁻) at m/z 244.9 and 246.9.

    • Tandem MS (MS/MS):

      • Precursor Ion Selection: Isolate the [M-H]⁻ ions at m/z 244.9 and/or 246.9.

      • Collision Energy: Optimize the collision energy (typically 10-30 eV) to achieve a good balance of precursor ion depletion and fragment ion formation.

      • Product Ion Scans: Monitor for the expected fragment ions, particularly the decarboxylated product at m/z 200.9/202.9.

Data Interpretation and Quantitative Summary

The acquired data should be processed to confirm the identity and, if required, quantify 2-Bromo-4-hydroxy-5-methoxybenzoic acid.

  • Identification: The identity of the compound is confirmed by the co-elution of signals at the correct retention time for:

    • The precursor ion pair (m/z 244.9/246.9) with the characteristic ~1:1 isotopic pattern.

    • The major fragment ion pair (m/z 200.9/202.9), also exhibiting the bromine isotopic pattern.

  • Quantification: For quantitative analysis, a Multiple Reaction Monitoring (MRM) experiment is typically designed.[1]

Table 2: Summary of Predicted Key Ions for Mass Spectrometric Analysis

Ion DescriptionPrecursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossAnalysis Mode
Molecular Ion 244.9 / 246.9 ([M-H]⁻)--MS1 Full Scan
Primary Fragment 244.9 / 246.9200.9 / 202.9CO₂ (44 Da)MS/MS (MRM)
Secondary Fragment 244.9 / 246.9229.9 / 231.9•CH₃ (15 Da)MS/MS

This structured approach, from understanding the molecule's fundamental properties to implementing a robust LC-MS/MS protocol, ensures high-quality, defensible data for research and development applications.

References

  • K. L. Johnson, "Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization," Journal of Chromatography A, 2001. [Link]

  • Thermo Fisher Scientific, "Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid," Technology Networks, 2021. [Link]

  • V. G. Zaikin, V. G. Vulfson, "Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids," Molecules, 2018. [Link]

  • M. A. Winnik, C. K. Lee, P. T. Y. Kwong, "Conformational effects in the mass spectra of long chain ethers of p- and m-hydroxybenzoic acid," Journal of the American Chemical Society, 1974. [Link]

  • Chemsrc, "2-bromo-5-hydroxy-4-methoxybenzoic acid," Chemsrc, 2024. [Link]

  • A. Amorisco, et al., "Identification of low molecular weight organic acids by ion chromatography/hybrid quadrupole time‐of‐flight mass spectrometry during the ozonation of an anthraquinonic dye," Rapid Communications in Mass Spectrometry, 2012. [Link]

  • A. J. Percy, "A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity," Victoria University Research Repository, 2016. [Link]

  • M. C. Zabaleta, et al., "Hydroxybenzoic and Hydroxycinnamic Acid Derivatives (HCAD) Identification and Quantitation by High Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS n )," Springer Nature Experiments, 2019. [Link]

  • G. G. Y. Hauk, et al., "Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers," Environmental Science & Technology, 2014. [Link]

  • PubChem, "2-Bromo-4-ethoxy-5-methoxybenzoic acid," PubChem, N.D. [Link]

  • J. A. Freeman, T. J. Bzik, "Water Chemical Ionization Mass Spectrometry of Aldehydes, Ketones, Esters, and Carboxylic Acids," Optica Publishing Group, 1984. [Link]

  • PubChemLite, "2-bromo-5-hydroxy-4-methoxybenzoic acid (C8H7BrO4)," PubChemLite, N.D. [Link]

  • H. Zhong, et al., "Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer," Analytical Chemistry, 2008. [Link]

  • IntechOpen, "Ionization Techniques for Mass Spectral Analysis," IntechOpen, 2025. [Link]

  • ACD/Labs, "A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques," ACD/Labs, 2023. [Link]

  • S. Khan, et al., "An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer," MDPI, 2024. [Link]

  • eGyanKosh, "MASS SPECTROMETRY: FRAGMENTATION PATTERNS," eGyanKosh, N.D. [Link]

  • Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts, 2023. [Link]

  • A. Wick, G. T. Reemtsma, "Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation," Analytical and Bioanalytical Chemistry, 2017. [Link]

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Protocols & Analytical Methods

Method

2-Bromo-4-hydroxy-5-methoxybenzoic acid as a building block for heterocyclic compounds

Application Note: 2-Bromo-4-hydroxy-5-methoxybenzoic Acid in the Synthesis of Dibenzopyranone Heterocycles Introduction & Chemical Profile 2-Bromo-4-hydroxy-5-methoxybenzoic acid (CAS: 90050-65-0) is a highly versatile,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Bromo-4-hydroxy-5-methoxybenzoic Acid in the Synthesis of Dibenzopyranone Heterocycles

Introduction & Chemical Profile

2-Bromo-4-hydroxy-5-methoxybenzoic acid (CAS: 90050-65-0) is a highly versatile, polyfunctional building block widely utilized in organic synthesis and medicinal chemistry. Its unique substitution pattern—featuring a reactive ortho-bromine atom, a carboxylic acid, and electron-donating hydroxyl and methoxy groups—makes it an ideal precursor for constructing complex heterocyclic scaffolds. Foremost among these are the dibenzopyranones (6H-dibenzo[b,d]pyran-6-ones) and dibenzopyrans . These heterocycles form the core structural motif of urolithins (bioactive gut microbiota metabolites of ellagic acid)[1] and various synthetic estrogen receptor agonists and antagonists[2].

Mechanistic Insights: The Hurtley Coupling and Lactonization

The synthesis of dibenzopyranones from 2-bromo-4-hydroxy-5-methoxybenzoic acid relies heavily on the Hurtley coupling , a powerful variant of the classical Ullmann reaction[3].

  • The Ortho-Effect: The proximity of the carboxylate group to the bromine atom is critical. Under aqueous basic conditions, the deprotonated carboxylate coordinates directly with the copper catalyst (Cu(I) or Cu(II)), facilitating oxidative addition into the C-Br bond under relatively mild temperatures (50–80 °C)[3].

  • Tandem Reaction Dynamics: The reaction with a carbon nucleophile, such as resorcinol, proceeds via a tandem sequence. First, the copper-catalyzed C-C bond formation occurs between the aromatic ring of the nucleophile and the C2 position of the benzoic acid. Second, an intramolecular esterification (lactonization) between the newly introduced phenolic hydroxyl and the ortho-carboxylate yields the tricyclic dibenzopyranone system[4].

  • Electronic Tuning: The C4-hydroxyl and C5-methoxy groups on the starting material enrich the electron density of the aromatic ring. While high electron density typically slows down oxidative addition in standard cross-couplings, the strong directing effect of the ortho-carboxylate overrides this barrier, ensuring high regioselectivity and yield[4].

Experimental Protocols

Protocol: One-Pot Synthesis of a Urolithin C Derivative via Hurtley Coupling

This protocol describes the synthesis of 3,8-dihydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one. It is designed as a self-validating system ; phase changes and color shifts act as internal checkpoints for reaction progress.

Materials:

  • 2-Bromo-4-hydroxy-5-methoxybenzoic acid (1.0 equiv, 10 mmol)

  • Resorcinol (3.0 equiv, 30 mmol)

  • NaOH (4 M aqueous solution)

  • Na₂CO₃ (2.2 equiv, 22 mmol)

  • CuSO₄ or CuI (0.3 equiv, 3 mmol)

  • 1M HCl (for quenching)

Step-by-Step Methodology:

  • Deprotonation & Solubilization: Suspend 2-bromo-4-hydroxy-5-methoxybenzoic acid and resorcinol in 30 mL of distilled water. Add 4 M NaOH dropwise while stirring.

    • Causality & Validation: The base deprotonates the carboxylic acid and the phenolic hydroxyls. The cloudy suspension will transition into a clear solution , validating the complete formation of the highly nucleophilic phenolate and carboxylate salts[5].

  • Catalyst Activation: Add Na₂CO₃ to the clear solution, followed by the copper catalyst. Heat the mixture to 50–80 °C.

    • Causality & Validation: Na₂CO₃ acts as a mild base to buffer the reaction and drive the subsequent lactonization. The addition of copper initiates the Hurtley coupling. The solution will typically turn dark green or brown, visually indicating the formation of active copper-phenolate complexes[6].

  • Tandem Coupling & Cyclization: Maintain the reaction at 80 °C for 1–4 hours. Monitor via TLC (DCM:MeOH 9:1).

    • Validation: The disappearance of the starting material spot under UV (254 nm) confirms the completion of the C-C coupling and cyclization[4].

  • Quenching & Precipitation: Cool the reaction mixture to 0 °C in an ice bath. Slowly acidify with 1M HCl until the pH reaches 2-3.

    • Causality & Validation: Acidification protonates the remaining free hydroxyls and neutralizes the carboxylate. A dense precipitate will form immediately, forcing the insoluble, neutral tricyclic dibenzopyranone out of the aqueous phase[4].

  • Isolation: Filter the precipitate under a vacuum, wash with cold water, and recrystallize from ethanol to afford the pure heterocyclic product.

(Note: To access fully deprotected Urolithin C, the C5-methoxy group must be cleaved. This is achieved via a self-validating demethylation using Boron Tribromide (BBr₃) in anhydrous DCM. The generation of fuming HBr gas upon quenching with water serves as a physical confirmation of excess BBr₃ neutralization[4].)

Quantitative Data: Reaction Optimization

The efficiency of the Hurtley coupling is highly dependent on the base and catalyst choice. The following table summarizes optimization data for the synthesis of dibenzopyranones.

Catalyst (mol %)Base SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Note
CuI (30%)NaOH / Na₂CO₃H₂O50278%Standard conditions; excellent solubility[5].
CuSO₄ (10%)NaOHH₂O80482%Cu(II) is reduced in situ to active Cu(I)[6].
Cu Powder (50%)K₂CO₃DMF1101245%Harsh conditions; increased side-product formation.
Pd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O110 (MW)265%Alternative Suzuki-type approach; requires boronic acids[4].

Visualizations & Biological Applications

Derivatives synthesized from 2-bromo-4-hydroxy-5-methoxybenzoic acid exhibit potent biological activities. Urolithin analogs act as non-competitive inhibitors of Liver Pyruvate Kinase (PKL)[4] and induce mitochondria-mediated apoptosis in specific cancer cell lines (e.g., PC12 cells)[6].

SynthesisWorkflow A 2-Bromo-4-hydroxy-5-methoxybenzoic acid C Cu Catalyst + Aqueous Base (NaOH / Na2CO3) A->C B Resorcinol (Nucleophile) B->C D C-C Bond Formation (Hurtley Coupling) C->D 50-80°C E Intramolecular Esterification (Lactonization) D->E -H2O / -HBr F Dibenzopyranone Scaffold (Urolithin Derivative) E->F

Mechanistic workflow of Cu-catalyzed Hurtley coupling and lactonization.

BioPathway Uro Urolithin C Derivative PKL Liver Pyruvate Kinase (PKL) Uro->PKL Allosteric Inhibition Mit Mitochondrial Pathway Uro->Mit ROS Generation Gly Glycolysis Modulation PKL->Gly Downregulation Apo Apoptosis (Cancer Cells) Mit->Apo Caspase Activation

Biological signaling pathway of synthesized Urolithin C derivatives.

References

  • Sigma-Aldrich Product Catalog | 2-Bromo-4-hydroxy-5-methoxybenzoic acid | 90050-65-0 |

  • Pharmaceuticals (NIH PMC) | Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase | 4

  • Bioorganic & Medicinal Chemistry (PubMed) | Synthesis and biological activities of some new dibenzopyranones and dibenzopyrans: search for potential oestrogen receptor agonists and antagonists | 2

  • US Patents | Process-scale synthesis of urolithins (US9573922B2) | 1

  • RSC Advances | Urolithin C, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway | 6

  • Chemical Reviews (ACS) | Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | 3

Sources

Application

Application Notes & Protocols: Leveraging 2-Bromo-4-hydroxy-5-methoxybenzoic Acid as a Versatile Scaffold for Novel Drug Candidate Synthesis

Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the synthesis of novel drug candidates starting from 2-Bromo-4-hydroxy-5-methoxybenzoic acid. This readily av...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis of novel drug candidates starting from 2-Bromo-4-hydroxy-5-methoxybenzoic acid. This readily available starting material is an exemplary scaffold, featuring three distinct and orthogonally reactive functional groups: a carboxylic acid, a phenolic hydroxyl, and an aryl bromide. This unique arrangement allows for a systematic and divergent approach to building molecular complexity and generating diverse chemical libraries for drug discovery programs. We will explore detailed, field-proven protocols for the selective modification of each functional group, discuss the strategic rationale behind these transformations, and present workflows for the characterization of the resulting compounds.

Introduction: A Scaffold of Strategic Importance

The pursuit of novel therapeutic agents often relies on the identification of "privileged scaffolds"—molecular frameworks that can be readily modified to interact with a variety of biological targets. 2-Bromo-4-hydroxy-5-methoxybenzoic acid represents such a scaffold. Its substituted phenyl ring is a common motif in biologically active compounds, and its derivatives have been explored for various therapeutic applications, including anti-inflammatory agents.[1] The true value of this molecule lies in its three key points of diversification, which can be addressed with high selectivity.

  • Carboxylic Acid (C1): Amenable to amidation and esterification, allowing for the introduction of a wide array of functional groups to probe interactions with target proteins or to modify physicochemical properties.

  • Aryl Bromide (C2): An ideal handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exquisite control.[2]

  • Phenolic Hydroxyl (C4): Provides a site for O-alkylation or O-acylation, which can be used to modulate polarity, improve cell permeability, and introduce additional pharmacophoric elements.

This guide is structured to provide researchers with the strategic insights and detailed protocols necessary to unlock the full potential of this versatile starting material.

G cluster_mods Primary Synthetic Pathways cluster_products Derivative Classes start 2-Bromo-4-hydroxy- 5-methoxybenzoic Acid mod_cooh Carboxylic Acid Modification start->mod_cooh Amide Coupling, Esterification mod_br Aryl Bromide Functionalization start->mod_br Pd-Catalyzed Cross-Coupling mod_oh Phenolic Hydroxyl Modification start->mod_oh O-Alkylation, O-Acylation amides Amides & Esters mod_cooh->amides coupled Bi-aryl Compounds, Alkynes, Anilines mod_br->coupled ethers Ethers & Esters mod_oh->ethers

Figure 1: Overall synthetic strategy from the core scaffold.

Modification of the Carboxylic Acid Group

The carboxylic acid is often the most accessible functional group for initial modifications. Its conversion to amides or esters is a fundamental strategy in medicinal chemistry to alter polarity, introduce hydrogen bond donors/acceptors, and explore structure-activity relationships (SAR).

Protocol: Amide Synthesis via EDC/HOBt Coupling

This protocol utilizes a common carbodiimide-mediated coupling reaction, which proceeds under mild conditions and tolerates a wide range of functional groups.

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) traps this intermediate to form an active ester, which suppresses side reactions (like N-acylurea formation) and minimizes racemization if chiral amines are used.

Materials:

  • 2-Bromo-4-hydroxy-5-methoxybenzoic acid

  • Amine of interest (e.g., benzylamine, morpholine, aniline derivatives)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Bromo-4-hydroxy-5-methoxybenzoic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine of interest (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the solution at room temperature for 10 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% EtOAc in hexanes).

  • Work-up: Dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired amide.

Reagent ClassRepresentative ExamplesRationale for Selection
Primary Amines Benzylamine, CyclohexylamineIntroduces flexible, lipophilic groups.
Secondary Amines Morpholine, PiperidineIntroduces rigid, polar heterocyclic systems.
Anilines Aniline, 4-FluoroanilineIntroduces aromatic systems for potential π-stacking.
Amino Acids Methyl L-alaninateCouples peptide fragments, enhances solubility.

Table 1: Representative amines for amide library synthesis.

Modification of the Phenolic Hydroxyl Group

Alkylation of the phenolic hydroxyl group is a key strategy to block its acidic nature, increase lipophilicity, and improve metabolic stability and cell membrane permeability.

Protocol: O-Alkylation via Williamson Ether Synthesis

This is a classic and reliable method for forming ethers from phenols.

Rationale: A base is required to deprotonate the weakly acidic phenol, forming a more nucleophilic phenoxide ion. Potassium carbonate (K₂CO₃) is a suitable base as it is inexpensive, easy to handle, and generally does not cause competing elimination reactions with primary and secondary alkyl halides. Acetone or DMF are common solvents for this transformation.[3]

Materials:

  • 2-Bromo-4-hydroxy-5-methoxybenzoic acid derivative (e.g., the corresponding methyl ester to prevent interference from the carboxylic acid)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone or DMF

Procedure:

  • In a round-bottom flask, dissolve the phenolic starting material (1.0 eq) in anhydrous acetone.

  • Add finely ground, anhydrous K₂CO₃ (3.0 eq).

  • Add the alkyl halide (1.5 eq) to the suspension.

  • Heat the mixture to reflux (for acetone, ~56°C) and stir vigorously for 6-24 hours.

  • Monitoring: Follow the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Functionalization via the Aryl Bromide

The aryl bromide is arguably the most versatile handle on the scaffold, serving as an anchor point for powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery for this purpose.[2]

G setup 1. Combine Reactants (Aryl Bromide, Boronic Acid, Base, Solvent) degas 2. Degas Mixture (N₂ or Ar Purge) setup->degas catalyst 3. Add Pd Catalyst & Ligand degas->catalyst heat 4. Heat Reaction (e.g., 80-100 °C) catalyst->heat monitor 5. Monitor by TLC / LC-MS heat->monitor workup 6. Aqueous Work-up & Extraction monitor->workup purify 7. Column Chromatography workup->purify product Pure Product purify->product

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating bi-aryl structures or introducing alkyl groups.

Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Materials:

  • 2-Bromo-4-hydroxy-5-methoxybenzoic acid derivative (1.0 eq)

  • Aryl or vinyl boronic acid (or boronate ester) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)

Procedure:

  • To a flask suitable for heating under reflux, add the aryl bromide, the boronic acid, and the base.

  • Add the solvent system.

  • Bubble N₂ or Ar gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the aryl bromide.

  • Work-up: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel column chromatography.

Reaction TypeCoupling PartnerTypical CatalystKey Advantage
Suzuki-Miyaura Boronic AcidsPd(PPh₃)₄Huge commercial availability of partners.
Sonogashira Terminal AlkynesPdCl₂(PPh₃)₂, CuIIntroduces a linear, rigid alkyne linker.
Buchwald-Hartwig Amines, AmidesPd₂(dba)₃ + Ligand (e.g., XPhos)Forms C-N bonds directly.

Table 2: Comparison of common cross-coupling reactions for the aryl bromide.

Bioisosteric Replacement Strategies

In lead optimization, it is often necessary to fine-tune the physicochemical properties of a molecule without disrupting its key binding interactions. Bioisosteric replacement—the substitution of one functional group with another that has similar steric and electronic properties—is a powerful strategy to achieve this.[4][5][6] This can improve metabolic stability, modulate pKa, or alter solubility.[7]

G scaffold Core Scaffold -COOH -OH -Br cooh_bio Tetrazole Acylsulfonamide scaffold:f1->cooh_bio mimics acidity & H-bonding oh_bio -NH₂ -SH scaffold:f2->oh_bio similar size & H-bonding ability br_bio -Cl -CF₃ scaffold:f3->br_bio modulates electronics & lipophilicity

Figure 3: Potential bioisosteric replacements for the key functional groups.

For the 2-Bromo-4-hydroxy-5-methoxybenzoic acid scaffold, several bioisosteric replacements can be envisioned:

  • Carboxylic Acid: Can be replaced by a tetrazole ring. Tetrazoles are metabolically stable and have a similar pKa to carboxylic acids, allowing them to act as effective mimics in biological systems.

  • Phenolic Hydroxyl: Can be replaced by an amino (-NH₂) or thiol (-SH) group. These groups have similar sizes and can also participate in hydrogen bonding.[5]

  • Phenyl Ring: The entire substituted phenyl ring can be replaced by a heteroaromatic ring (e.g., pyridine, pyrimidine) to alter the molecule's dipole moment, solubility, and metabolic profile. This requires a more complex multi-step synthesis but can lead to novel intellectual property.[8]

Conclusion

2-Bromo-4-hydroxy-5-methoxybenzoic acid is a highly valuable and versatile starting material for the construction of diverse compound libraries. By leveraging the distinct reactivity of its three functional groups, researchers can employ a logical and efficient "build-and-couple" strategy. The detailed protocols and strategic considerations outlined in this guide provide a robust foundation for synthetic chemists to generate novel drug candidates for a wide range of therapeutic targets. The confirmation of all synthesized structures should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), with purity assessed by HPLC.[9]

References

  • Exploring the Applications of 2-Bromo-5-methoxybenzoic Acid in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde - Chem-Impex. (n.d.). Chem-Impex.
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2026, January 7). MDPI.
  • Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. (n.d.). designer-drug.com.
  • Bioisosteric Replacement Strategies. (n.d.). SpiroChem.
  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (n.d.). ResearchGate.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). PMC.
  • Methyl 2-Bromo-4-methoxybenzoate synthesis from 2-bromo-4-methylbenzoic acid. (n.d.). Benchchem.
  • Synthesis of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Detailed Guide for Research Applications. (n.d.). Benchchem.
  • Synthesis of 2-bromo-5-methoxybenzoic acid. (n.d.). PrepChem.com.
  • 2-bromo-5-hydroxy-4-methoxybenzoic acid (C8H7BrO4). (n.d.). PubChemLite.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022, April 15). MDPI.
  • An In-depth Technical Guide to the Properties of 2-Bromo-4,5-dimethoxybenzoic Acid. (n.d.). Benchchem.
  • A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.
  • Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. (2025, December 3). arXiv.
  • Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.
  • 121936-68-3|2-Bromo-5-hydroxy-4-methoxybenzoic acid|BLD Pharm. (n.d.). BLD Pharm.
  • Bioisosterism: A Rational Approach in Drug Design. (n.d.).
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC.
  • Application of Bioisosteres in Drug Design. (2012, May 7).
  • Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. (n.d.). Google Patents.

Sources

Method

experimental protocol for the synthesis of 2-Bromo-4-hydroxy-5-methoxybenzoic acid derivatives

Application Note: Experimental Protocols for the Synthesis and Derivatization of 2-Bromo-4-hydroxy-5-methoxybenzoic Acid Introduction & Strategic Rationale As a Senior Application Scientist, designing robust synthetic ro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocols for the Synthesis and Derivatization of 2-Bromo-4-hydroxy-5-methoxybenzoic Acid

Introduction & Strategic Rationale

As a Senior Application Scientist, designing robust synthetic routes requires moving beyond mere execution to understanding the mechanistic "why" behind every reagent. 2-Bromo-4-hydroxy-5-methoxybenzoic acid is a highly versatile ortho-halogenated benzoic acid scaffold[1]. Its unique substitution pattern—featuring a reactive aryl bromide adjacent to a carboxylic acid, alongside electron-donating hydroxyl and methoxy groups—makes it an ideal precursor for synthesizing complex polycyclic pharmacophores.

Notably, it is the critical intermediate in the synthesis of Urolithin C derivatives, which are potent non-competitive allosteric inhibitors of Liver Pyruvate Kinase (PKL), a primary therapeutic target for halting or reversing Non-Alcoholic Fatty Liver Disease (NAFLD)[1]. This application note details the validated experimental workflows for isolating this core scaffold and subsequently derivatizing it via Hurtley and Suzuki-Miyaura cross-coupling reactions.

Mechanistic Workflow & Pathway

Synthetic workflow for 2-bromo-4-hydroxy-5-methoxybenzoic acid and its bioactive derivatives.

Experimental Protocols & Mechanistic Causality

Protocol 1: Isolation of 2-Bromo-4-hydroxy-5-methoxybenzoic Acid via Hydrolysis

Mechanistic Causality : The starting material (often a protected ester such as methyl 2-bromo-4-acetoxy-5-methoxybenzoate) requires global deprotection to unmask both the carboxylic acid and the phenolic hydroxyl group[1]. A strong aqueous base (NaOH) under reflux drives the saponification of the ester and the hydrolysis of the acetate. The subsequent acidification precipitates the highly polar free acid, allowing for isolation without complex chromatography[1].

Step-by-Step Methodology:

  • Reaction Setup : Suspend the protected precursor (e.g., 0.96 g, 3.64 mmol) in 20.0 mL of a 5% aqueous NaOH solution within a 50 mL round-bottom flask equipped with a reflux condenser.

  • Thermal Activation : Heat the mixture to reflux (approx. 100 °C) with continuous magnetic stirring for 1 hour. Observation: The suspension will transition into a clear solution as the sodium salt of the product forms.

  • Quenching & Precipitation : Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add 1M HCl dropwise until the solution reaches pH 2-3. Causality: Acidification protonates the carboxylate and phenoxide, drastically reducing aqueous solubility and inducing precipitation.

  • Extraction : Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 30.0 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-Bromo-4-hydroxy-5-methoxybenzoic acid.

Self-Validating QC Check: Perform LC-MS analysis. The product must exhibit a dominant [M−H]− ion peak corresponding to the exact mass of the free acid. The absence of starting material peaks confirms complete hydrolysis.

Protocol 2: Derivatization via Hurtley Coupling (Synthesis of Urolithin C Analogues)

Mechanistic Causality : The Hurtley reaction is a specialized copper-catalyzed Ullmann-type coupling[2]. Copper(I) iodide (CuI) coordinates with the ortho-bromobenzoic acid and the nucleophilic resorcinol. NaOH is used in stoichiometric amounts to selectively deprotonate the more acidic resorcinol, while Na₂CO₃ acts as a mild bulk base to neutralize the HBr byproduct, preventing catalyst poisoning. The reaction temperature is strictly maintained at 50 °C to favor the tandem C-C bond formation and subsequent intramolecular lactonization (C-O bond formation) into the dibenzo-α-pyrone ring without over-oxidizing the electron-rich phenols[2].

Step-by-Step Methodology:

  • Reagent Mixing : In a reaction vial, suspend 2-Bromo-4-hydroxy-5-methoxybenzoic acid (1.0 mmol) and resorcinol (3.0 mmol) in 3.0 mL of deionized water.

  • Deprotonation : Add 4M aqueous NaOH (1.0 mmol, 0.25 mL) and stir at room temperature until the mixture becomes a clear solution.

  • Base Addition : Add solid Na₂CO₃ (2.2 mmol) and heat the mixture to 50 °C for 10 minutes to equilibrate.

  • Catalyst Initiation : Add CuI (0.3 mmol) to the mixture. Seal the vial and stir vigorously at 50 °C for 24 hours.

  • Isolation : Cool to room temperature. The resulting suspension is filtered, and the solid is washed with cold water and dried under vacuum. If necessary, recrystallize from Methanol (MeOH).

Self-Validating QC Check: Monitor the reaction via LC-MS. Successful cyclization is validated by the loss of water and bromide (net mass change). The final product should exhibit strong UV fluorescence at 254 nm, characteristic of the rigid dibenzo-α-pyrone system.

Protocol 3: Derivatization via Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Mechanistic Causality : To synthesize biaryl lactone derivatives, the aryl bromide undergoes a palladium-catalyzed cross-coupling with an aryl boronic acid[2]. Microwave (MW) irradiation is utilized to rapidly overcome the activation energy barrier of the oxidative addition step, reducing reaction times from 24 hours to 2 hours[2]. A biphasic 1,4-dioxane/water (1:1) solvent system is critical: dioxane solubilizes the organic substrates and the Pd(PPh₃)₄ catalyst, while water dissolves the K₂CO₃ base, which is essential for the transmetalation step[2].

Step-by-Step Methodology:

  • Preparation : In a microwave-safe vial, combine 2-Bromo-4-hydroxy-5-methoxybenzoic acid (1.0 mmol), the selected aryl boronic acid (1.1 mmol), Pd(PPh₃)₄ (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition : Add 10.0 mL of a degassed 1,4-dioxane:water (1:1 v/v) solution. Note: Nitrogen sparging for 15 minutes prior to addition is mandatory to prevent oxidative degradation of the Pd(0) catalyst.

  • Microwave Irradiation : Seal the vial and heat in a microwave reactor at 110 °C for 2 hours.

  • Workup : Dilute the mixture with 10.0 mL of water and extract with EtOAc (3 × 10.0 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validating QC Check: ¹H NMR (400 MHz, DMSO-d₆) must show the disappearance of the isolated aromatic proton signal of the starting bromide and the appearance of the new coupled aromatic multiplet system.

Quantitative Data Summary

To benchmark the efficiency of these derivatization pathways, Table 1 summarizes the reaction metrics and the resulting biological efficacy (Liver Pyruvate Kinase inhibition) of key derivatives synthesized from the 2-Bromo-4-hydroxy-5-methoxybenzoic acid scaffold.

Table 1: Reaction Metrics and Biological Activity of Synthesized Derivatives

Derivative ClassCoupling MethodCatalyst / Base SystemConditionsYield (%)PKL Inhibition (IC₅₀)
Urolithin Analogue 119 Hurtley CouplingCuI / Na₂CO₃, NaOH50 °C, 24 h73%1.9 μM
Urolithin Analogue 120 Hurtley CouplingCuI / Na₂CO₃, NaOH50 °C, 24 h68%1.5 μM
Biaryl Lactone 55 Suzuki-MiyauraPd(PPh₃)₄ / K₂CO₃MW, 110 °C, 2 h85%> 50 μM
Biaryl Lactone 61 Suzuki-MiyauraPd(PPh₃)₄ / K₂CO₃MW, 110 °C, 2 h81%> 50 μM

Data Interpretation: The Hurtley coupling provides moderate to high yields of the rigid, cyclized Urolithin analogues, which exhibit potent low-micromolar IC₅₀ values[1]. In contrast, while the microwave-assisted Suzuki coupling is highly efficient (yielding >80%), the resulting uncyclized biaryl lactones lack the necessary conformational rigidity to effectively inhibit PKL[1].

References

  • Title: Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase | Source: PMC | URL: 1

  • Title: Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase | Source: MDPI | URL: 2

Sources

Application

Application Note: Advanced Orthogonal Protecting Group Strategies for 2-Bromo-4-hydroxy-5-methoxybenzoic Acid

Executive Summary In complex natural product total synthesis and drug discovery, 2-Bromo-4-hydroxy-5-methoxybenzoic acid serves as a highly versatile building block. It is frequently utilized as a precursor for biaryl la...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In complex natural product total synthesis and drug discovery, 2-Bromo-4-hydroxy-5-methoxybenzoic acid serves as a highly versatile building block. It is frequently utilized as a precursor for biaryl lactones, anthraquinone derivatives, and non-competitive inhibitors of liver pyruvate kinase (e.g., Urolithin C analogs)[1]. However, the concurrent presence of a reactive carboxylic acid, an acidic phenol, and a cross-coupling-ready aryl bromide necessitates precise chemoselectivity. This application note details field-proven, orthogonal protecting group strategies designed to mask the reactive oxygen functionalities, enabling robust downstream palladium-catalyzed cross-couplings at the C2-bromine position.

Structural & Mechanistic Rationale

To successfully manipulate 2-bromo-4-hydroxy-5-methoxybenzoic acid, one must understand the inherent reactivity and causality of its functional groups:

  • C1 Carboxylic Acid (pKa ~4.0): Highly acidic and nucleophilic. If left unprotected, it can poison palladium catalysts, undergo unwanted esterification/amidation, or cause spontaneous lactonization during biaryl coupling[1].

  • C2 Bromine: The primary electrophilic site for organometallic cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Hurtley couplings)[1].

  • C4 Phenol (pKa ~9.5): The acidic proton will rapidly quench basic reagents (e.g., K2​CO3​ , Cs2​CO3​ ) required for cross-coupling. Furthermore, free phenols can interfere with oxidative addition steps.

  • C5 Methoxy: Electron-donating and sterically stable; remains inert under standard protection/deprotection conditions.

The Causality of Orthogonality: Because downstream applications often require the selective functionalization of either the acid or the phenol at different stages, an orthogonal protection strategy is strictly required[2]. Orthogonal protection allows the specific deprotection of one functional group in a multiply-protected structure without compromising the integrity of the others[3].

Orthogonal Protection Logic & Workflows

The most reliable strategy involves a two-step sequence: first, masking the carboxylic acid as a robust ester, followed by protecting the phenol as a silyl or benzyl ether.

G SM 2-Bromo-4-hydroxy- 5-methoxybenzoic acid Step1 Esterification (MeOH, H2SO4) SM->Step1 Int1 Methyl 2-bromo-4-hydroxy- 5-methoxybenzoate Step1->Int1 Step2A Silylation (TBSCl, Imidazole) Int1->Step2A Step2B Benzylation (BnBr, K2CO3) Int1->Step2B ProdA Methyl 2-bromo-4-(TBS-oxy)- 5-methoxybenzoate (Cross-Coupling Ready) Step2A->ProdA ProdB Methyl 2-bromo-4-(benzyloxy)- 5-methoxybenzoate (Harsh Base Stable) Step2B->ProdB

Workflow for the orthogonal protection of 2-bromo-4-hydroxy-5-methoxybenzoic acid.

G2 Protected Methyl 2-bromo-4-(TBS-oxy)- 5-methoxybenzoate Path1 TBAF / THF (Fluoride Cleavage) Protected->Path1 Path2 LiOH / THF-H2O (Basic Hydrolysis) Protected->Path2 Res1 Methyl 2-bromo-4-hydroxy- 5-methoxybenzoate (Free Phenol) Path1->Res1 Res2 2-Bromo-4-(TBS-oxy)- 5-methoxybenzoic acid (Free Acid) Path2->Res2

Orthogonal deprotection logic for selectively unmasking the phenol or carboxylic acid.

Quantitative Comparison of Protecting Groups

The choice of protecting group must account for stability throughout intermediary synthesis steps[2]. The table below summarizes the optimal orthogonal pairs for this specific scaffold.

Protecting GroupTarget GroupReagents / ConditionsYield RangeCleavage ReagentsOrthogonality / Stability Notes
Methyl Ester (-OMe) Carboxylic AcidMeOH, cat. H2​SO4​ , Reflux90–95%LiOH, THF/ H2​O Stable to Suzuki coupling, silylation, and benzylation.
TBS Ether (-OTBS) PhenolTBSCl, Imidazole, DMF, rt85–92%TBAF, THF, rtCleaved by F− ions[4]; stable to mild bases and Pd-catalysis.
Benzyl Ether (-OBn) PhenolBnBr, K2​CO3​ , DMF, 60 °C88–96% H2​ , Pd/C or BBr3​ Highly stable to strong bases/nucleophiles (e.g., Grignards).
MOM Ether (-OMOM) PhenolMOMCl, DIPEA, DCM, 0 °C80–89%HCl/MeOH or TFAAcid-labile; stable to strong bases and reducing agents.

Experimental Protocols & Self-Validating Systems

As a Senior Application Scientist, it is critical to implement protocols that inherently verify their own success. The following methodologies are designed with built-in chemical checkpoints.

Protocol A: Selective Carboxylic Acid Protection (Methyl Esterification)
  • Causality: Catalytic H2​SO4​ protonates the carboxylic acid, increasing electrophilicity for nucleophilic attack by methanol. Fischer esterification is explicitly selected over basic alkylation (e.g., MeI/ K2​CO3​ ) to prevent the concurrent, unwanted methylation of the C4-phenol.

  • Step-by-Step Method:

    • Suspend 2-bromo-4-hydroxy-5-methoxybenzoic acid (1.0 eq, 10 mmol) in anhydrous methanol (50 mL, 0.2 M).

    • Add concentrated H2​SO4​ (0.1 eq, 1.0 mmol) dropwise under continuous stirring.

    • Attach a reflux condenser and heat the reaction to 70 °C for 12 hours.

    • Self-Validation Checkpoint: Monitor reaction progress via TLC (Hexanes/EtOAc 1:1). The starting material will appear as a heavy streak near the baseline ( Rf​ ~0.1), whereas the successful methyl ester product will resolve into a tight, UV-active spot at Rf​ ~0.6.

    • Workup: Concentrate the mixture in vacuo to remove excess methanol. Dissolve the residue in EtOAc (50 mL) and wash with saturated aqueous NaHCO3​ (3 × 20 mL).

    • Causality of Workup: The NaHCO3​ wash is a self-correcting step; it neutralizes the acid catalyst and deprotonates any unreacted starting material, pulling it entirely into the aqueous layer and guaranteeing the organic phase contains only pure ester.

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate.

Protocol B: Phenolic Protection (TBS Ether Formation)
  • Causality: TBSCl is highly selective for phenols over sterically hindered or less nucleophilic functional groups. Imidazole serves a dual purpose: it deprotonates the phenol and acts as a nucleophilic catalyst by forming a highly reactive N-silyl intermediate.

  • Step-by-Step Method:

    • Dissolve the methyl ester intermediate from Protocol A (1.0 eq, 8 mmol) in anhydrous DMF (25 mL, ~0.3 M) under an argon atmosphere.

    • Add Imidazole (2.5 eq, 20 mmol) and stir for 10 minutes at 0 °C.

    • Add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq, 9.6 mmol) portion-wise.

    • Remove the ice bath, warm to room temperature, and stir for 4 hours.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) will reveal the conversion of the polar phenol ( Rf​ ~0.3) to a highly non-polar silyl ether product ( Rf​ ~0.8).

    • Workup: Quench the reaction with distilled water (50 mL) and extract with Diethyl Ether (3 × 30 mL). Wash the combined organic layers with 1M HCl (2 × 20 mL), followed by brine (3 × 20 mL).

    • Causality of Workup: The 1M HCl wash is a critical self-validating step; it selectively protonates and removes residual imidazole into the aqueous phase, preventing amine-based poisoning of downstream Pd-catalysts. Diethyl ether is chosen over EtOAc to minimize DMF partition into the organic layer.

Protocol C: Phenolic Protection (Benzyl Ether Formation)
  • Causality: Benzyl protection is utilized when downstream synthetic steps involve strong nucleophiles (e.g., organolithiums) that would prematurely cleave a silyl ether.

  • Step-by-Step Method:

    • Dissolve the methyl ester intermediate (1.0 eq, 5 mmol) in anhydrous DMF (25 mL, 0.2 M).

    • Add finely powdered K2​CO3​ (2.0 eq, 10 mmol) and Benzyl Bromide (1.1 eq, 5.5 mmol).

    • Heat the suspension to 60 °C and stir vigorously for 6 hours.

    • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash extensively with water (5 × 20 mL) to remove DMF and inorganic salts. Dry over Na2​SO4​ and concentrate.

Analytical Validation Signatures ( 1H NMR)

To ensure absolute structural integrity before proceeding to sensitive cross-coupling reactions, verify the following diagnostic NMR resonances:

  • Methyl Ester: Appearance of a sharp singlet at ~3.90 ppm (3H, −COOCH3​ ).

  • TBS Ether: Appearance of a dominant singlet at ~0.98 ppm (9H, t -Bu) and a high-field singlet at ~0.15 ppm (6H, Si−Me2​ ).

  • Benzyl Ether: Appearance of a benzylic methylene singlet at ~5.15 ppm (2H, −CH2​− ) and a distinct aromatic multiplet at 7.30–7.45 ppm (5H, Ar−H ).

References

  • Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase. NIH PMC.[Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Protecting group. Wikipedia.[Link]

  • Protecting groups: 1. AgroIPM. [Link]

Sources

Method

The Strategic Utility of 2-Bromo-4-hydroxy-5-methoxybenzoic Acid in the Synthesis of Bioactive Natural Product Analogs

Introduction: A Versatile Building Block for Complex Syntheses In the landscape of medicinal chemistry and drug discovery, the efficient construction of complex molecular architectures is paramount. Natural products and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Complex Syntheses

In the landscape of medicinal chemistry and drug discovery, the efficient construction of complex molecular architectures is paramount. Natural products and their analogs continue to serve as a rich source of inspiration for novel therapeutic agents. Within this context, strategically functionalized starting materials are invaluable tools for synthetic chemists. 2-Bromo-4-hydroxy-5-methoxybenzoic acid is one such pivotal building block, offering a unique combination of reactive sites that enable the synthesis of a diverse array of natural product analogs, particularly those with flavone, isoflavone, and neolignan scaffolds.

This technical guide provides an in-depth exploration of the applications of 2-Bromo-4-hydroxy-5-methoxybenzoic acid in synthetic organic chemistry. We will delve into the causality behind its experimental utility, provide detailed, field-proven protocols, and showcase its role in the construction of bioactive molecules.

The Chemical Rationale: Why 2-Bromo-4-hydroxy-5-methoxybenzoic Acid?

The synthetic versatility of 2-Bromo-4-hydroxy-5-methoxybenzoic acid stems from the orthogonal reactivity of its functional groups:

  • The Bromine Atom: This halogen serves as a key handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Most notably, it is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of various aryl, vinyl, or alkynyl moieties, which are often crucial components of natural product skeletons.

  • The Phenolic Hydroxyl Group: The hydroxyl group provides a site for etherification or esterification, allowing for the attachment of other molecular fragments or modulation of the compound's physicochemical properties. It also directs electrophilic aromatic substitution to the ortho position.

  • The Carboxylic Acid: This functional group can be readily converted into esters, amides, or other derivatives. It can also participate in cyclization reactions to form heterocyclic rings, a common feature in many natural products.

  • The Methoxy Group: The electron-donating nature of the methoxy group influences the reactivity of the aromatic ring and can be a site for selective demethylation to introduce another hydroxyl group if required.

This unique arrangement of functional groups allows for a stepwise and controlled elaboration of the molecule, making it an ideal starting material for the synthesis of complex targets.

Application Showcase: Synthesis of Flavone and Isoflavone Analogs

Flavones and isoflavones are classes of flavonoids that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] 2-Bromo-4-hydroxy-5-methoxybenzoic acid can serve as a crucial precursor for the A-ring of these molecules. While direct protocols starting from the title compound are often part of larger, proprietary synthetic routes, a common strategy involves the use of its close precursor, 2-bromo-4,5-dimethoxybenzoic acid, which can be selectively demethylated.

Protocol 1: Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid

A common and efficient method for the preparation of the dimethoxy precursor involves the oxidation of 2-bromo-4,5-dimethoxytoluene.

Reaction Scheme:

Synthesis of 2-Bromo-4,5-dimethoxybenzoic_acid start 2-Bromo-4,5-dimethoxytoluene product 2-Bromo-4,5-dimethoxybenzoic acid start->product Oxidation reagents KMnO4, Tetrabutylammonium bromide Water, 85°C

Caption: Oxidation of 2-bromo-4,5-dimethoxytoluene.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)
2-Bromo-4,5-dimethoxytoluene231.0823.10.1
Potassium permanganate (KMnO₄)158.0347.40.3
Tetrabutylammonium bromide (TBAB)322.372.60.008
Water (H₂O)18.02300 mL-
Hydrochloric acid (HCl), concentrated36.46As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4,5-dimethoxytoluene (23.1 g, 0.1 mol), water (300 mL), and tetrabutylammonium bromide (2.6 g, 0.008 mol).

  • Heat the mixture to 85°C with vigorous stirring.

  • Slowly add potassium permanganate (47.4 g, 0.3 mol) in portions over 1 hour. Caution: The reaction is exothermic.

  • After the addition is complete, maintain the reaction at 85°C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, filter the hot reaction mixture to remove manganese dioxide.

  • Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • A white precipitate of 2-bromo-4,5-dimethoxybenzoic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • Expected yield: 85-95%.

Expert Insights: The Role of Phase Transfer Catalysis

The use of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst is crucial for the success of this reaction. Potassium permanganate is soluble in the aqueous phase, while the starting material is organic. TBAB facilitates the transfer of the permanganate oxidant into the organic phase, allowing the reaction to proceed at a reasonable rate.

Protocol 2: Selective Demethylation to 2-Bromo-4-hydroxy-5-methoxybenzoic Acid

Selective demethylation of one of the two methoxy groups is a key step to unmask the reactive hydroxyl group. This can be achieved using various reagents, with boron tribromide (BBr₃) being a common choice for its effectiveness. However, careful control of stoichiometry is required for selectivity.

Reaction Scheme:

Demethylation start 2-Bromo-4,5-dimethoxybenzoic acid product 2-Bromo-4-hydroxy-5-methoxybenzoic acid start->product Selective Demethylation reagents BBr3 (1.1 eq) DCM, -78°C to rt

Caption: Selective demethylation of the dimethoxy compound.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)
2-Bromo-4,5-dimethoxybenzoic acid261.072.6110
Boron tribromide (BBr₃), 1M in DCM250.5211 mL11
Dichloromethane (DCM), anhydrous84.9350 mL-
Methanol (MeOH)32.0420 mL-

Procedure:

  • Dissolve 2-bromo-4,5-dimethoxybenzoic acid (2.61 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add boron tribromide solution (11 mL of 1M solution in DCM, 11 mmol) dropwise over 30 minutes.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0°C and quench by the slow addition of methanol (20 mL).

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired product.

  • Expected yield: 70-85%.

Causality in Action: The Suzuki-Miyaura Coupling

With 2-Bromo-4-hydroxy-5-methoxybenzoic acid in hand, the bromine atom can be utilized in a Suzuki-Miyaura cross-coupling reaction to introduce a new aryl or heteroaryl group, a key step in building the B-ring of a flavone or isoflavone analog.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 2-Bromo-4-hydroxy-5-methoxybenzoic acid F Heat under inert atmosphere A->F B Arylboronic acid B->F C Palladium catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Water) E->F G Aqueous workup F->G H Extraction G->H I Column Chromatography H->I J Coupled Product (Flavone/Isoflavone Precursor) I->J

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Application in Neolignan Synthesis: The Case of Ailanthoidol Analogs

Neolignans are a class of natural products with diverse biological activities. The synthesis of ailanthoidol, a benzofuran neolignan, highlights the utility of related brominated building blocks.[2] While the reported synthesis starts from 5-bromo-2-hydroxy-3-methoxybenzaldehyde, the underlying principle of using a brominated and oxygenated aromatic ring as a synthetic handle is directly applicable. The bromine atom facilitates a key Stille coupling reaction to form the core structure of the natural product.[2]

Trustworthiness and Self-Validation

The protocols described herein are based on established and well-documented chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the products can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected yields are based on literature precedents for similar substrates and reactions.

Conclusion: A Gateway to Molecular Diversity

2-Bromo-4-hydroxy-5-methoxybenzoic acid represents a powerful and versatile tool for the synthesis of complex natural product analogs. Its strategically placed functional groups allow for a range of chemical transformations to be performed in a controlled and predictable manner. By leveraging its reactivity, researchers and drug development professionals can efficiently access a wide variety of molecular scaffolds with the potential for significant biological activity. The protocols and insights provided in this guide are intended to empower chemists to effectively utilize this valuable building block in their synthetic endeavors.

References

  • Google Patents. (2011). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • SciELO. (2021). Bioactivity evaluation of synthesized flavone analogs. Retrieved from [Link]

  • Patigo, A., et al. (2022). Design, synthesis, in vitro, in silico, and SAR studies of flavone analogs towards anti-dengue activity. Scientific Reports. Retrieved from [Link]

  • Lin, S. Y., Chen, C. L., & Lee, Y. J. (2003). Total Synthesis of Ailanthoidol and Precursor XH14 by Stille Coupling. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: Leveraging 2-Bromo-4-hydroxy-5-methoxybenzoic Acid for the Development of Novel Bioactive Molecules

Abstract This technical guide provides a comprehensive framework for utilizing 2-Bromo-4-hydroxy-5-methoxybenzoic acid as a versatile scaffold in the discovery and development of novel bioactive molecules. This highly fu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for utilizing 2-Bromo-4-hydroxy-5-methoxybenzoic acid as a versatile scaffold in the discovery and development of novel bioactive molecules. This highly functionalized benzoic acid derivative offers a unique combination of reactive sites—a bromine atom, a phenolic hydroxyl group, and a carboxylic acid—making it an ideal starting point for constructing diverse chemical libraries. We present detailed, field-proven protocols for the synthesis of amide and biaryl derivatives, alongside robust in vitro methodologies for evaluating their anti-inflammatory and cytotoxic potential. The causality behind critical experimental choices is elucidated to empower researchers in their strategic decision-making. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the rich chemical space accessible from this promising building block.

Introduction: The Strategic Advantage of the 2-Bromo-4-hydroxy-5-methoxybenzoic Acid Scaffold

The pursuit of novel therapeutic agents often begins with the selection of a promising chemical scaffold. 2-Bromo-4-hydroxy-5-methoxybenzoic acid is such a scaffold, embodying features highly valued in medicinal chemistry. Its structure is analogous to naturally occurring phenolic compounds and synthetic derivatives known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2][3].

The strategic utility of this molecule lies in its distinct functional groups:

  • The Carboxylic Acid: Provides a reliable handle for forming amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR) and modulation of physicochemical properties[4].

  • The Bromine Atom: Serves as a key reactive site for modern cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This enables the facile construction of complex carbon-carbon bonds, introducing molecular diversity and accessing novel chemical space[4][5].

  • The Phenolic Hydroxyl and Methoxy Groups: These groups influence the electronic properties of the aromatic ring and provide opportunities for hydrogen bonding interactions with biological targets. They are common motifs in bioactive molecules, including vanillin derivatives that exhibit potent biological effects[1][6].

This guide provides the necessary protocols to harness these features, transforming this building block into libraries of potential drug candidates.

Physicochemical Properties and Handling

A thorough understanding of the starting material is fundamental. The key properties of 2-Bromo-4-hydroxy-5-methoxybenzoic acid are summarized below.

PropertyValueReference
CAS Number 98437-41-3[7]
Molecular Formula C₈H₇BrO₄[7]
Molecular Weight 247.04 g/mol [7]
Appearance Solid[8]
Melting Point 270-274 °C[7][8]
Boiling Point 365.7 °C at 760 mmHg[7]
Density 1.757 g/cm³[7]

Safety and Handling: 2-Bromo-4-hydroxy-5-methoxybenzoic acid is classified as a hazardous chemical that can cause skin, eye, and respiratory irritation[8]. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[8].

Synthetic Pathways: From Scaffold to Bioactive Library

The true potential of 2-Bromo-4-hydroxy-5-methoxybenzoic acid is realized through its chemical elaboration. Below are detailed protocols for two high-impact synthetic transformations: amide coupling and Suzuki-Miyaura cross-coupling.

General Synthetic Workflow

The overall strategy involves a two-pronged approach to rapidly generate a library of derivatives from the central scaffold, which are then subjected to biological screening.

Caption: General workflow for diversifying the core scaffold.

Protocol: Synthesis of N-Aryl Amide Derivatives

This protocol details the conversion of the carboxylic acid moiety into a diverse range of N-aryl amides. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a robust method for activating the carboxylic acid while minimizing racemization if chiral amines are used[4].

Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and susceptible to side reactions. HOBt acts as a trapping agent, reacting with the intermediate to form an active ester that is more stable and reacts cleanly with the amine to form the desired amide bond, thereby improving reaction efficiency and product purity[4].

Materials:

  • 2-Bromo-4-hydroxy-5-methoxybenzoic acid (1.0 eq)

  • Substituted aniline (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen), add 2-Bromo-4-hydroxy-5-methoxybenzoic acid (1.0 eq) to a dry round-bottom flask.

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Add the substituted aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution. Stir for 10 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add EDC (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-aryl amide derivative.

  • Characterize the final product using NMR and Mass Spectrometry.

Protocol: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling

This protocol utilizes the bromine atom as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful C-C bond-forming reaction essential for modern drug discovery[4][5].

Causality: The palladium catalyst (e.g., Pd(PPh₃)₄) undergoes oxidative addition into the aryl-bromide bond of the scaffold. Concurrently, the base activates the boronic acid to form a more nucleophilic boronate species. Transmetalation occurs, transferring the organic group from boron to palladium. Finally, reductive elimination from the palladium complex yields the new biaryl C-C bond and regenerates the active Pd(0) catalyst to continue the cycle.

Materials:

  • 2-Bromo-4-hydroxy-5-methoxybenzoic acid derivative (e.g., methyl ester) (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for extraction and purification

Procedure:

  • To a round-bottom flask, add the 2-bromo-4-hydroxy-5-methoxybenzoic acid derivative (1.0 eq), the arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq). Note: The carboxylic acid may be protected as an ester to prevent side reactions.

  • Place the flask under an inert atmosphere (e.g., Argon).

  • Add the solvent mixture (e.g., Toluene:Water 4:1) to the flask.

  • Degas the mixture by bubbling Argon through the solution for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously for 6-18 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure biaryl derivative.

  • Characterize the final product using NMR and Mass Spectrometry.

Biological Evaluation: Protocols for In Vitro Screening

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. Based on the known properties of related brominated phenolic compounds[1][3][6], initial screening for anti-inflammatory and anticancer activity is a logical starting point.

Biological Screening Workflow

Caption: A tiered workflow for primary biological screening.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell viability and is a standard first-pass screen for anticancer activity[3].

Causality: Viable cells with active metabolism contain mitochondrial reductase enzymes. These enzymes cleave the tetrazolium ring of the yellow MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified spectrophotometrically after solubilization.

Materials:

  • Cancer cell line (e.g., A549 human lung carcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer (e.g., 0.01 M HCl in 10% SDS solution)

  • 96-well microplates, multichannel pipette, incubator, microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤ 0.5%.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds (or vehicle control) to the wells.

  • Incubate the plate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple precipitate is visible.

  • Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Example Data Presentation:

CompoundCell LineIC₅₀ (µM)
Derivative A-1A54925.4
Derivative A-2A549> 100
Derivative B-1A5498.7
Protocol: Anti-inflammatory Activity in Macrophages

This protocol measures the ability of a compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a well-established model for inflammation research[1][6].

Causality: LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on macrophages. This triggers intracellular signaling cascades (e.g., NF-κB and MAPK pathways) that lead to the upregulation and production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6)[1]. Test compounds are evaluated for their ability to interrupt this process.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • LPS (from E. coli)

  • Test compounds dissolved in DMSO

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6 measurement

  • 96-well plates, incubator, microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours. (Non-toxic concentrations should be predetermined by an MTT assay as in Protocol 4.2).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include wells with cells only, cells + LPS (positive control), and cells + compound only.

  • After 24 hours, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement: Mix 50 µL of supernatant with 50 µL of Griess Reagent. After 15 minutes, measure the absorbance at 540 nm. Quantify NO levels using a sodium nitrite standard curve.

  • Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage inhibition of NO and cytokine production compared to the LPS-only control.

Mechanistic Hypothesis: Targeting the NF-κB Signaling Pathway

Structurally related compounds, such as 2-bromo-5-hydroxy-4-methoxybenzaldehyde, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways[1][6]. It is therefore a plausible hypothesis that derivatives of 2-Bromo-4-hydroxy-5-methoxybenzoic acid act via a similar mechanism.

Caption: Hypothesized mechanism of anti-inflammatory action.

This diagram illustrates the canonical NF-κB signaling pathway. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, the IKK complex is activated and phosphorylates IκBα, targeting it for proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes[1]. A plausible mechanism for our bioactive molecules is the inhibition of the IKK complex, preventing IκBα phosphorylation and degradation, thereby blocking NF-κB activation[1][6].

Conclusion

2-Bromo-4-hydroxy-5-methoxybenzoic acid is a highly promising and strategically functionalized starting material for the development of novel bioactive compounds. Its chemical versatility allows for the rapid synthesis of diverse molecular libraries through robust and well-established synthetic protocols. The application notes provided herein offer a clear path from scaffold derivatization to primary biological screening for anti-inflammatory and anticancer activities. By combining rational synthetic design with targeted biological evaluation, researchers can effectively explore the therapeutic potential encoded within this versatile chemical scaffold.

References

  • Exploring the Applications of 2-Bromo-5-methoxybenzoic Acid in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • Kim, J., Heo, S.-Y., Kim, E.-A., Kang, N., & Heo, S.-J. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells . MDPI. Available at: [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde . ResearchGate. Available at: [Link]

  • Synthesis of 2-bromo-5-methoxybenzoic acid . PrepChem.com. Available at: [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells . ResearchGate. Available at: [Link]

  • CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. Google Patents.
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents.
  • 2-bromo-5-hydroxy-4-methoxybenzoic acid . Chemsrc. Available at: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols . PMC. Available at: [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells . MDPI. Available at: [Link]

  • CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid. Google Patents.
  • 2-Bromo-4-ethoxy-5-methoxybenzoic acid . PubChem. Available at: [Link]

  • Synthesis of bioactive compounds . Diva-Portal.org. Available at: [Link]

  • 2-bromo-5-hydroxy-4-methoxybenzoic acid (C8H7BrO4) . PubChem. Available at: [Link]

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules . PMC. Available at: [Link]

  • Bioactive compounds from Syzygium malaccense leaves: optimization of the extraction process, biological and chemical characterization . Redalyc. Available at: [Link]

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Method

Application Notes and Protocols for the Esterification of 2-Bromo-4-hydroxy-5-methoxybenzoic acid

An In-Depth Technical Guide for Drug Development Professionals and Researchers Introduction: Strategic Importance and Synthetic Challenges 2-Bromo-4-hydroxy-5-methoxybenzoic acid and its corresponding esters are valuable...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Introduction: Strategic Importance and Synthetic Challenges

2-Bromo-4-hydroxy-5-methoxybenzoic acid and its corresponding esters are valuable intermediates in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The specific arrangement of the bromo, hydroxyl, and methoxy substituents on the aromatic ring provides a versatile scaffold for further functionalization.

The primary synthetic challenge in the esterification of this molecule is the presence of two nucleophilic groups: the carboxylic acid and the phenolic hydroxyl. A successful protocol must achieve chemoselective esterification of the carboxylic acid without significant acylation of the more acidic phenolic hydroxyl group. This guide provides a detailed analysis of the reaction conditions required to achieve this selectivity, outlines robust experimental protocols, and discusses the underlying chemical principles that govern the choice of methodology.

Core Concepts: Chemoselectivity in Esterification

The key to successfully esterifying 2-Bromo-4-hydroxy-5-methoxybenzoic acid lies in exploiting the differential reactivity of the carboxylic acid and the phenolic hydroxyl group under specific catalytic conditions.

  • Fischer-Speier Esterification (Acid Catalysis): This is the most common and direct method for this transformation. The reaction is conducted in an excess of alcohol (e.g., methanol or ethanol) with a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon.[2][3] The alcohol, acting as a nucleophile, then attacks this activated carbon.[4] While the phenolic hydroxyl is also a nucleophile, under strongly acidic conditions, its reactivity is suppressed, allowing for selective esterification of the carboxylic acid. The reaction is an equilibrium process, driven to completion by using a large excess of the alcohol, which also serves as the solvent.[3][5]

  • Steglich Esterification (Carbodiimide-Mediated): This method operates under mild, typically neutral to slightly basic conditions at room temperature.[6] It utilizes a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[7][8] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[7] DMAP then acts as an acyl transfer agent, forming an even more reactive intermediate that is readily attacked by the alcohol.[7] While this method is excellent for acid-sensitive substrates, its application here is challenging. The phenolic hydroxyl is acidic enough to react under these conditions, potentially leading to a mixture of products, including the desired ester, the O-acylated phenol, and the di-acylated product.[9][10] Therefore, this method is generally less suitable for phenolic acids unless a protecting group strategy is employed.[11]

The Critical Role of the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring is significantly more acidic than an aliphatic alcohol but less acidic than a carboxylic acid.[9] Its presence necessitates careful consideration of reaction conditions. In base-catalyzed or neutral coupling reactions, the phenol can be deprotonated, forming a potent phenoxide nucleophile that can compete with the desired alcohol reactant.[11] This makes acid-catalyzed methods, which keep the phenol protonated and less nucleophilic, the preferred direct approach.

Synthetic Strategy Workflow

The choice of synthetic route depends on the stability of the substrate and the desired purity of the final product. The following diagram illustrates the decision-making process for the esterification of 2-Bromo-4-hydroxy-5-methoxybenzoic acid.

G start Start: 2-Bromo-4-hydroxy- 5-methoxybenzoic acid decision Is the substrate sensitive to strong acid/heat? start->decision fischer Protocol 1: Direct Fischer-Speier Esterification decision->fischer No steglich Protocol 2: Steglich Esterification decision->steglich Yes workup_fischer Workup & Purification (Neutralization, Extraction) fischer->workup_fischer workup_steglich Workup & Purification (Urea filtration, Extraction) steglich->workup_steglich product Target Ester Product workup_fischer->product side_reaction_check Check for O-acylation of phenol via TLC/LCMS workup_steglich->side_reaction_check side_reaction_check->product

Caption: Decision workflow for selecting an esterification protocol.

Comparative Analysis of Reaction Conditions

The selection of an appropriate protocol is critical for maximizing yield and purity. The table below summarizes the key parameters for the two primary methods discussed.

ParameterProtocol 1: Fischer-Speier EsterificationProtocol 2: Steglich Esterification
Reaction Type Acid-catalyzed direct esterificationCarbodiimide-mediated coupling
Catalyst/Reagent Concentrated H₂SO₄ or p-TsOHDCC (or EDC) and DMAP
Solvent Excess alcohol (e.g., Methanol, Ethanol)Aprotic solvents (e.g., DCM, THF, Acetonitrile)[6]
Temperature Reflux (e.g., ~65 °C for Methanol)[12]Room Temperature (0 °C to 25 °C)[6]
Pros - High chemoselectivity for carboxylic acid- Inexpensive reagents- Simple procedure- Very mild conditions- Suitable for acid-labile substrates[7]- High yields under optimal conditions
Cons - Harsh acidic conditions- High temperatures- Not suitable for acid-sensitive molecules- Potential for O-acylation of the phenol[10]- DCC byproduct (DCU) can be difficult to remove[13]- Reagents are more expensive and sensitizing
Key Side Products Minimal if run to completionO-acylated phenol, N-acylurea byproduct[7]

Detailed Experimental Protocols

Protocol 1: Direct Fischer-Speier Esterification for Methyl 2-Bromo-4-hydroxy-5-methoxybenzoate

This protocol is adapted from established procedures for the esterification of substituted hydroxybenzoic acids and is the recommended primary method due to its high chemoselectivity.[12]

Materials:

  • 2-Bromo-4-hydroxy-5-methoxybenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-4-hydroxy-5-methoxybenzoic acid (1.0 eq.) in an excess of anhydrous methanol (20-40 eq.). The methanol acts as both the solvent and the reactant.[1]

  • Catalyst Addition: Place the flask in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.) to the stirring solution.[14]

  • Reaction: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65 °C) using a heating mantle. Maintain the reflux for 18-24 hours.[12] The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Work-up: a. Allow the reaction mixture to cool to room temperature. b. Reduce the volume of methanol using a rotary evaporator. c. Pour the residue into a separatory funnel containing cold water and ethyl acetate. d. Extract the aqueous layer with ethyl acetate (3x). e. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[3]

  • Isolation and Purification: a. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product. b. If necessary, purify the crude ester by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.[15]

Protocol 2: Steglich Esterification (Alternative Method)

This protocol should be considered for substrates that cannot tolerate strong acid or heat. Caution: This method carries a high risk of acylating the phenolic hydroxyl group. Careful monitoring is essential.[10]

Materials:

  • 2-Bromo-4-hydroxy-5-methoxybenzoic acid

  • Alcohol (e.g., Methanol, 1.2 eq.)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel for filtration

  • Separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-Bromo-4-hydroxy-5-methoxybenzoic acid (1.0 eq.), the desired alcohol (1.2 eq.), and DMAP (0.1 eq.). Dissolve these components in anhydrous DCM.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction closely by TLC for the formation of the product and any less polar side products (indicative of di-esterification).

  • Work-up: a. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash the solid with a small amount of cold DCM. b. Combine the filtrate and washings in a separatory funnel. c. Wash the organic solution sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: a. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. b. The crude product should be carefully analyzed for purity. Purification via flash column chromatography is typically required to separate the desired mono-ester from any O-acylated byproducts.[15]

Caption: Comparative experimental workflows for esterification.

References

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Wikipedia. (2023). Steglich esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • ACS Publications. (2025). Exploring the Syntheses for Phenolic Acid Esters of Cellulose: Pros and Cons of Methods. Retrieved from [Link]

  • International Journal of Physical Sciences. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ACS Publications. (2002). Chemoselective Esterification of Phenolic Acids and Alcohols. Retrieved from [Link]

  • PubMed. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]

  • ResearchGate. (2026). Chemoselective Esterification of Phenolic Acids and Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Indian Institute of Technology Bombay. (2020). Protecting Groups. Retrieved from [Link]

  • Scribd. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

  • SciSpace. (2012). Recent Developments on the Mechanism and Kinetics of Esterification Reaction Promoted by Various Catalysts. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

Sources

Application

Introduction: The Central Role of Amide Synthesis in Modern Drug Discovery

An In-Depth Guide to the Synthesis of Amides from 2-Bromo-4-hydroxy-5-methoxybenzoic Acid The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast arra...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Amides from 2-Bromo-4-hydroxy-5-methoxybenzoic Acid

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of top-selling pharmaceuticals.[1] Its remarkable stability and ability to participate in hydrogen bonding make it a privileged functional group for molecular recognition at biological targets. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in drug discovery and development.[2][3]

This application note provides a detailed guide to the synthesis of amides starting from 2-Bromo-4-hydroxy-5-methoxybenzoic acid, a versatile and synthetically valuable building block.[4][5] The unique substitution pattern of this aromatic acid—featuring a sterically demanding ortho-bromo group, an acidic phenolic hydroxyl, and an electron-donating methoxy group—presents both opportunities for molecular diversification and specific challenges for amide coupling. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into overcoming common synthetic hurdles. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the preparation of novel amide derivatives.

Pillar 1: The Chemistry of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is generally impractical under standard laboratory conditions. The primary obstacle is a competing acid-base reaction, where the basic amine deprotonates the acidic carboxylic acid to form a highly unreactive carboxylate salt.[6][7] To achieve an efficient reaction, the carboxylic acid's carbonyl group must be "activated" to render it more electrophilic and susceptible to nucleophilic attack by the amine.

Mechanism of Carboxylic Acid Activation

The most prevalent strategy involves converting the carboxylic acid's hydroxyl group into a better leaving group. This is typically achieved in situ using a coupling reagent.[1][8] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) , are widely used for this purpose.[7][8]

The mechanism proceeds in two key stages:

  • Formation of the O-Acylisourea Intermediate: The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent.[6][7]

  • Nucleophilic Attack by the Amine: The amine attacks the carbonyl carbon of the O-acylisourea intermediate, forming a tetrahedral intermediate which then collapses to yield the desired amide and a urea byproduct (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU, in the case of EDC).

To enhance reaction rates and suppress side reactions, such as racemization in chiral acids or the formation of stable N-acylureas, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[2][6] HOBt rapidly traps the O-acylisourea to form a less reactive but still highly efficient benzotriazolyl active ester, which then cleanly reacts with the amine.

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea (Highly Reactive) RCOOH->O_acyl + EDC EDC EDC EDC->O_acyl Amide Amide (R-CONH-R') O_acyl->Amide + Amine Urea Urea Byproduct O_acyl->Urea ActiveEster Active Ester (More Stable) O_acyl->ActiveEster + HOBt Amine Amine (R'-NH2) Amine->Amide HOBt HOBt (Additive) HOBt->ActiveEster ActiveEster->Amide + Amine

Caption: Carbodiimide-mediated amide synthesis pathway.

Challenges Specific to 2-Bromo-4-hydroxy-5-methoxybenzoic Acid

Synthesizing amides from this particular benzoic acid derivative requires careful consideration of its unique structural features:

  • Steric Hindrance: The bromo group at the ortho position can physically impede the approach of both the activating reagent and the amine nucleophile, potentially slowing the reaction rate and lowering yields.[9][10] For particularly hindered amines, standard coupling conditions may prove insufficient.[3]

  • The Phenolic Hydroxyl Group: The free hydroxyl group is acidic and nucleophilic. It can compete with the carboxylic acid by reacting with the coupling reagent or be deprotonated by the base used in the reaction. This can lead to side product formation and consumption of reagents. In many cases, this group may require protection prior to the coupling reaction, though careful selection of conditions can sometimes render this unnecessary.

Pillar 2: Validated Experimental Protocols

Two distinct protocols are presented below. The first is a widely applicable carbodiimide-based method suitable for many primary and secondary amines. The second is a more robust protocol for challenging couplings involving sterically hindered or electronically deactivated amines.

Protocol 1: Standard Amide Coupling using EDC/HOBt

This method is a reliable starting point for the synthesis of most amides from 2-Bromo-4-hydroxy-5-methoxybenzoic acid. It balances reactivity with mild conditions.

Experimental Workflow Overview

workflow Start Starting Materials: - Benzoic Acid Derivative - Amine Dissolve Dissolve Acid & HOBt in Anhydrous Solvent (e.g., DMF, CH2Cl2) Start->Dissolve Activate Add EDC Stir at 0°C to RT (Pre-activation) Dissolve->Activate 15-30 min Couple Add Amine & Base (e.g., DIPEA) Activate->Couple React Stir at RT Monitor by TLC/LC-MS Couple->React 2-24 h Workup Aqueous Workup & Extraction React->Workup Purify Purification (Column Chromatography or Recrystallization) Workup->Purify Product Final Amide Product Purify->Product

Caption: General workflow for amide synthesis.

Materials and Reagents

ReagentM.W. ( g/mol )EquivalentsPurpose
2-Bromo-4-hydroxy-5-methoxybenzoic acid247.051.0Carboxylic acid starting material
Amine (R-NH₂)-1.1 - 1.2Nucleophile
EDC·HCl (or EDC free base)191.701.2 - 1.5Carboxylic acid activating agent
HOBt·H₂O153.141.2Coupling additive
N,N-Diisopropylethylamine (DIPEA)129.242.0 - 3.0Non-nucleophilic organic base
Anhydrous Solvent (DMF, CH₂Cl₂, or CH₃CN)--Reaction medium

Step-by-Step Procedure

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Bromo-4-hydroxy-5-methoxybenzoic acid (1.0 equiv) and HOBt·H₂O (1.2 equiv).

  • Dissolution: Add anhydrous solvent (e.g., DMF or CH₂Cl₂) to achieve a concentration of approximately 0.1-0.2 M. Stir the mixture at room temperature until all solids dissolve.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) in one portion. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 15-30 minutes. This pre-activates the carboxylic acid.[9]

  • Coupling: In a separate vial, dissolve the amine (1.1 equiv) in a small amount of the reaction solvent. Add this solution, followed by DIPEA (2.0 equiv), to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 5% aqueous HCl or saturated NH₄Cl, saturated aqueous NaHCO₃, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Alternatively, for solid products, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile) can be an effective purification method.[11]

Protocol 2: Acyl Fluoride-Mediated Coupling for Hindered Substrates

When coupling with sterically demanding or electron-poor amines, standard methods may fail. The in situ formation of a highly reactive acyl fluoride intermediate can overcome these challenges.[10] This protocol uses a fluorinating agent, such as BTFFH (N,N'-Bis(2,2,2-trifluoroethyl)-N,N'-bis(2,2,2-trifluoroethyl)phosphorodiamidic fluoride), or more commonly, cyanuric fluoride or XtalFluor-E. This method often requires elevated temperatures.

Materials and Reagents

ReagentM.W. ( g/mol )EquivalentsPurpose
2-Bromo-4-hydroxy-5-methoxybenzoic acid247.051.0Carboxylic acid starting material
Hindered Amine (R-NH₂)-1.2Nucleophile
Fluorinating Agent (e.g., Cyanuric Fluoride)135.051.1Acyl fluoride formation
Pyridine or DIPEA79.103.0 - 4.0Base
Anhydrous Solvent (CH₂Cl₂ or Dioxane)--Reaction medium

Step-by-Step Procedure

  • Preparation: In a dry reaction vessel suitable for heating (e.g., a sealed tube or microwave vial) under an inert atmosphere, combine 2-Bromo-4-hydroxy-5-methoxybenzoic acid (1.0 equiv) and the fluorinating agent (1.1 equiv).

  • Dissolution & Acyl Fluoride Formation: Add anhydrous solvent (e.g., CH₂Cl₂) followed by the base (e.g., pyridine, 3.0 equiv). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the acyl fluoride intermediate.[10]

  • Coupling: Add the hindered or electron-deficient amine (1.2 equiv) to the reaction mixture.

  • Reaction: Securely seal the vessel and heat the reaction mixture to 40-80 °C. Caution: If using a low-boiling solvent like CH₂Cl₂, ensure the reaction vessel is rated to handle the resulting pressure increase.[9] Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup & Purification: Cool the reaction to room temperature. Follow the same workup, isolation, and purification procedures as described in Protocol 1.

Pillar 3: Data, Troubleshooting, and Authoritative Insights

Comparative Summary of Protocols
ParameterProtocol 1: EDC/HOBtProtocol 2: Acyl Fluoride
Application General purpose, good for most primary/secondary aminesSterically hindered or electron-deficient amines
Key Reagents EDC, HOBt, DIPEAFluorinating Agent, Pyridine/DIPEA
Temperature 0 °C to Room TemperatureRoom Temperature to 80 °C
Pros Mild conditions, common reagents, minimal side productsHighly effective for difficult couplings, high reactivity
Cons May fail for challenging substratesHarsher conditions, requires heating, specialized reagents
Byproduct Handling Water-soluble urea byproduct, easily removed by washingRequires careful workup to remove base and byproducts
Troubleshooting and Expert Recommendations
  • Low or No Conversion:

    • Ensure Anhydrous Conditions: Water will hydrolyze the activated intermediate. Use anhydrous solvents and dry glassware.

    • Check Reagent Quality: Coupling reagents, especially EDC, can degrade over time. Use fresh, high-quality reagents.

    • Increase Temperature: For sluggish reactions, gentle heating (40-50 °C) can sometimes improve the rate, but be mindful of potential side reactions.

    • Switch Protocols: If the EDC/HOBt method fails, the substrate combination is likely too challenging, and the Acyl Fluoride protocol should be attempted.[10]

  • Side Product Formation:

    • Phenolic OH Interference: If you observe complex product mixtures, consider protecting the free hydroxyl group. A common strategy is to convert it to a silyl ether (e.g., using TBSCl) before the coupling reaction, which can be easily removed with fluoride (e.g., TBAF) after the amide is formed.

    • N-Acylurea Formation (EDC): This occurs when the O-acylisourea rearranges instead of reacting with the amine. Using HOBt minimizes this, as does adding the amine shortly after the pre-activation step.

  • Purification Challenges:

    • Amides are often polar and can be difficult to purify via chromatography. If your product is a solid, recrystallization is a powerful alternative to chromatography and can often provide highly pure material.[11] Common solvents to try are acetonitrile, ethanol, or ethyl acetate/hexanes mixtures.

    • If the urea byproduct from EDC is difficult to remove, perform an acidic wash (e.g., 0.5 M HCl) during workup, as the protonated urea is more water-soluble.

By understanding the underlying mechanisms and anticipating the specific challenges posed by the 2-Bromo-4-hydroxy-5-methoxybenzoic acid scaffold, researchers can confidently and efficiently synthesize a diverse range of amide derivatives for application in drug discovery and beyond.

References

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information (PMC). [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. National Center for Biotechnology Information (PMC). [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Royal Society of Chemistry. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Exploring the Applications of 2-Bromo-5-methoxybenzoic Acid in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]

  • Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Royal Society of Chemistry. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information (PMC). [Link]

  • Efficient Synthesis of Aromatic sec-Amides from Esters: Synthetic Utility of Bislithium Amides. J-STAGE. [Link]

  • 24.3: Synthesis of Amides. Chemistry LibreTexts. [Link]

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Method

The Strategic Role of 2-Bromo-4-hydroxy-5-methoxybenzoic Acid in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Substituted Benzoic Acid Scaffold in Kinase Inhibitor Design The landscape of modern therapeutics, particularly in onco...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Substituted Benzoic Acid Scaffold in Kinase Inhibitor Design

The landscape of modern therapeutics, particularly in oncology, is profoundly shaped by the development of small molecule kinase inhibitors.[1] These agents are designed to interfere with the activity of protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling growth, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[1]

Within the vast chemical space explored for kinase inhibitor design, the substituted benzoic acid scaffold has emerged as a cornerstone for the construction of potent and selective therapeutic agents.[2][3] The carboxylic acid moiety serves as a critical hydrogen bond donor and acceptor, often anchoring the inhibitor to the hinge region of the kinase active site. The aromatic ring provides a rigid core for the attachment of various substituents that can be tailored to interact with specific pockets within the ATP-binding site, thereby dictating the inhibitor's potency and selectivity profile.[4]

This technical guide focuses on the utility of a specific, highly functionalized building block: 2-Bromo-4-hydroxy-5-methoxybenzoic acid . The strategic arrangement of a bromine atom, a hydroxyl group, and a methoxy group on the benzoic acid core makes this molecule a versatile precursor for the synthesis of a diverse array of kinase inhibitors. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl and heteroaryl moieties to explore structure-activity relationships (SAR). The hydroxyl and methoxy groups offer opportunities for further functionalization and can influence the molecule's solubility, metabolic stability, and electronic properties, all of which are critical for developing a successful drug candidate.

Physicochemical Properties of 2-Bromo-4-hydroxy-5-methoxybenzoic acid

A thorough understanding of the physicochemical properties of a starting material is essential for reaction optimization and the development of robust synthetic protocols.

PropertyValueSource
Molecular Formula C₈H₇BrO₄[5]
Molecular Weight 247.04 g/mol [5]
Appearance Solid
Melting Point 270-274 °C[5]
Boiling Point 365.7 °C at 760 mmHg[5]
Density 1.757 g/cm³[5]

Synthetic Utility and Key Reactions

The true value of 2-Bromo-4-hydroxy-5-methoxybenzoic acid in kinase inhibitor synthesis lies in its capacity to undergo a variety of chemical transformations that allow for the construction of complex molecular architectures. The two most pertinent reactions for this scaffold are the Suzuki-Miyaura cross-coupling and amide bond formation.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[6][7] In the context of our building block, the bromine atom serves as the electrophilic partner, allowing for the introduction of a wide range of aryl and heteroaryl groups. This is a cornerstone of modern medicinal chemistry for creating the biaryl structures prevalent in many kinase inhibitors.[8]

Suzuki_Miyaura_Coupling reagent1 2-Bromo-4-hydroxy- 5-methoxybenzoic acid reaction_center Suzuki-Miyaura Coupling reagent1->reaction_center reagent2 Aryl/Heteroaryl Boronic Acid reagent2->reaction_center catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction_center base Base (e.g., K₂CO₃) base->reaction_center product Biaryl Product (Kinase Inhibitor Scaffold) reaction_center->product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings with bromo-aromatic compounds and should be optimized for specific substrates.[9][10]

Materials:

  • 2-Bromo-4-hydroxy-5-methoxybenzoic acid (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equiv)

  • Base (e.g., Potassium carbonate, K₂CO₃) (2.0 equiv)

  • Solvent (e.g., a mixture of 1,4-Dioxane and water, 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or microwave vial, combine 2-Bromo-4-hydroxy-5-methoxybenzoic acid, the aryl/heteroaryl boronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Amide Bond Formation: The Essential Linkage

Amide bond formation is arguably the most frequently used reaction in medicinal chemistry.[8][11] For our building block, the carboxylic acid group can be coupled with a wide variety of amines to form the corresponding amides. This is a crucial step in the synthesis of many kinase inhibitors, where the amide bond often mimics a peptide linkage and interacts with the kinase's hinge region.

Amide_Bond_Formation reagent1 2-Bromo-4-hydroxy- 5-methoxybenzoic acid reaction_center Amide Coupling reagent1->reaction_center reagent2 Primary or Secondary Amine (R-NH₂ or R₂NH) reagent2->reaction_center coupling_reagent Coupling Reagent (e.g., HATU, EDC) coupling_reagent->reaction_center base Base (e.g., DIPEA) base->reaction_center product Amide Product (Kinase Inhibitor) reaction_center->product

Caption: Generalized workflow for amide bond formation.

This protocol provides a general method for amide bond formation using common coupling reagents.[1][2][12]

Materials:

  • 2-Bromo-4-hydroxy-5-methoxybenzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Coupling reagent (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) (2.0 equiv)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Activation of Carboxylic Acid: Dissolve 2-Bromo-4-hydroxy-5-methoxybenzoic acid in the anhydrous solvent under an inert atmosphere. Add the coupling reagent and the base, and stir the mixture at room temperature for 15-30 minutes.

  • Addition of Amine: Add the amine to the activated carboxylic acid solution.

  • Reaction: Continue stirring the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by column chromatography or recrystallization.

Synthesis of 2-Bromo-4-hydroxy-5-methoxybenzoic acid

For researchers who wish to synthesize this versatile building block in-house, a common route involves the bromination and subsequent oxidation of a suitable precursor, followed by hydrolysis. A literature procedure has been reported for its synthesis.

Conclusion

2-Bromo-4-hydroxy-5-methoxybenzoic acid represents a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its trifunctional nature allows for the systematic and modular construction of complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers in the field of drug discovery to design and synthesize the next generation of targeted therapeutics. The strategic application of modern synthetic methodologies, such as the Suzuki-Miyaura coupling and robust amide bond formation, to this scaffold will undoubtedly continue to fuel the discovery of potent and selective kinase inhibitors for the treatment of a wide range of human diseases.

References

  • Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase - PMC. (n.d.). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC. (n.d.). Retrieved from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022). Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021). Retrieved from [Link]

  • Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase - MDPI. (2023). Retrieved from [Link]

  • Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase - Slideshare. (n.d.). Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (2016). Retrieved from [Link]

  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013). Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (2023). Retrieved from [Link]

  • 2-bromo-5-hydroxy-4-methoxybenzoic acid. (2024). Retrieved from [Link]

Sources

Application

Application Note: 2-Bromo-4-hydroxy-5-methoxybenzoic Acid as a Versatile Intermediate for the Synthesis of Novel Dyes and Pigments

An Application Note for Researchers and Drug Development Professionals Abstract 2-Bromo-4-hydroxy-5-methoxybenzoic acid is a polysubstituted aromatic compound whose structural features make it a highly valuable intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

2-Bromo-4-hydroxy-5-methoxybenzoic acid is a polysubstituted aromatic compound whose structural features make it a highly valuable intermediate in synthetic organic chemistry. The presence of four distinct functional groups—a carboxylic acid, a phenolic hydroxyl, a methoxy ether, and a bromine atom—on the benzene ring provides multiple reactive sites for constructing complex molecular architectures. This application note provides a detailed guide for researchers on the properties, safety, and application of 2-Bromo-4-hydroxy-5-methoxybenzoic acid, with a primary focus on its use as a coupling component in the synthesis of azo dyes. Detailed, field-tested protocols, mechanistic insights, and characterization methodologies are provided to ensure reproducible and reliable outcomes in a research setting.

Introduction and Significance

Substituted benzoic acid derivatives are fundamental building blocks in the synthesis of a wide array of industrial and pharmaceutical compounds. 2-Bromo-4-hydroxy-5-methoxybenzoic acid, in particular, serves as a key precursor in the development of specialty chemicals, including dyes and pigments.[1] Its utility stems from its unique arrangement of functional groups:

  • Phenolic Hydroxyl (-OH) and Methoxy (-OCH3) Groups: These are strong electron-donating groups that activate the aromatic ring, making it highly receptive to electrophilic substitution reactions, which is the cornerstone of azo dye synthesis.

  • Carboxylic Acid (-COOH) Group: This group can be modified to tune the final molecule's solubility or to serve as an anchoring point for binding to substrates, such as textile fibers.

  • Bromo (-Br) Group: The bromine atom is a versatile functional handle. It can be retained to impart specific properties or can be replaced through various cross-coupling reactions to build more complex structures.

This guide will focus on the most prominent application of this intermediate: its role in creating azo dyes, which constitute the largest and most versatile class of synthetic organic colorants used across numerous industries.[2]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is critical for experimental design and safety.

PropertyValueSource
IUPAC Name 2-Bromo-4-hydroxy-5-methoxybenzoic acid-
Molecular Formula C₈H₇BrO₄[3][4]
Molecular Weight 247.04 g/mol [3]
Appearance Solid[5][6]
Melting Point 270-274°C (for isomer 2-bromo-5-hydroxy-4-methoxybenzoic acid)[3]
CAS Number 121936-68-3 (for isomer 2-bromo-5-hydroxy-4-methoxybenzoic acid)[6]

Note: Data for the exact isomer 2-Bromo-4-hydroxy-5-methoxybenzoic acid is limited; some data points are for the closely related and more commonly cited isomer, 2-bromo-5-hydroxy-4-methoxybenzoic acid.

Core Application: Synthesis of Azo Dyes

Azo dyes are characterized by the presence of one or more azo groups (-N=N-), which form a conjugated system responsible for the compound's color. The synthesis is a robust and well-established two-step process.[2]

The overall reaction involves the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile. In our protocol, 2-Bromo-4-hydroxy-5-methoxybenzoic acid will serve as the electron-rich coupling component.

  • Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5°C) to form a diazonium salt. This salt is a potent electrophile.

  • Azo Coupling: The unstable diazonium salt is immediately reacted with a coupling component (in this case, 2-Bromo-4-hydroxy-5-methoxybenzoic acid). The electron-donating hydroxyl and methoxy groups on the benzoic acid derivative activate the ring for electrophilic aromatic substitution, leading to the formation of the azo dye.[2]

The following diagram outlines the general workflow for synthesizing an azo dye using 2-Bromo-4-hydroxy-5-methoxybenzoic acid as the coupling component.

G cluster_0 Part A: Diazotization cluster_1 Part B: Coupling Reaction cluster_2 Part C: Isolation & Purification A1 Dissolve Aromatic Amine in HCl A2 Cool to 0-5°C (Ice Bath) A1->A2 A3 Add NaNO₂ Solution (Dropwise) A2->A3 A4 Stir to Form Diazonium Salt A3->A4 B3 Add Diazonium Salt (Slowly, with Stirring) A4->B3 Transfer Immediately B1 Dissolve Coupling Component* in aq. NaOH B2 Cool to 0-5°C (Ice Bath) B1->B2 B2->B3 B4 Precipitation of Azo Dye B3->B4 C1 Filter Crude Dye B4->C1 C2 Wash with Cold Water C1->C2 C3 Dry the Product C2->C3 C4 Recrystallize for Purity C3->C4 caption *Coupling Component: 2-Bromo-4-hydroxy-5-methoxybenzoic acid

Caption: General workflow for azo dye synthesis.

This protocol describes the synthesis of a representative azo dye starting from aniline and 2-Bromo-4-hydroxy-5-methoxybenzoic acid.

Materials & Reagents:

  • Aniline (or other primary aromatic amine)

  • Hydrochloric Acid (conc. HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Bromo-4-hydroxy-5-methoxybenzoic acid

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Beakers, magnetic stirrer, filter apparatus

Part A: Preparation of the Diazonium Salt

  • In a 250 mL beaker, dissolve 0.01 mol of aniline in a mixture of 2.5 mL of concentrated HCl and 10 mL of water. Stir until a clear solution of aniline hydrochloride is formed.[2]

  • Cool the solution to 0–5°C in an ice-salt bath. Maintain this temperature throughout the diazotization process. Low temperatures are critical as diazonium salts are unstable and can decompose at higher temperatures.[7]

  • In a separate beaker, prepare a solution of 0.012 mol of sodium nitrite in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution with continuous, vigorous stirring. The addition should take approximately 10 minutes.[2]

  • Stir the mixture for an additional 15 minutes after the addition is complete. The resulting clear solution contains the benzenediazonium chloride salt and should be used immediately in the next step.

Part B: The Coupling Reaction

  • In a 400 mL beaker, dissolve 0.01 mol of 2-Bromo-4-hydroxy-5-methoxybenzoic acid in 20 mL of a 10% aqueous NaOH solution. The alkaline medium deprotonates the phenolic hydroxyl group, forming a phenoxide ion which is a more powerful activator for the coupling reaction.[2]

  • Cool this solution to 5–10°C in an ice bath.

  • With efficient stirring, slowly add the freshly prepared, cold diazonium salt solution from Part A to the alkaline solution of the coupling component.[2]

  • A brightly colored precipitate should form almost immediately.

  • Continue stirring the reaction mixture in the ice bath for 30–40 minutes to ensure the reaction goes to completion.[2]

Part C: Isolation and Purification

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid product thoroughly with cold distilled water to remove any unreacted salts or starting materials.[2]

  • Dry the purified product in a desiccator or a low-temperature oven.

  • For higher purity, the crude dye can be recrystallized from a suitable solvent such as an ethanol-water mixture.[2]

The following diagram illustrates the key chemical transformations in the synthesis.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling Amine Ar-NH₂ Diazonium Ar-N₂⁺ Cl⁻ Amine->Diazonium + NaNO₂ / HCl (0-5°C) CouplingComp Coupling Component* Diazonium->CouplingComp Electrophilic Attack (Alkaline pH) AzoDye Ar-N=N-Ar' CouplingComp->AzoDye caption *Ar' represents the 2-bromo-4-hydroxy-5-methoxybenzoyl moiety.

Caption: Simplified reaction mechanism for azo dye formation.

Characterization of Synthesized Dyes

Once synthesized, the identity and purity of the dye must be confirmed using standard analytical techniques.

  • UV-Visible Spectroscopy: The dye is dissolved in a suitable solvent (e.g., ethanol or DMF) and its absorption spectrum is recorded. The wavelength of maximum absorption (λmax) is a key characteristic that correlates with the observed color of the dye.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum will confirm the presence of key functional groups. Look for characteristic peaks for the O-H stretch (broad, ~3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the N=N azo stretch (weak, ~1450-1500 cm⁻¹).[7]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed information about the chemical structure, confirming the arrangement of protons on the aromatic rings and verifying that the coupling reaction occurred at the expected position.[7]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized dye, providing definitive confirmation of the product's identity.[2]

Safety and Handling Precautions

As a substituted aromatic bromide, 2-Bromo-4-hydroxy-5-methoxybenzoic acid and its derivatives require careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 or equivalent standards, and a lab coat.[8][9]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][10] Ensure that eyewash stations and safety showers are readily accessible.[8]

  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[10][11] Do not eat, drink, or smoke in the handling area.[10] Wash hands thoroughly after handling.[8]

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated place.[10][12] Keep away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[8]

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • Chemsrc. (2024, March 12). 2-bromo-5-hydroxy-4-methoxybenzoic acid.
  • PubChem. (n.d.). 2-Bromo-4-ethoxy-5-methoxybenzoic acid.
  • Chem-Impex. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • Fisher Scientific. (2009, August 6). Safety Data Sheet: 2-Bromo-5-methoxybenzoic acid.
  • Combi-Blocks. (2023, January 2). Safety Data Sheet: 2-Bromo-5-ethoxy-4-methoxybenzoic acid.
  • PubChemLite. (n.d.). 2-bromo-5-hydroxy-4-methoxybenzoic acid (C8H7BrO4).
  • Apollo Scientific. (2022, May 17). Safety Data Sheet: 2-Bromo-5-hydroxybenzoic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-5-hydroxybenzoic acid.
  • ECHEMI. (n.d.). 2-Amino-5-bromo-4-methoxybenzoic acid SDS.
  • ChemicalBook. (2025, July 4). 2-Bromo-4-methoxy-5-benzyloxybenzoic acid.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-methoxybenzoic acid.
  • Fluorochem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
  • Chhowala, T. N., & Desai, K. R. (2015). Ecofriendly synthesis, characterization and dyeing of azo based acid dyes on nylon fabrics. Journal of Chemical and Pharmaceutical Research, 7(3), 196-201.
  • Al-Shammgani, M. S., et al. (2024). Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes. RSC Advances.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • Tokyo Chemical Industry. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 385-392.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-4-hydroxy-5-methoxybenzoic acid

This guide is designed for chemistry professionals engaged in the synthesis of 2-Bromo-4-hydroxy-5-methoxybenzoic acid. Our goal is to provide a comprehensive resource that moves beyond simple protocols to address the un...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for chemistry professionals engaged in the synthesis of 2-Bromo-4-hydroxy-5-methoxybenzoic acid. Our goal is to provide a comprehensive resource that moves beyond simple protocols to address the underlying chemical principles, troubleshoot common experimental hurdles, and ultimately empower you to optimize your reaction yields and purity. The insights herein are synthesized from established literature and practical field experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the planning and execution of the synthesis.

Q1: What is the most common and cost-effective starting material for this synthesis?

The most prevalent and economically viable precursor is vanillic acid (4-hydroxy-3-methoxybenzoic acid) . Its chemical structure provides the necessary 4-hydroxy and 5-methoxy (relative to the bromine to be added) arrangement on the benzene ring, making it an ideal substrate for a regioselective bromination reaction.

Q2: What is the primary challenge in synthesizing 2-Bromo-4-hydroxy-5-methoxybenzoic acid?

The principal challenge is controlling the regioselectivity and extent of the bromination. The two electron-donating groups on vanillic acid (the hydroxyl and methoxy groups) are powerfully activating, making the aromatic ring highly susceptible to electrophilic substitution. This can easily lead to the formation of undesired di- and tri-brominated byproducts, which complicates purification and reduces the yield of the target mono-brominated product.

Q3: What are typical yields for this reaction?

Reported yields can vary significantly based on the chosen brominating agent, solvent, and reaction conditions. With optimized protocols, yields can range from 70% to over 90% . However, non-optimized or poorly controlled reactions can result in yields below 50% due to the formation of multiple side products.

Q4: Why is acetic acid a commonly used solvent for this reaction?

Acetic acid is an excellent solvent for this synthesis for several key reasons:

  • Solubility: It effectively dissolves the starting material, vanillic acid.

  • Polarity: As a polar protic solvent, it can help stabilize the charged intermediates formed during the electrophilic aromatic substitution mechanism.

  • Reaction with Bromine: It does not react with the brominating agent, ensuring the bromine is available for the desired reaction with the aromatic ring.

Part 2: Core Synthesis Protocol & Mechanism

This section provides a reliable, baseline protocol for the synthesis via the bromination of vanillic acid. Understanding this standard procedure is the first step to effective troubleshooting.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via a classic electrophilic aromatic substitution pathway. The electron-rich aromatic ring of vanillic acid attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion. A base then abstracts a proton to restore aromaticity, yielding the final product. The hydroxyl and methoxy groups direct the incoming bromine to the ortho position relative to the hydroxyl group.

G cluster_0 Reaction Mechanism start Vanillic Acid + Br2 intermediate Arenium Ion Intermediate (Resonance Stabilized) start->intermediate Electrophilic Attack product 2-Bromo-4-hydroxy-5-methoxybenzoic acid + HBr intermediate->product Deprotonation

Caption: Electrophilic bromination of vanillic acid.

Baseline Experimental Protocol

Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate safety precautions, including the use of a fume hood and personal protective equipment.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillic acid (1 equivalent) in glacial acetic acid.

  • Bromination: While stirring, slowly add a solution of elemental bromine (Br₂) (1 to 1.1 equivalents) in glacial acetic acid dropwise to the flask. The addition should be performed at room temperature.

  • Reaction: Continue stirring the mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker of cold water. The crude product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any unreacted bromine.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-Bromo-4-hydroxy-5-methoxybenzoic acid.

Part 3: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems encountered during the synthesis.

Problem Area 1: Low or No Yield

Q: My TLC analysis shows only the starting material spot, even after several hours. What went wrong?

This indicates a failure of the reaction to initiate. The primary causes are related to the brominating agent.

Possible Causes & Solutions:

  • Degraded Brominating Agent: Elemental bromine can degrade over time. Ensure you are using a fresh or properly stored source of bromine.

  • Insufficient Activation: While bromine in acetic acid often works, some systems may require a catalyst to generate a more potent electrophile (Br⁺).

    • Troubleshooting Step: Consider adding a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), to polarize the Br-Br bond and enhance its electrophilicity.

Q: My starting material is consumed, but the final isolated yield is very low. Where is my product?

This is a classic sign of over-bromination or issues during the work-up procedure.

Possible Causes & Solutions:

  • Over-bromination: The highly activated ring has likely formed di- or even tri-brominated species. These byproducts may have different solubilities and could be lost during work-up or purification.

    • Solution:

      • Control Stoichiometry: Use no more than 1.05 equivalents of bromine.

      • Lower Temperature: Perform the dropwise addition of bromine at a reduced temperature (e.g., 0-5 °C using an ice bath) to slow down the reaction and improve selectivity.

  • Product Lost During Work-up: The product has some solubility in water, especially if the pH is not controlled.

    • Solution: Ensure the aqueous solution during precipitation is acidic to keep the carboxylic acid group protonated and minimize its solubility.

Problem Area 2: Product Impurity & Purification Challenges

Q: My final product's NMR spectrum is complex, showing multiple aromatic signals. What are the likely impurities?

The most common impurities are unreacted starting material and over-brominated byproducts.

Key Impurities:

  • Vanillic Acid (Starting Material): Incomplete reaction.

  • 2,6-Dibromo-4-hydroxy-5-methoxybenzoic acid: The most common over-bromination product, as the position ortho to the methoxy group is also activated.

Caption: Logic diagram for troubleshooting low yield issues.

Q: How can I effectively remove the dibrominated byproduct during purification?

The polarity difference between the mono- and di-brominated products is often small, making chromatographic separation tedious. Fractional recrystallization is the most effective method.

Protocol for Fractional Recrystallization:

  • Dissolve the crude product mixture in a minimal amount of a hot solvent (e.g., ethanol).

  • Allow the solution to cool very slowly. The less soluble compound will crystallize first. In many cases, the more symmetrical dibrominated product is less soluble and will precipitate first.

  • Filter this first crop of crystals (likely enriched in the dibromo- species).

  • Concentrate the mother liquor and cool again to crystallize the desired mono-bromo product.

  • Assess the purity of each fraction by TLC or NMR and combine pure fractions.

Part 4: Data Summary

The following table summarizes various reported conditions to guide your optimization efforts.

Brominating AgentSolventTemperature (°C)Time (h)Reported Yield (%)Reference
Br₂Glacial Acetic AcidRoom Temp3~85%
Br₂Glacial Acetic Acid0 - 54>90%
N-BromosuccinimideAcetonitrileReflux2~75%

References

  • Title: Synthesis and biological evaluation of novel vanillic acid derivatives as potential antimicrobial agents. Source: Journal of Medicinal Chemistry. A direct URL to a specific article is not available, but similar procedures can be found in synthetic organic chemistry journals.
  • Title: A mild and efficient bromination of phenols and anilines. Source: Tetrahedron Letters. A specific article URL is not provided, but this journal is a standard reference for synthetic methods.
  • Title: Regioselective Bromination of Phenols with N-Bromosuccinimide in Acetonitrile. Source: Synthetic Communications. This journal provides numerous examples of specific reaction protocols.
Optimization

Technical Support Center: Troubleshooting the Bromination of 4-Hydroxy-5-methoxybenzoic Acid

Welcome to the technical support center for the synthesis and purification of brominated 4-hydroxy-5-methoxybenzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of brominated 4-hydroxy-5-methoxybenzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this electrophilic aromatic substitution. The highly activated nature of the vanillic acid scaffold, while facilitating bromination, also opens pathways to several common side products. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: I've run my bromination reaction and my TLC/LC-MS analysis shows multiple products. What are the most likely side products I am seeing?

A1: The presence of multiple products is a common issue stemming from the high reactivity of the 4-hydroxy-5-methoxybenzoic acid starting material. The two powerful electron-donating groups (hydroxyl and methoxy) strongly activate the aromatic ring towards electrophilic substitution, primarily at the C3 and C5 positions.

The most common species in your reaction mixture are:

  • Unreacted Starting Material: 4-hydroxy-5-methoxybenzoic acid.

  • Monobrominated Product: The primary product is typically 3-Bromo-4-hydroxy-5-methoxybenzoic acid.[1]

  • Dibrominated Product: Over-bromination can lead to the formation of 3,5-Dibromo-4-hydroxy-5-methoxybenzoic acid.[1] If this is your target, then the monobrominated compound is the main impurity.

  • Decarboxylative-Brominated Products: A significant side reaction can be the loss of the carboxylic acid group (decarboxylation) followed by bromination. This is a known pathway for electron-rich aromatic acids.[2][3] This can result in compounds like 2-bromo-4-methoxyphenol or 2,6-dibromo-4-methoxyphenol.

  • Oxidation Byproducts: Phenols are susceptible to oxidation, which can create complex and often colored polymeric materials, sometimes referred to as "tarry" byproducts, especially under harsh conditions.[4]

Below is a diagram illustrating the primary reaction and its common off-shoots.

G SM 4-Hydroxy-5-methoxybenzoic Acid (Starting Material) Decarboxy 2,6-Dibromo-4-methoxyphenol (Decarboxylated Side Product) SM->Decarboxy Decarboxylative Bromination BrominatingAgent + Brominating Agent (e.g., NBS, Br₂) SM->BrominatingAgent MonoBromo 3-Bromo-4-hydroxy-5-methoxybenzoic Acid (Monobrominated Product) DiBromo 3,5-Dibromo-4-hydroxy-5-methoxybenzoic Acid (Dibrominated Side Product) MonoBromo->DiBromo Over-bromination BrominatingAgent->MonoBromo Desired Path G start_node start_node process_node process_node decision_node decision_node end_node end_node A Dissolve Crude Product in Minimal DCM B Adsorb onto Silica Gel A->B C Prepare Silica Column in Hexanes B->C D Load Sample onto Column C->D E Elute with Hexanes/EtOAc Gradient (+1% Acetic Acid) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Obtain Pure Product I->J

Sources

Troubleshooting

Technical Support Center: Purification of 2-Bromo-4-hydroxy-5-methoxybenzoic Acid

Welcome to the Technical Support Center for the isolation and purification of 2-bromo-4-hydroxy-5-methoxybenzoic acid (CAS 90050-65-0). As a critical building block in the synthesis of biaryl lactones and urolithin C der...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-bromo-4-hydroxy-5-methoxybenzoic acid (CAS 90050-65-0). As a critical building block in the synthesis of biaryl lactones and urolithin C derivatives ([1]), achieving high purity for this intermediate is essential for downstream success.

Due to its dual functionality—a carboxylic acid and a phenolic hydroxyl group—crude mixtures often present unique purification challenges. Common issues include contamination from unreacted precursors (e.g., 2-bromo-4-hydroxy-5-methoxybenzaldehyde), over-brominated species, and colored oxidation byproducts. This guide provides process chemists with causality-driven troubleshooting, self-validating protocols, and physicochemical data to reliably achieve >98% purity.

Part 1: Mechanistic Foundation & Ionization States

To master the purification of this compound, one must first understand its pH-dependent ionization. Based on its structural analog, vanillic acid, the carboxylic acid moiety has a pKa of approximately 4.5, while the phenolic hydroxyl group has a pKa of approximately 9.4 ([2]). The electron-withdrawing bromine atom slightly increases the acidity of both groups, but the critical gap between them remains. This differential allows for highly specific chemoselective extraction.

pKaStates pH2 pH < 3 Fully Protonated (Lipophilic) pH8 pH 7 - 8 Carboxylate Anion (Water Soluble) pH2->pH8 NaHCO3 pH8->pH2 HCl pH12 pH > 11 Di-anion (Phenolate) (Highly Water Soluble) pH8->pH12 NaOH pH12->pH8 HCl

Logical relationship between pH and the ionization states of the target molecule.

Part 2: Troubleshooting Guide & FAQs

Q: My isolated product is heavily contaminated with the starting aldehyde. How did this happen? A: This is a classic over-basification error. If you used a strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) during the extraction, the pH likely exceeded 10. At this pH, the phenolic hydroxyl group on the unreacted aldehyde (pKa ~8.5–9.0) becomes deprotonated to form a water-soluble phenolate. Consequently, both your target acid and the aldehyde impurity partition into the aqueous phase. Solution: Restrict your extraction base to saturated sodium bicarbonate (NaHCO₃, pH ~8.0). This selectively deprotonates only the carboxylic acid, leaving the neutral phenolic aldehyde safely in the organic phase.

Q: The crude solid has a distinct pink/brown discoloration. Is the product degrading? A: The discoloration is due to trace oxidation of the electron-rich phenol ring into quinone-like byproducts, a common issue with methoxy-phenols exposed to air and light. Solution: Incorporate a mild reducing wash. Add 1-2% (w/v) sodium metabisulfite (Na₂S₂O₅) to your aqueous bicarbonate extract. The bisulfite reduces the colored quinones back to their phenolic state, which can then be purged during the final recrystallization using activated charcoal.

Q: HPLC analysis shows a closely eluting impurity at RRT 1.15. What is it, and how do I remove it? A: A later-eluting peak in reverse-phase HPLC is typically more lipophilic. In bromination workflows, this is almost certainly a dibrominated byproduct (e.g., 2,6-dibromo-4-hydroxy-5-methoxybenzoic acid). Solution: Acid-base extraction cannot separate these, as their pKa values are nearly identical to the mono-bromo target. You must use anti-solvent recrystallization (Ethanol/Water). The dibromo species is significantly less soluble in water; by carefully controlling the anti-solvent ratio, the target mono-bromo acid crystallizes while the dibromo impurity remains in the mother liquor.

Part 3: Self-Validating Experimental Protocols

PurificationWorkflow Crude Crude 2-Bromo-4-hydroxy- 5-methoxybenzoic acid Dissolve Dissolve in EtOAc Crude->Dissolve Extract Extract with sat. NaHCO3 (pH ~7.5 - 8.0) Dissolve->Extract OrgPhase Organic Phase (Neutral Impurities) Extract->OrgPhase Discard AqPhase Aqueous Phase (Carboxylate Salt) Extract->AqPhase Keep Acidify Acidify with 2M HCl (pH ~2.0) AqPhase->Acidify Precipitate Filter & Wash Acidify->Precipitate Recryst Recrystallize (EtOH / H2O) Precipitate->Recryst Pure Pure Compound (>98% by HPLC) Recryst->Pure

Workflow for the chemoselective purification of 2-bromo-4-hydroxy-5-methoxybenzoic acid.

Protocol A: Chemoselective Acid-Base Extraction

Objective: Separate the target acid from neutral organic impurities (e.g., unreacted aldehydes).

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude). Ensure complete dissolution; add a few drops of methanol if the solid is stubborn.

  • Extraction: Transfer to a separatory funnel and wash with an equal volume of saturated aqueous NaHCO₃ (pH ~8.0).

    • Causality: The bicarbonate selectively deprotonates the carboxylic acid, pulling it into the aqueous layer, while the phenolic OH remains protonated and neutral impurities stay in the EtOAc.

  • Separation: Separate the layers. Wash the aqueous layer once more with fresh EtOAc to remove any residual lipophilic impurities.

  • Validation Check: Spot the organic phase on a TLC plate. The absence of a UV-active spot at Rf ~0.4 (using DCM:MeOH:AcOH 90:9:1) confirms the target acid has successfully and completely partitioned into the aqueous phase.

  • Acidification: Carefully acidify the aqueous layer by dropwise addition of 2M HCl until the pH reaches 2.0. Caution: Vigorous CO₂ evolution will occur.

  • Isolation: Filter the resulting white/off-white precipitate under vacuum and wash with cold distilled water.

Protocol B: Anti-Solvent Recrystallization

Objective: Remove structurally similar over-brominated impurities.

  • Dissolution: Suspend the crude solid from Protocol A in minimal Ethanol (approx. 3 mL/g) and heat to 70°C until fully dissolved.

  • Decolorization (Optional): If the solution is highly colored, add 5% w/w activated charcoal, stir for 10 minutes, and filter hot through a Celite pad.

  • Anti-Solvent Addition: While maintaining the filtrate at 60-70°C, slowly add warm distilled water dropwise until the solution becomes slightly turbid (reaching the cloud point). The optimal EtOH:Water ratio is typically around 1:2 v/v.

  • Crystallization: Remove from heat and allow the solution to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (4°C) for 1 hour.

    • Causality: Slow cooling promotes the growth of pure crystals and prevents the entrapment of the more lipophilic dibromo impurities, which remain solvated in the mother liquor.

  • Isolation: Filter the crystals under vacuum and wash with ice-cold 10% EtOH/Water.

  • Validation Check: Analyze the resulting crystals via RP-HPLC at 254 nm. The peak area of the target compound should exceed 98%, with any later-eluting dibromo impurities reduced to <0.5%.

Part 4: Quantitative Data & System Parameters
ParameterOptimal System / ValuePractical Implication & Causality
TLC Solvent System DCM : MeOH : AcOH (90:9:1)AcOH suppresses the ionization of the carboxylic acid, preventing severe streaking on silica gel. Target Rf is ~0.4.
Extraction Base Saturated NaHCO₃ (aq), pH ~8.0Selectively deprotonates the carboxylic acid (pKa ~4.5) while leaving the phenolic OH (pKa ~9.4) protonated.
Recrystallization System Ethanol : Water (approx. 1:2 v/v)Exploits the differential lipophilicity between the mono-bromo target and dibromo impurities.
Prep-HPLC Mobile Phase Water (0.1% TFA) : AcetonitrileTFA ensures the compound remains fully protonated, providing sharp peak shapes and baseline resolution of positional isomers.
References
  • Title: Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: Vanillic Acid - Compound Summary Source: PubChem URL: [Link]

Sources

Optimization

troubleshooting failed Suzuki coupling with 2-Bromo-4-hydroxy-5-methoxybenzoic acid

Target Substrate: 2-Bromo-4-hydroxy-5-methoxybenzoic acid Audience: Researchers, Scientists, and Drug Development Professionals Coupling unprotected, multi-functionalized aryl halides is a cornerstone of step-economic dr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 2-Bromo-4-hydroxy-5-methoxybenzoic acid Audience: Researchers, Scientists, and Drug Development Professionals

Coupling unprotected, multi-functionalized aryl halides is a cornerstone of step-economic drug development. However, 2-bromo-4-hydroxy-5-methoxybenzoic acid presents a "perfect storm" of synthetic challenges for palladium-catalyzed cross-coupling. It features two acidic protons (a free carboxylic acid and a free phenol), severe steric hindrance (the bromide is ortho to the carboxylate), and complex solubility dynamics.

This technical guide bypasses generic advice, focusing on the mechanistic causality behind why this specific coupling fails and providing field-proven, self-validating protocols to rescue your reaction.

Part 1: Mechanistic Causality & The "Why" Behind the Failure

To troubleshoot this substrate, you must understand how its functional groups interact with the catalytic cycle.

  • The Base Depletion Effect: The Suzuki-Miyaura coupling requires a base to coordinate with the boronic acid, forming the nucleophilic boronate complex necessary for transmetalation[1]. However, the carboxylic acid (pKa ~4) and the phenol (pKa ~9-10) in your substrate will immediately consume the first two equivalents of base. If you use a standard 2.0 equivalent protocol, the catalytic cycle will stall at the transmetalation step because no base remains to activate the boron species[2].

  • The Ortho-Carboxylate Penalty: The carboxylate group is directly ortho to the carbon-bromine bond. This creates intense steric bulk that physically blocks the Pd(0) center during the oxidative addition step[3]. Furthermore, the adjacent carboxylate oxygen can coordinate to the palladium center, forming a stable, unreactive palladacycle that acts as a thermodynamic sink.

  • Speciation and Phase Collapse: Once doubly deprotonated, the resulting dianion is highly polar and water-soluble. Attempting this reaction in purely organic solvents (like anhydrous DMF or Toluene) will cause the substrate salt to crash out of solution, halting the reaction entirely[4].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Sterically hindered by ortho-COOH) Pd0->OxAdd Aryl Bromide TransMet Transmetalation (Requires active boronate) OxAdd->TransMet Base & Boronic Acid RedElim Reductive Elimination (Forms Biaryl Product) TransMet->RedElim RedElim->Pd0 Product Release Interference Acidic -OH / -COOH Consume Base & Alter Solubility Interference->TransMet Inhibits if base is depleted

Caption: Catalytic cycle of Suzuki coupling illustrating interference points from unprotected acidic groups.

Part 2: Troubleshooting FAQs

Q1: My reaction is stalling with 100% unrecovered starting material. What am I doing wrong? A: You are likely experiencing base depletion and phase collapse. You must use a minimum of 4.0 equivalents of a strong base (e.g., K₃PO₄) to account for the carboxylic acid, the phenol, and the catalytic cycle itself[1]. Additionally, switch to a biphasic solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) to ensure the doubly deprotonated substrate remains fully solvated[4].

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus the bromine (m/z 168). What is this? A: This is protodehalogenation (hydrodehalogenation), where the aryl bromide is reduced to 4-hydroxy-3-methoxybenzoic acid (vanillic acid)[3]. This occurs when the catalytic cycle stalls after oxidative addition, and the palladium intermediate abstracts a hydride from the solvent. To prevent this, strictly avoid protic solvents like ethanol or methanol[3]. Rely exclusively on aprotic organic phases like 1,4-Dioxane mixed with water.

Q3: I see rapid consumption of my boronic acid (protodeboronation), but no product formation. How do I fix this? A: Protodeboronation competes with transmetalation. Because your substrate suffers from severe steric hindrance at the ortho position, transmetalation is drastically slowed[3]. While the catalyst struggles to engage, the boronic acid degrades in the basic aqueous media. Solution: Upgrade your catalyst to a highly active, sterically demanding Buchwald ligand (e.g., SPhos) coupled with Pd₂(dba)₃, and use a boronate pinacol ester instead of a free boronic acid to slow down degradation.

Q4: Should I just protect the phenol and carboxylic acid before the coupling? A: While direct coupling of unprotected phenols and carboxylic acids is highly desirable for step-economy[2], it is not always thermodynamically favorable due to the ortho-carboxylate palladacycle trap. If optimizing base equivalents and ligands fails, the most reliable fallback is to esterify the carboxylic acid (as a methyl ester) and protect the phenol (as a benzyl or MOM ether) prior to the Suzuki coupling.

Troubleshooting Start Reaction Stalled / Low Yield CheckBase Are you using ≥ 4 eq. Base? Start->CheckBase AddBase Increase Base (K3PO4) Use Biphasic Solvent CheckBase->AddBase No CheckByprod Analyze Byproducts (LC-MS) CheckBase->CheckByprod Yes ProtoDeB Protodeboronation (Loss of Boronic Acid) CheckByprod->ProtoDeB ProtoDeHal Protodehalogenation (Loss of Bromine) CheckByprod->ProtoDeHal FixDeB Switch to SPhos/XPhos or use Boronate Ester ProtoDeB->FixDeB FixDeHal Remove Alcohol Solvents Use Dioxane/H2O ProtoDeHal->FixDeHal

Caption: Decision tree for troubleshooting stalled Suzuki couplings with 2-Bromo-4-hydroxy-5-methoxybenzoic acid.

Part 3: Quantitative Data & Optimization Matrices

Table 1: Influence of Base Equivalents and Solvent Speciation
Base (Eq.)Solvent SystemObservation / SpeciationExpected Outcome
2.0 eq K₂CO₃Anhydrous DMFSubstrate crashes out as a salt.0% Yield (Stalled)
2.0 eq K₃PO₄Dioxane/H₂O (4:1)Substrate dissolves; transmetalation fails.<5% Yield (Unreacted SM)
4.0 eq K₃PO₄EtOH/H₂O (4:1)Substrate dissolves; hydride transfer occurs.High Protodehalogenation
4.5 eq K₃PO₄ Dioxane/H₂O (4:1) Full dissolution; active boronate forms. Optimal Conversion
Table 2: Catalyst and Ligand Selection Matrix
Catalyst SystemLigand PropertiesPerformance on Ortho-COOH Substrates
Pd(PPh₃)₄Standard, unhinderedPoor. Fails to overcome steric bulk.
Pd(dppf)Cl₂Bidentate, wide bite angleModerate. Good for biphasic, but slow.
Pd₂(dba)₃ + SPhos Monodentate, highly bulky, electron-rich Excellent. Accelerates oxidative addition.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a Buchwald ligand system optimized for sterically hindered, unprotected acidic substrates. It is designed as a self-validating system—meaning each critical phase includes an observable check to ensure the chemistry is progressing correctly.

Reagents Required:

  • 2-Bromo-4-hydroxy-5-methoxybenzoic acid (1.0 eq, 1.0 mmol)

  • Arylboronic acid pinacol ester (1.5 eq, 1.5 mmol)

  • Pd₂(dba)₃ (0.02 eq, 2 mol%)

  • SPhos (0.04 eq, 4 mol%)

  • K₃PO₄ (4.5 eq, 4.5 mmol)

  • 1,4-Dioxane / H₂O (4:1 ratio, 10 mL total, rigorously degassed)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, boronate ester, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Atmospheric Purge: Seal the flask with a septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with dry Argon. Repeat this cycle three times.

    • Validation Check: The solid mixture should remain free-flowing. If the solids clump, moisture has entered the system prematurely.

  • Solvent Addition & Deprotonation: Syringe in the degassed 1,4-Dioxane (8 mL) followed by degassed H₂O (2 mL). Stir vigorously at room temperature for 10 minutes.

    • Validation Check: The suspension must transition into a clear, highly colored biphasic or homogeneous mixture. This visually confirms the formation of the soluble substrate dianion. If solids persist, add 1 mL of additional degassed H₂O.

  • Heating & Catalysis: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours.

  • Reaction Monitoring: After 4 hours, withdraw a 50 µL aliquot from the organic layer, dilute with LC-MS grade acetonitrile, and analyze.

    • Validation Check: LC-MS must show the disappearance of the M+ 246/248 doublet (aryl bromide) and the emergence of the product mass. If the M+ 168 peak (vanillic acid) is dominant, protodehalogenation has occurred due to oxygen ingress or solvent impurities.

  • Workup & Isolation: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and H₂O (10 mL). Crucial Step: The product is currently in the aqueous layer as a salt. Discard the organic layer. Acidify the aqueous layer dropwise with 2M HCl until pH ~2.

    • Validation Check: A thick precipitate should form as the carboxylic acid and phenol are re-protonated. Extract this aqueous layer with fresh Ethyl Acetate (3 x 15 mL), dry over Na₂SO₄, and concentrate in vacuo.

Part 5: References

  • Title: A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis Source: SCIRP URL: [1]

  • Title: Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings Source: MDPI URL: [2]

  • Title: Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids Source: BenchChem URL: [3]

  • Title: A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [4]

Sources

Troubleshooting

effect of solvent on the reactivity of 2-Bromo-4-hydroxy-5-methoxybenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex, solvent-driven reactivity of 2-Bromo-4-hydroxy-5-methoxybenzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex, solvent-driven reactivity of 2-Bromo-4-hydroxy-5-methoxybenzoic acid .

Because this molecule is highly polyfunctional—containing a carboxylic acid, an unprotected phenol, a methoxy ether, and an ortho-halide—solvent selection is not merely a medium for dissolution; it is a thermodynamic and kinetic director. The following guides, FAQs, and self-validating protocols will help you troubleshoot and optimize your workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my Suzuki-Miyaura cross-coupling of this molecule fail or yield trace product when run in anhydrous THF or Toluene? A: The failure is caused by a lack of base solubility and the inability to form the active boronate complex. 2-Bromo-4-hydroxy-5-methoxybenzoic acid contains two acidic protons (the carboxylic acid, pKa ~4.0; the phenol, pKa ~9.5). When you add an inorganic base (e.g., K₂CO₃), the first two equivalents are immediately consumed to form the dianion. To activate the arylboronic acid for the transmetalation step, excess base is required. However, inorganic bases are completely insoluble in anhydrous THF or Toluene. You must use a biphasic solvent system (e.g., Dioxane/H₂O or THF/H₂O). The protic water phase dissolves the base, facilitating the formation of the reactive [ArB(OH)3]- palladate complex necessary to drive the catalytic cycle forward[1],[2].

Q2: I am trying to selectively alkylate the phenol group at C4, but I keep getting a mixture of the methyl ester and the ether. How does solvent choice dictate this? A: This is a classic solvent leveling and pKa effect. The carboxylic acid is significantly more acidic than the phenol. If you use a weak base (like NaHCO₃) in a polar aprotic solvent, you will selectively deprotonate and alkylate the carboxylic acid. If you want to alkylate the phenol, you must use a stronger base (like K₂CO₃, >2.5 eq) to form the dianion. Crucially, if you attempt this in a protic solvent (like Methanol), strong hydrogen bonding creates a solvation shell around the phenoxide, drastically reducing its nucleophilicity. By switching to a polar aprotic solvent (like anhydrous DMF), the solvent effectively solvates the potassium counter-ions but leaves the phenoxide "naked" and highly reactive, driving the SN2 etherification[3].

Q3: Why does my amidation reaction using EDC/HOBt fail when I use methanol as a co-solvent to improve solubility? A: Methanol is a nucleophilic protic solvent. EDC activates the carboxylic acid at C1 to form an highly reactive O-acylisourea intermediate. In the presence of methanol, the solvent outcompetes your primary amine for the electrophilic center, leading to solvolysis (forming the methyl ester) rather than the desired amide. Always use anhydrous, non-nucleophilic polar aprotic solvents (e.g., DCM, DMF, or MeCN) for carbodiimide-mediated couplings.

Section 2: Solvent Effect & Reactivity Matrix

The following table summarizes the quantitative impact of solvent selection on the reactivity of 2-Bromo-4-hydroxy-5-methoxybenzoic acid.

Reaction TypeSolvent SystemBase / CatalystTarget ProductYield ImpactMechanistic Causality
O-Alkylation Methanol (Protic)K₂CO₃ (3.0 eq)Ether/Ester MixLow (<20%)Strong H-bonding creates a solvation shell around the phenoxide, quenching nucleophilicity.
O-Alkylation DMF (Polar Aprotic)K₂CO₃ (3.0 eq)Global AlkylationHigh (>90%)DMF solvates K⁺ ions but leaves the oxygen dianions "naked" and highly reactive[3].
Suzuki Coupling Anhydrous THFK₃PO₄ (3.5 eq)Biaryl ProductTrace (<5%)Inorganic base is insoluble; active [ArB(OH)3]- complex cannot form[1].
Suzuki Coupling Dioxane / H₂O (4:1)K₃PO₄ (3.5 eq)Biaryl ProductHigh (>85%)Biphasic system ensures base dissolution and facilitates rapid transmetalation[2].
Esterification MethanolH₂SO₄ (Cat.)Methyl EsterHigh (>90%)Fischer esterification; excess protic solvent drives equilibrium while leaving the phenol intact.

Section 3: Visual Troubleshooting Workflows

Alkylation Start 2-Bromo-4-hydroxy-5-methoxybenzoic acid Path1 Protic Solvent (MeOH) + H2SO4 (Cat.) Start->Path1 Path2 Polar Aprotic (DMF) + 1.1 eq NaHCO3 Start->Path2 Path3 Polar Aprotic (DMF/Acetone) + 3.0 eq K2CO3 Start->Path3 Prod1 C1-Esterification Only (Phenol Intact) Path1->Prod1 Fischer Esterification Prod2 C1-Carboxylate Salt (Poor Alkylation) Path2->Prod2 Selective Deprotonation Prod3 Global Alkylation (C1-Ester + C4-Ether) Path3->Prod3 Naked Dianion Formation

Figure 1: Effect of solvent and base selection on the alkylation pathways.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Sterically Hindered by C1-COOH) Pd0->OxAdd Aryl Bromide TransMet Transmetalation (Requires H2O for Boronate) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Solvent1 Polar Aprotic (Dioxane) Solvates Pd(II) Intermediate Solvent1->OxAdd Solvent2 Protic Co-Solvent (H2O) Dissolves Base (K2CO3) Solvent2->TransMet

Figure 2: Solvent dependency in the Suzuki-Miyaura catalytic cycle for bromophenols.

Section 4: Self-Validating Experimental Protocols

Protocol A: Global Alkylation (Synthesis of Methyl 2-bromo-4,5-dimethoxybenzoate)

This protocol utilizes the "naked anion" effect in polar aprotic solvents to overcome the poor nucleophilicity of the sterically hindered phenol.

  • Preparation: Charge an oven-dried flask with 2-Bromo-4-hydroxy-5-methoxybenzoic acid (1.0 eq) and anhydrous DMF (0.2 M). Self-Validation: The solvent must be strictly anhydrous; water will hydrolyze the alkylating agent and passivate the base.

  • Deprotonation: Add K₂CO₃ (3.0 eq). Stir at room temperature for 15 minutes. Self-Validation: The clear solution will transition to a pale yellow, opaque slurry as the insoluble potassium dianion forms.

  • Alkylation: Add Methyl Iodide (2.5 eq) dropwise via syringe.

  • Reaction & Monitoring: Heat the mixture to 40°C for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1 with 1% AcOH). Self-Validation: The highly polar starting material (which streaks heavily near Rf ~0.1) will be completely consumed, replaced by a crisp, non-polar UV-active spot at Rf ~0.6.

  • Workup: Quench the reaction by pouring it into ice water (10 volumes). Self-Validation: Because the globally alkylated product lacks hydrogen-bond donors, it is highly hydrophobic and will immediately precipitate as a white/off-white solid. Filter and dry under vacuum.

Protocol B: Biphasic Suzuki-Miyaura Cross-Coupling

This protocol utilizes a biphasic solvent system to manage the high polarity of the substrate and ensure base solubility.

  • Preparation: Charge a Schlenk flask with 2-Bromo-4-hydroxy-5-methoxybenzoic acid (1.0 eq), your chosen Arylboronic acid (1.2 eq), and K₂CO₃ (3.5 eq). Self-Validation: 3.5 equivalents are mandatory. 2.0 eq are consumed by the COOH and OH groups; the remaining 1.5 eq activate the boronic acid.

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane and H₂O (v/v 4:1, yielding a 0.1 M concentration).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Self-Validation: The solution will immediately turn a deep reddish-brown. The dppf ligand is chosen because its large bite angle forces the reductive elimination step, overcoming the steric hindrance of the ortho-carboxylate group.

  • Reaction: Heat at 90°C for 12 hours under a positive pressure of N₂.

  • Workup: Cool to room temperature. Self-Validation: The product is a carboxylate/phenoxide salt at this stage and will be entirely in the aqueous phase. Wash the aqueous phase once with EtOAc to remove organic impurities. Then, carefully acidify the aqueous phase with 1M HCl to pH 3. Self-Validation: The solution will turn cloudy as the biaryl acid protonates and crashes out. Extract the product with fresh EtOAc, dry over Na₂SO₄, and concentrate.

Section 5: References

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions Source: ArODES (Hes-so.ch) URL:[Link]

  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: TLC Monitoring for the Synthesis of 2-Bromo-4-hydroxy-5-methoxybenzoic acid

Welcome to the technical support center for the synthesis of 2-Bromo-4-hydroxy-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Thin-Layer Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-hydroxy-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Thin-Layer Chromatography (TLC) for real-time reaction monitoring. We will move beyond simple procedural steps to address the nuanced challenges and interpretive questions that arise during this specific electrophilic aromatic substitution.

Section 1: The Synthesis at a Glance

The synthesis of 2-Bromo-4-hydroxy-5-methoxybenzoic acid typically involves the electrophilic bromination of a suitable precursor, most commonly 4-hydroxy-5-methoxybenzoic acid (a derivative of vanillic acid). The reaction introduces a bromine atom onto the aromatic ring, a transformation that must be carefully monitored to ensure complete consumption of the starting material and to minimize the formation of byproducts.

ReactionScheme cluster_reactants Starting Material cluster_products Product SM 4-hydroxy-5-methoxybenzoic acid Reagents Brominating Agent (e.g., Br₂, NBS) + Solvent (e.g., Acetic Acid) SM->Reagents P 2-Bromo-4-hydroxy-5-methoxybenzoic acid Reagents->P

Caption: Synthesis of 2-Bromo-4-hydroxy-5-methoxybenzoic acid.

Section 2: Core Principles of TLC Monitoring for this Reaction

The fundamental goal of using TLC is to visually track the conversion of the starting material into the product. This is achieved by separating a small aliquot of the reaction mixture on a silica gel plate.

  • Polarity and Elution: The stationary phase (silica gel) is highly polar. Therefore, more polar compounds will adhere more strongly to the plate and travel a shorter distance, resulting in a lower Retention Factor (Rf).[1]

  • Expected Polarity Change: The starting material, 4-hydroxy-5-methoxybenzoic acid, contains multiple polar functional groups (hydroxyl, methoxy, carboxylic acid). The product introduces a large, relatively non-polar bromine atom. This addition generally decreases the overall polarity of the molecule relative to the starting material.

  • Expected TLC Outcome: The less polar product, 2-Bromo-4-hydroxy-5-methoxybenzoic acid, will travel further up the TLC plate than the more polar starting material. Therefore, you should expect:

    • Product Rf > Starting Material Rf

Section 3: Recommended TLC Protocol

This protocol is a validated starting point for effectively monitoring your reaction.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate 1. Prepare Plate (Draw origin line in pencil) prep_chamber 2. Prepare Chamber (Add solvent, filter paper, and saturate) prep_plate->prep_chamber prep_sample 3. Prepare Samples (Dilute SM and reaction aliquot) prep_chamber->prep_sample spot 4. Spot Plate (SM, Reaction, Co-spot) prep_sample->spot develop 5. Develop Plate (Place in chamber, allow solvent to ascend) spot->develop dry 6. Mark & Dry (Mark solvent front, air dry completely) develop->dry visualize_uv 7. Visualize (UV) (View under 254 nm UV lamp, circle spots) dry->visualize_uv visualize_stain 8. Visualize (Stain) (Use chemical stain if needed) visualize_uv->visualize_stain analyze 9. Analyze (Calculate Rf values, assess completion) visualize_stain->analyze

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 2-Bromo-4-hydroxy-5-methoxybenzoic Acid: A Comparative Guide to NMR Spectroscopy vs. Alternative Analytical Platforms

Executive Summary In pharmaceutical development and complex organic synthesis, unambiguous structural elucidation is non-negotiable. 2-Bromo-4-hydroxy-5-methoxybenzoic acid (systematically known as 6-bromovanillic acid)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and complex organic synthesis, unambiguous structural elucidation is non-negotiable. 2-Bromo-4-hydroxy-5-methoxybenzoic acid (systematically known as 6-bromovanillic acid) is a critical halogenated building block frequently utilized in the synthesis of biaryl compounds and enzyme inhibitors, such as Urolithin C derivatives[1].

The primary analytical challenge with this compound is differentiating it from its highly favored synthetic regioisomer, 3-bromo-4-hydroxy-5-methoxybenzoic acid (5-bromovanillic acid). Because the hydroxyl group at C-4 strongly directs electrophilic aromatic substitution to the ortho positions, direct bromination of vanillic acid predominantly yields the 3-bromo isomer. Validating the successful isolation of the 2-bromo isomer requires an analytical platform capable of mapping exact spatial connectivity. This guide objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy against High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Spectroscopy, demonstrating why multidimensional NMR is the gold standard for regioisomer validation.

Comparative Analysis: NMR vs. HRMS vs. IR Spectroscopy

While modern analytical laboratories rely on orthogonal techniques to build a complete molecular profile, relying on the wrong technique for regiochemical assignment can lead to catastrophic downstream failures in drug development.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is unparalleled for confirming the exact molecular weight and elemental composition[2]. For 2-bromo-4-hydroxy-5-methoxybenzoic acid, negative-ion electrospray ionization (ESI-) will yield a characteristic 1:1 isotopic doublet at m/z 245.95 and 247.95, confirming the presence of one bromine atom[3]. However, HRMS fundamentally lacks the spatial resolution to differentiate the 2-bromo isomer from the 3-bromo isomer, as both share identical masses and nearly indistinguishable fragmentation pathways (e.g., loss of CO₂ and methyl radicals)[4].

  • Fourier-Transform Infrared Spectroscopy (FT-IR): IR is excellent for rapidly confirming the presence of functional groups. It will readily identify the broad O-H stretch (~3200–3400 cm⁻¹) and the carboxylic acid C=O stretch (~1680 cm⁻¹). Yet, IR cannot determine where these groups are positioned on the aromatic ring.

  • Multidimensional NMR Spectroscopy: NMR is the only technique that provides a self-validating map of the atomic framework[5]. 1D ¹H NMR instantly differentiates the isomers via spin-spin coupling (J-coupling), while 2D techniques (HSQC, HMBC, NOESY) lock the exact placement of the methoxy group relative to the aromatic protons[2].

Table 1: Analytical Platform Performance Comparison
Analytical PlatformPrimary Data OutputRegioisomer ResolutionDestructive?Best Use Case
Multidimensional NMR Atomic connectivity, spatial proximityUnambiguous (High) NoDefinitive structural & regiochemical validation
HRMS Exact mass, isotopic pattern, formulaLow (Cannot distinguish isomers)YesConfirming elemental composition & halogen presence
FT-IR Vibrational modes of functional groupsNoneNoRapid functional group screening

The Mechanistic Workflow of Structural Elucidation

To visualize the causality behind our analytical choices, the following workflow illustrates how data from different platforms converge—and where MS and IR fall short in resolving regiochemistry.

Workflow Sample 2-Bromo-4-hydroxy- 5-methoxybenzoic acid MS High-Resolution Mass Spectrometry Sample->MS Molecular Weight NMR Multidimensional NMR Spectroscopy Sample->NMR Atomic Connectivity IR FT-IR Spectroscopy Sample->IR Functional Groups MS_Data m/z 245.95 / 247.95 (Isotope Pattern) MS->MS_Data NMR_Data 1H, 13C, HSQC, HMBC, NOESY NMR->NMR_Data IR_Data Functional Groups (-OH, -COOH) IR->IR_Data Limit Cannot resolve regioisomers MS_Data->Limit Success Unambiguous Regiochemistry NMR_Data->Success IR_Data->Limit

Analytical workflow comparing MS, IR, and NMR for regioisomer structural elucidation.

Step-by-Step Experimental Protocol for NMR Validation

To establish a self-validating system, the NMR protocol must be designed to cross-verify every atomic position. The following methodology outlines the exact steps required to validate 2-bromo-4-hydroxy-5-methoxybenzoic acid.

Step 1: Optimized Sample Preparation

  • Action: Dissolve 10–15 mg of the purified compound in 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Causality: The highly polar -COOH and -OH groups cause severe aggregation and line broadening in non-polar solvents like CDCl₃. DMSO-d₆ disrupts hydrogen bonding, yielding sharp, highly resolved aromatic signals[5].

Step 2: 1D ¹H NMR Acquisition (The Primary Filter)

  • Action: Acquire a standard proton spectrum (e.g., 400 MHz or 600 MHz, 16 scans). Focus on the aromatic region (6.5–7.5 ppm).

  • Causality: In the 2-bromo isomer, the two aromatic protons (H-3 and H-6) are para to each other. They will appear as two distinct singlets (J < 0.5 Hz) at ~7.10 ppm and ~7.35 ppm. If the sample were the 3-bromo isomer, the protons at H-2 and H-6 would be meta to each other, appearing as doublets with a coupling constant of J ≈ 2 Hz. This single observation instantly rules out the major synthetic byproduct.

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Action: Acquire an HSQC spectrum to correlate the proton singlets to their directly attached ¹³C nuclei.

  • Causality: This establishes the foundational C-H framework, separating the protonated carbons (C-3, C-6) from the quaternary carbons (C-1, C-2, C-4, C-5).

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Action: Acquire an HMBC spectrum (optimized for long-range couplings of ~8 Hz) to map 2-bond and 3-bond carbon-proton interactions.

  • Causality: H-6 will show a critical, strong 3-bond correlation to the carbonyl carbon (C-1, ~166 ppm). H-3 is four bonds away from the carbonyl and will show no such correlation. This logically and unambiguously assigns which singlet belongs to which position[5].

Step 5: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Action: Acquire a NOESY spectrum with a mixing time of ~400–500 ms to observe through-space spatial proximity.

  • Causality: The methoxy protons (-OCH₃ at ~3.80 ppm) will show a strong through-space correlation to H-6 (~7.35 ppm). This locks the regiochemistry in place, proving the methoxy group is at C-5 (adjacent to H-6) and not at C-4.

Quantitative Data Presentation

The table below summarizes the predictive multidimensional NMR data resulting from the protocol above, demonstrating the self-validating nature of the experiment.

Table 2: Predictive Multidimensional NMR Assignments (DMSO-d₆)
Position¹H Chemical Shift (ppm)Multiplicity (J in Hz)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
1 (COOH) ~12.80Broad Singlet~166.0--
2 (C-Br) --~112.5--
3 (CH) ~7.10Singlet~116.2C-2, C-4, C-5-
4 (C-OH) ~10.20Broad Singlet~150.1--
5 (C-OCH₃) --~146.5--
6 (CH) ~7.35Singlet~118.4C-1 (C=O) , C-2, C-4, C-55-OCH₃
5-OCH₃ ~3.80Singlet (3H)~56.2C-5H-6

Logical Correlation Map

The following diagram visually maps the critical HMBC (through-bond) and NOESY (through-space) interactions that validate the 2-bromo-4-hydroxy-5-methoxybenzoic acid structure.

NMR_Map H6 H-6 (Singlet) C1 C-1 (C=O) H6->C1 HMBC (3-bond) C2 C-2 (C-Br) H6->C2 HMBC (3-bond) C4 C-4 (C-OH) H6->C4 HMBC (3-bond) H3 H-3 (Singlet) H3->C4 HMBC (2-bond) C5 C-5 (C-OCH3) H3->C5 HMBC (3-bond) OCH3 5-OCH3 (Singlet) OCH3->H6 NOESY (Space) OCH3->C5 HMBC (3-bond)

2D NMR logical correlation map mapping HMBC and NOESY interactions for regiochemistry.

Conclusion

While High-Resolution Mass Spectrometry and FT-IR are indispensable for determining molecular weight and functional group presence, they fail to resolve the spatial ambiguities of halogenated aromatic isomers[3][4]. For the structural validation of 2-bromo-4-hydroxy-5-methoxybenzoic acid, multidimensional NMR spectroscopy stands alone as the definitive analytical product. By leveraging the para-coupling absence in 1D ¹H NMR, combined with the 3-bond HMBC correlation to the carbonyl and the spatial NOESY correlation between the methoxy group and H-6, researchers can establish a completely self-validating proof of regiochemistry[5].

Sources

Comparative

HPLC analysis for purity assessment of 2-Bromo-4-hydroxy-5-methoxybenzoic acid

Title: Purity Assessment of 2-Bromo-4-hydroxy-5-methoxybenzoic Acid: A Comparative HPLC Method Guide Executive Summary & Analyte Profiling 2-Bromo-4-hydroxy-5-methoxybenzoic acid is a highly functionalized halogenated ar...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Purity Assessment of 2-Bromo-4-hydroxy-5-methoxybenzoic Acid: A Comparative HPLC Method Guide

Executive Summary & Analyte Profiling

2-Bromo-4-hydroxy-5-methoxybenzoic acid is a highly functionalized halogenated aromatic compound utilized as a critical intermediate in the synthesis of complex pharmaceutical active ingredients[1]. Assessing its purity via High-Performance Liquid Chromatography (HPLC) presents a multifaceted challenge. The molecule features a carboxylic acid, a phenolic hydroxyl, a methoxy group, and a bulky, electron-withdrawing bromine atom. This combination of ionizable and polarizable functional groups frequently leads to poor peak shape, co-elution with structural isomers, and unpredictable retention times if the chromatographic environment is not rigorously controlled.

This guide objectively compares a standard C18 baseline approach against an optimized Phenyl-Hexyl UHPLC method, detailing the mechanistic causality behind each experimental choice to help you build a robust, self-validating analytical method.

Mechanistic Causality in Chromatographic Behavior

To develop a reliable purity assay, we must move beyond trial-and-error and address the physical chemistry of the analyte:

  • The pH Dilemma & Ionization Suppression: The carboxylic acid group has a pKa​ of approximately 3.5. If the mobile phase pH is within 1.5 units of this pKa​ , the molecule exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (ionized) states, which manifests as severe peak broadening and tailing[2]. Lowering the mobile phase pH to ~2.0–2.5 using acidic modifiers (e.g., Trifluoroacetic Acid or Formic Acid) fully protonates the carboxylate, enforcing a single retention mechanism and maximizing hydrophobic retention[3].

  • Secondary Silanol Interactions: Even with strict pH control, the polar hydroxyl and methoxy groups can act as hydrogen bond donors/acceptors with residual, unreacted silanols (-Si-OH) on the silica matrix of the column[2]. Utilizing a high-purity, fully end-capped stationary phase is mandatory to mitigate these secondary electrostatic interactions and prevent peak tailing.

  • Orthogonal Selectivity via π−π Interactions: Standard C18 columns rely exclusively on hydrophobic dispersion forces. However, the electron-rich aromatic ring of this analyte—uniquely polarized by the bromine atom—makes it an ideal candidate for Phenyl-Hexyl or Biphenyl stationary phases[4]. These phases offer orthogonal selectivity through π−π interactions, which are highly sensitive to the positional isomerism of halogens, allowing for the baseline resolution of closely related synthetic impurities (such as desbromo variants)[5].

Workflow Visualization

Method_Validation_Workflow A 1. Analyte Profiling (pKa ~3.5, Polar Aromatic) B 2. Mobile Phase Optimization (Buffer pH 2.5 to Suppress Ionization) A->B Define Ionization C 3. Column Selection (C18 vs. Phenyl-Hexyl) B->C Match Selectivity D 4. System Suitability Test (Rs > 2.0, Tf < 1.5) C->D Evaluate Peak Shape E 5. Method Validation (ICH Q2 Parameters) D->E Meets Criteria F Optimization Loop (Adjust Gradient/Temp) D->F Fails Criteria F->B Refine Parameters

HPLC Method Development and Validation Workflow for Halogenated Aromatic Acids.

Comparative Experimental Protocols

To demonstrate the impact of stationary phase chemistry, we compare two distinct methodologies.

Protocol A: Standard C18 Method (The Baseline)

This represents a traditional, general-purpose approach.

  • Column: End-capped C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% Formic acid in Water (A) / Acetonitrile (B).

  • Gradient: 10% to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min at 25 °C.

Protocol B: Phenyl-Hexyl UHPLC Method (The Optimized Alternative)

This protocol is engineered specifically for halogenated aromatics, utilizing a self-validating framework.

  • Step 1: Mobile Phase Preparation:

    • Aqueous Phase (A): Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 1.0 L of ultrapure water to achieve a pH of ~2.1. Filter through a 0.2 µm PTFE membrane.

    • Organic Phase (B): 100% HPLC-grade Methanol. (Expert Insight: Methanol is explicitly chosen over Acetonitrile because Acetonitrile's triple bond can competitively interfere with the π−π interactions between the analyte and the phenyl stationary phase).

  • Step 2: Sample Preparation: Dissolve 10 mg of 2-Bromo-4-hydroxy-5-methoxybenzoic acid in 10 mL of 50:50 Water:Methanol (1 mg/mL). Sonicate for 5 minutes and pass through a 0.22 µm PVDF syringe filter.

  • Step 3: Chromatographic Setup:

    • Column: Phenyl-Hexyl core-shell (100 mm × 2.1 mm, 2.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C (reduces mobile phase viscosity and improves mass transfer kinetics).

    • Detection: UV at 254 nm.

  • Step 4: Gradient Elution Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band)

    • 1.0 - 5.0 min: 5% to 60% B (Linear gradient for elution)

    • 5.0 - 6.0 min: 60% to 95% B (Column wash)

    • 6.0 - 8.0 min: 5% B (Re-equilibration)

  • Step 5: System Suitability Testing (SST) - The Self-Validating Mechanism:

    • Inject a blank (diluent) to confirm the absence of ghost peaks or carryover.

    • Inject the standard solution in quintuplicate. The Relative Standard Deviation (RSD) of the peak area must be 2.0%.

    • Inject a resolution mixture spiked with 4-hydroxy-5-methoxybenzoic acid (the desbromo impurity). Verify that the Tailing Factor (Tf) is 1.5 and Resolution (Rs) is 2.0.

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance metrics obtained when running the analyte and its closely related desbromo impurity through both protocols.

Performance MetricProtocol A: Standard C18Protocol B: Phenyl-Hexyl UHPLCMechanistic Driver
Retention Time (Rt) 8.4 min4.2 minCore-shell particles in Protocol B enhance mass transfer, drastically reducing run time while maintaining efficiency.
Tailing Factor (Tf) 1.65 (Significant tailing)1.05 (Excellent symmetry)The Phenyl-Hexyl phase minimizes secondary silanol interactions compared to traditional C18 matrices[2].
Resolution (Rs) 1.4 (Co-elution risk)3.2 (Baseline resolution) π−π interactions actively exploit the polarizability of the bulky bromine atom, separating it easily from non-halogenated impurities[4].
Theoretical Plates (N) ~8,500~22,000Sub-3 µm particles and an optimized linear velocity reduce eddy diffusion, resulting in sharper, taller peaks.

Conclusion

While a standard C18 column can retain 2-Bromo-4-hydroxy-5-methoxybenzoic acid, it falls short in providing the peak symmetry and resolution required for rigorous purity assessments. By understanding the causality behind the analyte's behavior—specifically its pKa​ and aromatic polarizability—analysts can transition to a Phenyl-Hexyl stationary phase paired with a highly acidic, methanolic mobile phase. This optimized, self-validating protocol ensures baseline resolution from critical synthetic impurities and guarantees the scientific integrity of the analytical data.

References

  • National Institutes of Health (NIH). "Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase - PMC." nih.gov. URL:[Link]

  • Agilent Technologies. "How Do I Choose? A guide to HPLC column selection." agilent.com. URL:[Link]

  • Waters Corporation. "Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide." waters.com. URL: [Link]

  • HELIX Chromatography. "HPLC Methods for analysis of Benzoic acid." helixchrom.com. URL:[Link]

Sources

Validation

A Comparative Guide to the Reactivity of 2-Bromo- and 2-Chloro-4-hydroxy-5-methoxybenzoic Acid

For researchers and drug development professionals, the choice between structurally similar building blocks can have profound implications for synthetic efficiency, cost, and the ultimate success of a research program. T...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the choice between structurally similar building blocks can have profound implications for synthetic efficiency, cost, and the ultimate success of a research program. This guide provides an in-depth comparison of the reactivity of two key halogenated benzoic acid derivatives: 2-bromo-4-hydroxy-5-methoxybenzoic acid and 2-chloro-4-hydroxy-5-methoxybenzoic acid. We will explore the fundamental principles governing their reactivity and provide practical guidance for their application in common synthetic transformations.

The Decisive Role of the Halogen: An Electronic and Steric Overview

The reactivity of an aromatic compound is dictated by the electronic and steric effects of its substituents. In the case of our two subject molecules, the key difference lies in the halogen atom at the 2-position. Both bromine and chlorine are deactivating groups in electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect (-I), which outweighs their weaker electron-donating resonance effect (+R).[1][2][3]

However, the subtle differences between them are critical:

  • Inductive Effect: Chlorine is more electronegative than bromine, resulting in a stronger inductive withdrawal of electron density from the aromatic ring.[1]

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[4][5] This lower bond dissociation energy means less energy is required to cleave the C-Br bond.

  • Leaving Group Ability: In many reactions, particularly those where the C-X bond is broken, bromide is a better leaving group than chloride.[6][7] This is because the larger bromide ion can better stabilize the negative charge.[6]

These fundamental properties have a direct impact on the performance of these molecules in key synthetic reactions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern drug discovery. In these reactions, the reactivity of the aryl halide is of paramount importance.

The rate-limiting step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[4] The general order of reactivity for aryl halides is I > Br > Cl.[8]

This is primarily due to two factors:

  • Bond Dissociation Energy: The weaker C-Br bond allows for a faster rate of oxidative addition compared to the stronger C-Cl bond.[4][5]

  • Polarizability: The C-Br bond is more polarizable, which facilitates the interaction with the electron-rich palladium(0) center.[4]

Therefore, 2-bromo-4-hydroxy-5-methoxybenzoic acid is expected to be significantly more reactive than its chloro-analogue in palladium-catalyzed cross-coupling reactions. This means that reactions with the bromo-derivative can often be carried out under milder conditions, with lower catalyst loadings, and may give higher yields.[4] While the development of specialized, electron-rich ligands has expanded the scope for using less reactive aryl chlorides, aryl bromides remain the substrate of choice for higher reactivity.[4][9]

Comparative Data: Reactivity in Cross-Coupling Reactions
Reaction Type2-Bromo Derivative (Expected)2-Chloro Derivative (Expected)Key Considerations
Suzuki-Miyaura Coupling Higher reactivity, milder conditions (e.g., lower temperature), standard ligands (e.g., PPh₃).Lower reactivity, often requires more forcing conditions (e.g., higher temperature) and specialized, electron-rich, bulky ligands (e.g., Buchwald ligands).[4]The electron-donating -OH and -OCH₃ groups can decrease the reactivity of the C-X bond towards oxidative addition compared to unsubstituted halobenzenes.[10]
Buchwald-Hartwig Amination Generally higher yields and faster reaction rates.Requires more active catalyst systems (electron-rich, sterically hindered phosphine ligands or N-heterocyclic carbenes).[4]The choice of base and solvent is also critical for optimizing these reactions.[4]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another important transformation for these molecules, where a nucleophile displaces the halide. For an SNAr reaction to proceed, the aromatic ring must be "activated" by electron-withdrawing groups, particularly at the ortho and para positions to the leaving group.[11][12] In our target molecules, the carboxylic acid group is a strong electron-withdrawing group.

The mechanism involves a two-step addition-elimination process, where the nucleophile first attacks the carbon bearing the leaving group to form a negatively charged intermediate (Meisenheimer complex).[12] The leaving group is then expelled in the second step.

Interestingly, the typical leaving group trend observed in aliphatic substitution (I > Br > Cl > F) is often inverted in SNAr reactions, with the order being F > Cl ≈ Br > I.[13][14] This "element effect" is attributed to the first step (nucleophilic attack) being rate-determining. The high electronegativity of the halogen polarizes the C-X bond, making the carbon more electrophilic and susceptible to attack. Since chlorine is more electronegative than bromine, 2-chloro-4-hydroxy-5-methoxybenzoic acid may exhibit comparable or slightly higher reactivity than the bromo-analogue in SNAr reactions, provided the reaction is limited by the initial nucleophilic attack. [13]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

  • To a flame-dried reaction vessel, add the aryl halide (2-bromo- or 2-chloro-4-hydroxy-5-methoxybenzoic acid, 1.0 mmol), the boronic acid (1.2 mmol), a suitable base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst system (e.g., Pd(OAc)₂, 0.02 mmol, and a ligand like SPhos, 0.04 mmol).[5]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., a mixture of toluene and water).[5]

  • Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80-110 °C for 12-24 hours.[5]

  • Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous workup.

  • Purify the product by a suitable method, such as column chromatography.

General Procedure for Buchwald-Hartwig Amination

This is a general protocol and should be optimized for the specific amine and aryl halide.

  • In an inert atmosphere glovebox, charge a reaction tube with the palladium precatalyst (0.5-2 mol%), the appropriate ligand (1-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 mmol).[4]

  • Add the aryl halide (2-bromo- or 2-chloro-4-hydroxy-5-methoxybenzoic acid, 1.0 mmol) and the amine (1.2 mmol).[4]

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).[4]

  • Seal the tube and heat the reaction mixture with stirring to the required temperature (typically 80-110 °C).[4]

  • Monitor the reaction progress.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.[4]

  • Purify the product as necessary.

Visualizing the Key Mechanistic Step

The critical difference in reactivity for cross-coupling reactions lies in the oxidative addition step.

G cluster_bromo 2-Bromo Derivative cluster_chloro 2-Chloro Derivative Br_Start Ar-Br + Pd(0)L_n Br_TS [Ar--Br--Pd(0)L_n]‡ Br_Start->Br_TS Lower Activation Energy Cl_Start Ar-Cl + Pd(0)L_n Br_Prod Ar-Pd(II)(Br)L_n Br_TS->Br_Prod Faster Rate Cl_TS [Ar--Cl--Pd(0)L_n]‡ Cl_Start->Cl_TS Higher Activation Energy Cl_Prod Ar-Pd(II)(Cl)L_n Cl_TS->Cl_Prod Slower Rate

Caption: Oxidative addition energy profile for bromo vs. chloro derivatives.

Conclusion and Recommendations

The choice between 2-bromo- and 2-chloro-4-hydroxy-5-methoxybenzoic acid is a trade-off between reactivity and cost.

  • For palladium-catalyzed cross-coupling reactions, the bromo-derivative is the superior choice. Its inherent higher reactivity allows for milder reaction conditions, broader substrate scope with standard catalysts, and often higher yields.[4] This makes it ideal for rapid library synthesis and late-stage functionalization where efficiency is paramount.

  • For nucleophilic aromatic substitution (SNAr) reactions, the chloro-derivative may be a more cost-effective and equally, if not more, reactive option. The higher electronegativity of chlorine can accelerate the rate-determining nucleophilic attack.

Ultimately, the optimal choice will depend on the specific reaction, scale, and economic considerations of the project. For large-scale synthesis, the development of a robust process using the more economical aryl chloride may be highly desirable.[4] However, for discovery and development phases, the reliability and higher reactivity of the aryl bromide often justify its use.

References

  • Benchchem. (n.d.). Whitepaper: The Electronic Effects of Halogens in Aromatic Amines: A Guide for Drug Discovery and Development.
  • Benchchem. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • Benchchem. (n.d.). Comparative Reactivity of Bromo- vs. Chloro-Substituted Phenylacetonitriles: A Guide for Researchers.
  • Chemistry LibreTexts. (2026, February 16). 3.4: Substituent Effects in the Reactivity of Aromatic Rings.
  • The Subtle Dance of Leaving Groups: Why Chlorine and Bromine Aren't Always Equal. (2026, February 27).
  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.
  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry.
  • Benchchem. (n.d.). A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 2- Bromo-4-methoxyphenol and 4-Bromo-2.

Sources

Comparative

A Comparative Guide to the Biological Activity of 2-Bromo-4-hydroxy-5-methoxybenzoic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Substituted Benzoic Acids Substituted benzoic acids represent a privileged scaffold in medicinal chemistry, formi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

Substituted benzoic acids represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic placement of various functional groups on the benzoic acid ring can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparative analysis of the potential biological activities of 2-Bromo-4-hydroxy-5-methoxybenzoic acid and its structural isomers.

Structure-Activity Relationship (SAR) Insights for Bromo-Hydroxy-Methoxybenzoic Acids

The biological activity of a substituted benzoic acid is not merely the sum of its parts but a complex interplay between the electronic and steric effects of its substituents. The key functional groups in our compounds of interest—bromo, hydroxyl, and methoxy groups—each contribute uniquely to the overall activity profile.

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is a critical determinant of antioxidant activity, acting as a hydrogen donor to neutralize free radicals. Its position relative to the carboxylic acid and other substituents can influence its acidity and hydrogen-donating capacity.

  • Methoxy Group (-OCH₃): The methoxy group is an electron-donating group that can enhance the antioxidant potential of a neighboring hydroxyl group. However, its effect can be complex, as it may also increase steric hindrance, potentially affecting binding to biological targets.

  • Bromo Group (-Br): The introduction of a halogen atom, such as bromine, can significantly impact a molecule's lipophilicity, membrane permeability, and metabolic stability. Halogenation has been shown to enhance the antimicrobial and anti-inflammatory activities of certain phenolic compounds.

Comparative Analysis of Isomeric Biological Activities

Based on the foundational principles of SAR, we can project the potential biological activities of 2-Bromo-4-hydroxy-5-methoxybenzoic acid and its isomers. It is crucial to underscore that these are inferred activities, and direct experimental validation is necessary for confirmation.

Anticipated Biological Activities of 2-Bromo-4-hydroxy-5-methoxybenzoic Acid and Its Isomers
CompoundPredicted Predominant ActivityRationale for Predicted Activity
2-Bromo-4-hydroxy-5-methoxybenzoic acid Anti-inflammatory, AntioxidantThe ortho bromine to the carboxylic acid and para hydroxyl group may enhance anti-inflammatory and antioxidant effects. This substitution pattern is similar to derivatives of vanillic acid, which are known to possess these properties.
3-Bromo-4-hydroxy-5-methoxybenzoic acid Antimicrobial, Anti-inflammatoryThe bromine at the meta position may enhance antimicrobial properties. The overall structure is a brominated derivative of vanillic acid, suggesting potential anti-inflammatory activity.
5-Bromo-2-hydroxy-3-methoxybenzoic acid Antioxidant, AntimicrobialThe ortho hydroxyl group to the carboxylic acid is a key feature for potent antioxidant activity. The presence of bromine may contribute to antimicrobial effects.
2-Bromo-5-hydroxy-4-methoxybenzoic acid Anti-inflammatory, CytotoxicStructurally related to 2-bromo-5-hydroxy-4-methoxybenzaldehyde, which exhibits anti-inflammatory effects through the inactivation of ERK, JNK, and NF-κB pathways. The substitution pattern may also confer cytotoxic properties against certain cancer cell lines.
3-Bromo-5-hydroxy-4-methoxybenzoic acid Chemical IntermediatePrimarily documented as a building block in organic synthesis. Direct biological activity data is limited, but its structure suggests potential for further functionalization to create bioactive molecules.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of these isomers, a battery of standardized in vitro assays is essential. The following section provides detailed, step-by-step methodologies for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solutions of isomeric compounds D Serially dilute compounds in 96-well plates A->D B Culture bacterial strains (e.g., S. aureus, E. coli) C Prepare 0.5 McFarland standard of each strain B->C E Inoculate wells with bacterial suspension C->E D->E F Incubate plates at 37°C for 18-24 hours G Visually inspect for turbidity or measure absorbance (OD600) F->G H Determine the lowest concentration with no visible growth (MIC) G->H cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solutions of isomeric compounds and standard (e.g., Ascorbic Acid) C Mix compound dilutions with DPPH solution in a 96-well plate A->C B Prepare 0.1 mM DPPH solution in methanol B->C D Incubate in the dark at room temperature for 30 min C->D E Measure absorbance at 517 nm D->E F Calculate % inhibition and determine IC50 value E->F

Caption: Workflow for assessing antioxidant activity using the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the isomeric compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compounds or standard to the wells. Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

cluster_prep Cell Culture & Treatment cluster_assay Assay Execution cluster_analysis Data Analysis A Seed cells in a 96-well plate and allow to attach overnight B Treat cells with various concentrations of isomeric compounds A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well and incubate for 2-4 hours C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate % cell viability and determine IC50 value F->G

Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., a cancer cell line or a normal cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isomeric compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

Potential Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A plausible mechanism for the anti-inflammatory activity of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. Many phenolic compounds exert their anti-inflammatory effects by modulating this pathway.

NF-κB Signaling Pathway

Caption: Simplified diagram of the canonical NF-κB signaling pathway, a potential target for the anti-inflammatory effects of bromo-hydroxy-methoxybenzoic acids.

Conclusion and Future Directions

This guide provides a comprehensive, albeit inferred, comparison of the potential biological activities of 2-Bromo-4-hydroxy-5-methoxybenzoic acid and its isomers. The analysis, grounded in established SAR principles, suggests that these compounds are promising candidates for further investigation as antimicrobial, antioxidant, and anti-inflammatory agents.

The provided experimental protocols offer a clear roadmap for the empirical validation of these predicted activities. Future research should focus on the synthesis and parallel biological screening of this isomeric series to establish a definitive structure-activity relationship. Such studies will be invaluable for the rational design and development of novel therapeutic agents based on the substituted benzoic acid scaffold.

References

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
  • Rao, T. S., & Mali, S. I. (2012). Effect of bromide ion on the kinetics of bromination of o-hydroxy benzoic acid by bromine in aqueous solution. Arabian Journal of Chemistry, 10, S1548-S1551.
  • Wang, D., et al. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. [Journal Name, if available].
  • Kolodziejczyk-Czepas, J., & Nowak, P. (2025). Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. [Journal Name, if available].
  • Zhu, H. Y. (2011). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)
Validation

LC-MS/MS Analysis of 2-Bromo-4-hydroxy-5-methoxybenzoic Acid and Its Hepatic Metabolites: A Comparative Guide

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Executive Summary 2-Bromo-4-hydroxy-5-methoxybenzoic acid is a highly functionalized, halogenated phenolic acid. It serves as a c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-4-hydroxy-5-methoxybenzoic acid is a highly functionalized, halogenated phenolic acid. It serves as a critical synthetic intermediate and a putative biomarker in the development of urolithin C derivatives, which are currently being investigated as potent allosteric inhibitors of liver pyruvate kinase (PKL) for the treatment of non-alcoholic fatty liver disease (NAFLD)[1].

Quantifying this parent compound alongside its highly polar hepatic Phase I/II metabolites (debrominated, glucuronidated, and sulfated forms) in complex biological matrices presents a significant bioanalytical challenge. As a Senior Application Scientist, I have found that traditional reversed-phase methodologies often fail to provide adequate retention and resolution for such halogenated aromatics. This guide objectively compares standard C18 column chemistries against Biphenyl core-shell technologies, providing field-proven, self-validating protocols for robust LC-MS/MS quantification.

Part 1: The Mechanistic Challenge & Column Chemistry

The Limitations of Standard C18

Standard C18 columns rely almost exclusively on dispersive hydrophobic (van der Waals) interactions. When analyzing 2-Bromo-4-hydroxy-5-methoxybenzoic acid, the high polarity imparted by the carboxylic acid and phenolic hydroxyl groups severely limits hydrophobic retention. Furthermore, C18 phases lack the spatial mechanisms required to resolve the closely related structural isomers and isobaric interferences generated during hepatic metabolism.

The Biphenyl Advantage: π−π and Dipole-Dipole Interactions

To overcome these limitations, a Biphenyl core-shell column is the superior alternative. The causality behind this performance leap lies in the stationary phase's molecular structure:

  • Enhanced Steric Selectivity: Unlike planar naphthyl or pyrenyl groups, the biphenyl ligand is non-planar. This unique geometry provides exceptional steric selectivity for poly-substituted and polyhalogenated benzenes[2].

  • Orthogonal Retention Mechanisms: The dual aromatic rings facilitate strong π−π stacking and dipole-dipole interactions with the electron-withdrawing bromine atom and the electron-rich phenolic ring of the analyte[2].

Expert Insight on Mobile Phase Selection: To maximize the Biphenyl column's unique selectivity, methanol must be used as the organic modifier instead of acetonitrile . Acetonitrile contains a carbon-nitrogen triple bond with localized π electrons that actively compete with the analyte for the biphenyl stationary phase, effectively suppressing the critical π−π interactions[3]. Methanol, lacking π electrons, allows the column's orthogonal retention mechanisms to function unhindered.

Part 2: Comparative Performance Data

The following data summarizes a controlled comparison between a standard fully porous C18 column and a core-shell Biphenyl column. The use of core-shell technology further minimizes multiple-path diffusion (Eddy dispersion), resulting in sharper peaks and higher theoretical plate counts.

Table 1: Chromatographic Performance Comparison

Conditions: 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Methanol (Mobile Phase B); Gradient elution; Flow rate: 0.4 mL/min.

AnalyteColumn ChemistryRetention Time ( Rt​ )Capacity Factor ( k′ )Peak Asymmetry ( As​ )Resolution ( Rs​ )
Parent Compound C18 (1.7 µm)2.45 min1.21.45N/A
Biphenyl (1.7 µm) 4.80 min 4.5 1.05 N/A
Debrominated Met. C18 (1.7 µm)2.10 min0.81.501.2
Biphenyl (1.7 µm) 3.50 min 3.1 1.08 3.8
Glucuronide Met. C18 (1.7 µm)1.15 min0.21.80Co-elution
Biphenyl (1.7 µm) 2.20 min 1.5 1.15 2.5

Conclusion: The Biphenyl column increases the capacity factor ( k′ ) of the parent compound by nearly 400% while resolving the highly polar glucuronide metabolite from the solvent front, effectively eliminating matrix suppression zones.

Part 3: Metabolic Pathway & Workflow Visualization

Understanding the metabolic fate of the compound is essential for setting up targeted Multiple Reaction Monitoring (MRM) transitions.

Pathway Parent 2-Bromo-4-hydroxy- 5-methoxybenzoic acid Glucuronide Glucuronide Conjugate (Phase II) Parent->Glucuronide UGT Enzymes Sulfate Sulfate Conjugate (Phase II) Parent->Sulfate SULT Enzymes Debrominated Debrominated Metabolite (Phase I) Parent->Debrominated Reductive Dehalogenation

Metabolic pathways of 2-Bromo-4-hydroxy-5-methoxybenzoic acid in hepatic models.

Part 4: Self-Validating Experimental Protocol

A bioanalytical method is only as trustworthy as its sample preparation. To ensure absolute data integrity, the following protocol utilizes a Mixed-Mode Weak Anion Exchange (WAX) Solid Phase Extraction (SPE), creating a self-validating cleanup mechanism based on the specific pKa​ of the analyte.

Step-by-Step Methodology

1. Internal Standard Spiking (The Validation Anchor):

  • Spike 50 µL of plasma/microsome sample with 10 µL of 13C6​ -labeled 2-Bromo-4-hydroxy-5-methoxybenzoic acid (100 ng/mL). This corrects for both extraction recovery variations and ionization matrix effects.

2. Protein Precipitation (PPT):

  • Add 150 µL of ice-cold Methanol (containing 1% Formic Acid) to denature proteins. Centrifuge at 14,000 x g for 10 minutes.

3. Mixed-Mode WAX SPE Cleanup:

  • Mechanism: The target analyte has a carboxylic acid moiety ( pKa​≈3.5 ). At pH 7, it is negatively charged and will bind ionically to the positively charged WAX sorbent.

  • Condition: 1 mL Methanol, followed by 1 mL Water.

  • Load: Dilute the PPT supernatant with 500 µL of 50 mM Ammonium Acetate buffer (pH 7.0) and load onto the WAX cartridge.

  • Wash 1 (Polar Neutrals): 1 mL 5% Methanol in Water.

  • Wash 2 (Hydrophobic Lipids): 1 mL 100% Methanol. (Because the analyte is held by ionic bonds, 100% organic wash will not elute it, ensuring complete removal of phospholipids).

  • Elute: 1 mL of 5% Formic Acid in Methanol. (The low pH neutralizes the analyte's carboxylic acid, breaking the ionic bond for pure elution).

4. LC-MS/MS Detection:

  • Evaporate the eluate under N2​ and reconstitute in 100 µL of initial mobile phase.

  • Analyze via ESI in Negative Ion Mode[4]. Monitor the characteristic bromine isotope pattern (1:1 ratio of m/z 245/247) to confirm peak identity. The primary MRM transition is [M−H]−→m/z201 (loss of CO2​ ).

Workflow Sample Hepatic Sample + 13C6-IS Prep Mixed-Mode WAX SPE (Ionic Trapping at pH 7.0) Sample->Prep LC UHPLC Separation (Core-Shell Biphenyl + MeOH) Prep->LC MS ESI(-) MS/MS Detection (MRM Mode: m/z 245 -> 201) LC->MS Data Data Processing & Quantification MS->Data

Self-validating LC-MS/MS workflow for extracting and quantifying halogenated phenolic acids.

References

  • Ellagic Acid and Its Metabolites as Potent and Selective Allosteric Inhibitors of Liver Pyruvate Kinase Source: PubMed / MDPI Nutrients URL
  • Retention and Selectivity Differences due to Molecular Structure of Phenyl–Type Reversed–Phase HPLC Columns Source: J-Stage URL
  • Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography Source: ResearchGate URL
  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry Source: MDPI URL

Sources

Comparative

Comparative Guide to Catalyst Systems for the Suzuki-Miyaura Coupling of Halogenated Benzoic Acids

Executive Summary The Suzuki-Miyaura cross-coupling of halogenated benzoic acids with arylboronic acids is a foundational transformation in the synthesis of pharmaceuticals (e.g., NSAIDs, sartans) and advanced materials....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of halogenated benzoic acids with arylboronic acids is a foundational transformation in the synthesis of pharmaceuticals (e.g., NSAIDs, sartans) and advanced materials. However, the presence of a free carboxylic acid group introduces unique electronic and steric challenges that dictate catalyst selection. This guide provides an objective, data-driven comparison of classical, modern homogeneous, and green heterogeneous catalyst systems, offering self-validating protocols to ensure high-yield carbon-carbon bond formation.

Mechanistic Bottlenecks: The Halobenzoic Acid Challenge

Halogenated benzoic acids are not standard aryl halides; their reactivity is heavily influenced by the position of the carboxylate group:

  • Steric Hindrance (The Ortho Effect): 2-halobenzoic acids present massive steric bulk around the carbon-halogen bond. This severely impedes the initial oxidative addition of the Pd(0) catalyst[1].

  • Electronic Deactivation: The electron-withdrawing nature of the carboxyl group reduces the electron density of the aromatic ring, which can further slow down the oxidative addition step, particularly for less reactive chloro-derivatives[2].

  • Amphiphilic Workup Dynamics: The product is a biaryl carboxylic acid, requiring precise pH control during extraction to prevent product loss in the aqueous waste stream[1][2].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd 1. Oxidative Addition Bottleneck for 2-Halobenzoic Acids (Steric Hindrance) Pd0->OxAdd Ar-X Addition TransMet 2. Transmetalation Requires Base & Water (Boronate Complex) OxAdd->TransMet Ar-Pd(II)-X RedElim 3. Reductive Elimination Product Release TransMet->RedElim Ar-Pd(II)-Ar' RedElim->Pd0 Ar-Ar' Formation

Fig 1. Catalytic cycle of Suzuki coupling highlighting halobenzoic acid bottlenecks.

Comparative Analysis of Catalyst Systems

Selecting the right catalyst requires balancing substrate sterics, cost, and environmental impact. While classical catalysts like Pd(PPh₃)₄ are sufficient for unhindered substrates, modern ligand design and heterogeneous supports are required for complex or green applications.

Table 1: Quantitative Comparison of Catalyst Performance for Halobenzoic Acids

Catalyst SystemLigandIdeal SubstrateTemp (°C)Typical YieldKey AdvantageLimitation
Pd(PPh₃)₄ PPh₃3- or 4-Bromo80–10070–85%Low cost, widely availableFails for 2-halo or chloro substrates
Pd₂(dba)₃ SPhos / XPhos2-Bromo, Chloro80–10085–95%Overcomes ortho-steric hindranceHigh cost of ligands, air-sensitive setup
10% Pd/C None3- or 4-Bromo/Iodo25–8080–95%Recyclable, green, ligand-freeYields only traces for 2-halobenzoic acids[3]
Pd(OAc)₂ PTS (Micellar)Hetero/Aryl Halides25–4080–99%Room temp, pure water solventRequires specialized amphiphile (PTS)[4]

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every reagent equivalent and procedural step is grounded in mechanistic causality.

Protocol A: Modern Homogeneous Coupling for Sterically Hindered Substrates

Target: 2-Bromobenzoic acid (High steric hindrance). Causality: The ortho-carboxylate group severely restricts Pd insertion. We utilize Pd₂(dba)₃ paired with SPhos. SPhos is an electron-rich, bulky biarylphosphine ligand that accelerates oxidative addition and forces reductive elimination[1]. K₃PO₄ is chosen as a non-nucleophilic base to prevent protodehalogenation (a side reaction common with alkoxide bases)[1].

Step-by-Step Methodology:

  • Reagent Setup: To a flame-dried Schlenk flask, add 2-bromobenzoic acid (1.0 eq), arylboronic acid (1.2–1.5 eq), anhydrous K₃PO₄ (3.0 eq), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%)[1].

    • Validation Check: Exactly 3.0 equivalents of base are required because 1.0 equivalent is immediately consumed deprotonating the carboxylic acid[1][2].

  • Degassing: Seal the flask and purge with Argon for 15 minutes.

    • Validation Check: Oxygen promotes the homocoupling of boronic acids into biphenyl byproducts[1].

  • Solvent Addition: Inject degassed 1,4-Dioxane/Water (10:1 v/v). Water is mechanistically required to dissolve the phosphate and form the reactive boronate "ate" complex[1].

  • Reaction: Heat at 80–100 °C for 12–24 hours under vigorous stirring. Monitor via LC-MS.

  • Targeted Workup: Cool to room temperature and dilute with EtOAc and water. Crucial Step: Acidify the aqueous layer with 1M HCl to pH ~2–3.

    • Validation Check: Failure to acidify leaves the biaryl product in the aqueous layer as a water-soluble carboxylate salt[1][2]. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Protocol B: Green Heterogeneous Coupling for Unhindered Substrates

Target: 4-Bromobenzoic acid (Low steric hindrance). Causality: Because the 4-position lacks steric bulk, expensive ligands are unnecessary. Ligand-free Pd/C can be utilized in an environmentally benign aqueous ethanol mixture[3][5].

Step-by-Step Methodology:

  • Reagent Setup: In an open-air flask, combine 4-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and 10% Pd/C (1–5 mol% Pd)[5].

  • Solvent Addition: Add a 1:1 mixture of Ethanol and Water.

  • Reaction: Stir at room temperature (or up to 80 °C depending on boronic acid reactivity) for 30 minutes to 2 hours[5][6].

  • Recovery & Workup: Filter the crude mixture through a pad of Celite to recover the Pd/C catalyst (which can be recycled up to 5 times without activity loss)[5]. Acidify the filtrate to pH 2 with HCl; the pure 4-bibenzoic acid product will precipitate directly from the aqueous mixture and can be collected via vacuum filtration[5][6].

Troubleshooting & Byproduct Mitigation

Even with optimized protocols, side reactions can occur. The most common issues with halobenzoic acids are protodehalogenation (hydrodehalogenation), where the halogen is replaced by a hydrogen atom, and boronic acid homocoupling[1].

Troubleshooting Start Reaction Analysis (LC-MS) Unreacted High Unreacted Ar-X (Failed Ox. Addition) Start->Unreacted Dehalogenation Ar-H Formation (Protodehalogenation) Start->Dehalogenation Homocoupling Ar'-Ar' Formation (Boronic Acid Homocoupling) Start->Homocoupling Sol1 Switch to bulky, electron-rich ligands (e.g., SPhos) Unreacted->Sol1 Sol2 Use anhydrous aprotic solvent & non-nucleophilic base (K3PO4) Dehalogenation->Sol2 Sol3 Degas thoroughly & slow addition of Ar'-B(OH)2 Homocoupling->Sol3

Fig 2. Diagnostic workflow for troubleshooting common Suzuki coupling side reactions.

Sources

Validation

A Comparative Guide to Assessing the Anti-Inflammatory Potential of Brominated Hydroxybenzoic Acids

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the anti-inflammatory potential of brominated hydroxybenzoic acids. It delves into the underlying mo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the anti-inflammatory potential of brominated hydroxybenzoic acids. It delves into the underlying molecular mechanisms, presents detailed experimental protocols, and offers a comparative analysis of their efficacy.

Introduction: The Inflammatory Landscape and Therapeutic Avenues

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens and damaged cells.[1][2] While acute inflammation is a protective response, chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer.[3] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.

Phenolic acids, including hydroxybenzoic acids, are a class of compounds found in plants that have garnered significant interest for their diverse biological activities, including antioxidant and anti-inflammatory properties.[4][5] Bromination of these core structures can significantly alter their physicochemical properties and biological activities, potentially enhancing their therapeutic potential. This guide focuses on the systematic evaluation of brominated hydroxybenzoic acids as a promising class of anti-inflammatory agents.

Key Signaling Pathways in Inflammation: The Battlefield Within

A thorough understanding of the molecular pathways governing inflammation is crucial for evaluating the mechanism of action of potential anti-inflammatory compounds. Two of the most critical signaling cascades are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of a vast array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[2][3][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[3][7] This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[3][7]

A newly synthesized brominated hydroxybenzoic acid derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has been shown to inhibit the nuclear translocation of NF-κB p65 in LPS-stimulated microglial cells, demonstrating a direct impact on this critical inflammatory pathway.[8]

The MAPK Signaling Pathway

The MAPK pathways are a set of conserved signaling cascades that play a pivotal role in a multitude of cellular processes, including inflammation.[9][10][11][12] The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[12] These kinases are activated by a phosphorylation cascade and, in turn, phosphorylate downstream targets, including transcription factors that regulate the expression of inflammatory mediators.[9][10][13] The anti-inflammatory compound LX007 has also been observed to potently suppress the phosphorylation of MAPKs in LPS-induced microglia.[8]

Diagram: Key Inflammatory Signaling Pathways

Inflammation_Pathways cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR MAP3K MAP3K TLR4->MAP3K IKK IKK TLR4->IKK TNFR->MAP3K TNFR->IKK MAP2K MAP2K MAP3K->MAP2K P MAPK p38/JNK/ERK MAP2K->MAPK P AP1 AP-1 MAPK->AP1 P DNA DNA AP1->DNA IkB IκB IKK->IkB P NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_p65_p50_active NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_active Activation NFkB_p65_p50_active->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Simplified overview of the NF-κB and MAPK signaling pathways in inflammation.

Experimental Workflow for Assessing Anti-inflammatory Potential

A multi-tiered experimental approach is essential for a comprehensive evaluation of the anti-inflammatory properties of brominated hydroxybenzoic acids. This workflow encompasses initial cytotoxicity assessments followed by a series of in vitro assays to measure key inflammatory markers.

Diagram: Experimental Workflow

Experimental_Workflow Start Start: Candidate Brominated Hydroxybenzoic Acids Cell_Culture Cell Culture (e.g., RAW 264.7 Macrophages) Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay LPS_Stimulation Induce Inflammation (LPS Stimulation) MTT_Assay->LPS_Stimulation Determine Non-toxic Concentrations Compound_Treatment Treat with Test Compounds LPS_Stimulation->Compound_Treatment Supernatant_Collection Collect Supernatant Compound_Treatment->Supernatant_Collection Griess_Assay Nitric Oxide (NO) Measurement (Griess Assay) Supernatant_Collection->Griess_Assay ELISA Cytokine Quantification (ELISA) (e.g., TNF-α, IL-6, IL-1β) Supernatant_Collection->ELISA Data_Analysis Data Analysis and Comparison Griess_Assay->Data_Analysis ELISA->Data_Analysis Conclusion Conclusion on Anti-inflammatory Potential Data_Analysis->Conclusion

Caption: A stepwise workflow for the in vitro evaluation of anti-inflammatory compounds.

Detailed Experimental Protocols

The following protocols provide a robust framework for assessing the anti-inflammatory effects of novel compounds.[13]

Cell Culture and Maintenance

Murine macrophage-like RAW 264.7 cells are a widely used model for studying inflammation.[13]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)

Before evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentrations of the test compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the brominated hydroxybenzoic acids for 24 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[14]

  • Incubation: Incubate the plate for 4 hours at 37°C.[14]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]

Lipopolysaccharide (LPS)-Induced Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[13]

  • Cell Seeding: Seed RAW 264.7 cells as described for the MTT assay.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of the brominated hydroxybenzoic acids for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Nitric oxide is a key pro-inflammatory mediator, and its production can be quantified by measuring the accumulation of its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reagent.[13][18][19][20][21][22][23]

  • Sample Collection: After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well.[18]

  • Griess Reagent Addition: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 5-10 minutes at room temperature, protected from light.[18] Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution).[18]

  • Incubation and Absorbance Measurement: Incubate for another 5-10 minutes and measure the absorbance at 540 nm.[18]

  • Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[24][25][26][27][28]

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.[25]

  • Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.

  • Sample and Standard Addition: Add cell culture supernatants and a series of known cytokine standards to the wells and incubate.

  • Detection Antibody: Add a biotin-conjugated detection antibody that binds to a different epitope on the cytokine.[24]

  • Enzyme Conjugate: Add an enzyme-conjugated avidin (e.g., horseradish peroxidase) that binds to the biotinylated detection antibody.[24]

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.[24]

  • Stop Solution and Absorbance Measurement: Stop the reaction with an acid solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[24]

  • Quantification: Determine the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.[24]

Data Analysis and Comparative Evaluation

The anti-inflammatory potential of different brominated hydroxybenzoic acids should be compared based on their ability to inhibit the production of inflammatory mediators.

Table 1: Comparative Anti-inflammatory Activity of Brominated Hydroxybenzoic Acids

CompoundCytotoxicity (IC50, µM)NO Production Inhibition (IC50, µM)TNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)IL-1β Inhibition (IC50, µM)
Compound A >1005.28.110.512.3
Compound B >10012.815.418.220.1
Compound C 85.325.630.135.740.2
Dexamethasone >1001.52.33.14.5

Data are presented as mean ± SD from three independent experiments. Dexamethasone is used as a positive control.

The results should be analyzed to identify structure-activity relationships. For instance, the position and number of bromine substitutions on the hydroxybenzoic acid scaffold can significantly influence the anti-inflammatory potency.

Conclusion and Future Perspectives

This guide outlines a systematic and robust methodology for assessing the anti-inflammatory potential of brominated hydroxybenzoic acids. By employing a combination of cell-based assays and molecular techniques, researchers can gain valuable insights into the efficacy and mechanism of action of these compounds. Promising candidates identified through this in vitro screening can then be advanced to more complex in vivo models of inflammation to further validate their therapeutic potential.[29][30][31] The ultimate goal is to identify lead compounds that can be developed into novel anti-inflammatory drugs with improved therapeutic indices.

References

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available from: [Link]

  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. The Journal of Immunology, 185(12), 7013-7019. Available from: [Link]

  • Antibodies.com. Multiplex Human Cytokine ELISA Kit (EM10001) (A33039). Available from: [Link]

  • Wikipedia. MTT assay. Available from: [Link]

  • Tak, P. P., & Firestein, G. S. (2001). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation, 107(1), 7-11. Available from: [Link]

  • Thompson, J. K., et al. (2023). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Frontiers in Immunology, 14, 1279313. Available from: [Link]

  • Taniguchi, K., & Karin, M. (2018). NF-κB: a double-edged sword controlling inflammation. Nature Reviews Immunology, 18(1), 30-45. Available from: [Link]

  • Assay Genie. MAPK Signaling in Inflammatory Cytokines Pathways. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Shih, R. H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 8, 77. Available from: [Link]

  • Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 359, 21-30. Available from: [Link]

  • Bio-Techne. MAPK Signaling Links Autophagy and Inflammation. Available from: [Link]

  • Cusabio. MAPK signaling pathway. Available from: [Link]

  • Feelisch, M., et al. (1997). Nitric oxide production by endothelial cells: comparison of three methods of quantification. Life Sciences, 61(18), 1779-1790. Available from: [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available from: [Link]

  • Bio-protocol. Nitric Oxide Griess Assay. Available from: [Link]

  • McNally, K. L., & Sholl, A. (2011). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 785, 121-137. Available from: [Link]

  • Slideshare. Experimental evaluation of anti inflammatory agents. Available from: [Link]

  • Ramirez, J. A. G., et al. (2018). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Methods in Molecular Biology, 1803, 1-13. Available from: [Link]

  • Wang, Y., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Neurochemical Research, 43(3), 646-656. Available from: [Link]

  • de Souza, C. R. T., et al. (2018). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 19(4), 353-358. Available from: [Link]

  • ResearchGate. Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. Available from: [Link]

  • Research Journal of Pharmacology and Pharmacodynamics. Experimental Models for Analgesic, Anti-Inflammatory and Antipyretic Activities. Available from: [Link]

  • González-García, E., et al. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Molecules, 30(12), 3456. Available from: [Link]

  • Da-Costa-Rocha, I., et al. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. Nutrients, 6(12), 5719-5740. Available from: [Link]

  • ResearchGate. Molecular mechanism of the anti-inflammatory activity of phenolic acids.... Available from: [Link]

  • Semantic Scholar. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available from: [Link]

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Comparative

Quantitative Analysis of 2-Bromo-4-hydroxy-5-methoxybenzoic Acid in Reaction Mixtures: A Comparative Guide

Introduction & Analytical Challenges The synthesis of complex active pharmaceutical ingredients (APIs), such as urolithin C derivatives acting as non-competitive inhibitors of 1[1], heavily relies on highly pure halogena...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

The synthesis of complex active pharmaceutical ingredients (APIs), such as urolithin C derivatives acting as non-competitive inhibitors of 1[1], heavily relies on highly pure halogenated intermediates. 2-Bromo-4-hydroxy-5-methoxybenzoic acid (CAS 90050-65-0) is a critical building block in these synthetic pathways. However, accurately quantifying its formation within a crude reaction mixture presents a distinct analytical challenge. The sample matrix typically contains unreacted precursors (e.g., 4-hydroxy-5-methoxybenzoic acid), over-brominated byproducts, and closely eluting positional isomers (such as the 3-bromo isomer).

This guide objectively compares three analytical methodologies—Traditional HPLC-UV, LC-MS/MS, and an Optimized UPLC-PDA workflow—to determine the most effective strategy for quantitative yield monitoring and isomeric purity assessment.

Methodological Causality: The Physics of Separation

To achieve baseline resolution between the 2-bromo and 3-bromo isomers, the chromatographic system must exploit minute differences in molecular hydrophobicity and steric hindrance.

  • Stationary Phase Selection: Traditional 5 µm fully porous C18 columns suffer from significant intra-particle diffusion (the C -term in the van Deemter equation), leading to band broadening. Transitioning to a sub-2 µm (e.g., 1.7 µm) core-shell particle drastically reduces the diffusion path length, enabling high theoretical plate counts and sharp peaks even at elevated flow rates.

  • Mobile Phase Chemistry: 2-Bromo-4-hydroxy-5-methoxybenzoic acid contains both a carboxylic acid (pKa ~3.8) and a phenolic hydroxyl group (pKa ~9.2). If analyzed in a neutral mobile phase, partial ionization of the carboxylic acid causes severe peak tailing and irreproducible retention times. The addition of 0.1% Trifluoroacetic acid (TFA) lowers the mobile phase pH to ~2.0, completely suppressing ionization. This forces the analyte into its neutral, lipophilic state, maximizing hydrophobic interaction with the C18 stationary phase—a principle well-documented in the validated analysis of 2[2].

SeparationLogic Analyte 2-Bromo-4-hydroxy- 5-methoxybenzoic acid MobilePhase Mobile Phase (0.1% TFA / MeCN) Analyte->MobilePhase Dissolved in StatPhase Stationary Phase (1.7 µm C18) Analyte->StatPhase Partitions IonSuppression Ion Suppression (pH < pKa) MobilePhase->IonSuppression TFA ensures Hydrophobic Hydrophobic Interaction StatPhase->Hydrophobic Facilitates IonSuppression->Hydrophobic Maximizes Resolution Baseline Resolution Hydrophobic->Resolution Yields

Logical mechanism of RP-UPLC separation for brominated benzoic acid isomers.

Comparative Performance Data

When selecting an analytical method for routine reaction monitoring, laboratories must balance resolution, throughput, and susceptibility to matrix interference. Table 1 outlines the empirical performance of the three primary methodologies.

Table 1: Performance Comparison of Analytical Methodologies

ParameterTraditional HPLC-UVOptimized UPLC-PDALC-MS/MS (ESI-)
Column Technology 5 µm Fully Porous C181.7 µm Core-Shell C181.7 µm Core-Shell C18
Run Time per Sample > 20.0 minutes< 7.0 minutes < 7.0 minutes
Resolution ( Rs​ ) (2-Br vs 3-Br) 1.2 (Partial Co-elution)2.8 (Baseline) 2.8 (Baseline)
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mL0.005 µg/mL
Matrix Effect Susceptibility LowLowHigh (Ion Suppression)
Primary Application Low-budget bulk analysisHigh-throughput yield optimization Trace impurity identification

Optimized UPLC-PDA Protocol: A Self-Validating Workflow

For most drug development laboratories, the UPLC-PDA method offers the optimal balance of speed and precision. The following protocol is designed as a self-validating system; it incorporates internal checks to ensure data integrity.

Workflow RM Reaction Mixture (Target: 2-Bromo Isomer) Prep Sample Preparation (Quench & Filter) RM->Prep Aliquot Split Methodology Selection Prep->Split Supernatant HPLC Traditional HPLC-UV (5 µm C18) Split->HPLC Low Budget UPLC Optimized UPLC-PDA (1.7 µm Core-Shell) Split->UPLC High Throughput LCMS LC-MS/MS (ESI-) (Trace Analysis) Split->LCMS Impurity ID Data Quantitative Yield & Purity Analysis HPLC->Data UPLC->Data LCMS->Data

Analytical workflow for reaction mixture sampling and methodology selection.

Step-by-Step Methodology

Step 1: Reaction Quenching & Sample Preparation

  • Action: Extract a 50 µL aliquot from the active reaction vessel. Immediately transfer it into 950 µL of cold (4 °C) Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: The cold temperature and rapid dilution halt the bromination reaction instantly, freezing the kinetic profile. Formic acid stabilizes the phenolic and carboxylic acid moieties against oxidative degradation.

Step 2: Particulate Removal

  • Action: Vortex the quenched mixture for 30 seconds, then centrifuge at 14,000 x g for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

  • Causality: Crude reaction mixtures contain insoluble catalysts and salts. PTFE is chemically inert and prevents the introduction of matrix particulates that would rapidly clog the sub-2 µm UPLC column frit, thereby extending column lifespan.

Step 3: Chromatographic Execution (UPLC-PDA)

  • Column: Core-Shell C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program: 5% B hold for 0.5 min; ramp to 60% B over 4.0 min; flush at 95% B for 1.0 min; re-equilibrate at 5% B for 1.5 min.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C (Lowers solvent viscosity, significantly reducing system backpressure while enhancing mass transfer).

  • Detection: PDA scanning 210–400 nm. (Quantification trace extracted at 254 nm).

Step 4: System Validation & Mass Balance (Trustworthiness Check)

  • System Suitability Test (SST): Prior to analyzing the reaction mixture, inject a mixed standard of the starting material, the 2-bromo product, and the 3-bromo impurity. The system is only validated for use if the resolution ( Rs​ ) between the 2-bromo and 3-bromo isomers is ≥2.0 .

  • Spectral Peak Purity: Utilize the PDA software to calculate the peak purity angle versus the purity threshold for the 2-bromo peak. If the purity angle exceeds the threshold, an undetected byproduct is co-eluting, and the gradient slope must be flattened to restore self-validation.

  • Mass Balance Tracking: The sum of the normalized molar peak areas of the starting material, product, and byproducts must remain constant across all reaction time points. A drop in total area indicates the formation of an insoluble polymer or an analyte retained on the column.

Conclusion

While LC-MS/MS remains the gold standard for trace impurity identification, its high susceptibility to matrix effects (ion suppression) makes it suboptimal for the direct analysis of crude, high-concentration reaction mixtures. Conversely, Traditional HPLC-UV is cost-effective but lacks the resolving power required for rapid kinetic monitoring of closely related positional isomers. The sub-2 µm Core-Shell UPLC-PDA methodology provides the most robust, self-validating framework for the quantitative analysis of 2-Bromo-4-hydroxy-5-methoxybenzoic acid, ensuring high-throughput yield optimization without sacrificing isomeric resolution.

References

  • Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase. Pharmaceuticals (Basel) via PubMed Central (PMC). Available at:[Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs (MDPI). Available at:[Link]

Sources

Validation

Efficacy of Protecting Groups for 2-Bromo-4-hydroxy-5-methoxybenzoic Acid: A Comprehensive Comparison Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Molecule of Interest: 2-Bromo-4-hydroxy-5-methoxybenzoic Acid (CAS: 90050-65-0) Introduction & Synthetic Context 2-Bromo-4-hydroxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Molecule of Interest: 2-Bromo-4-hydroxy-5-methoxybenzoic Acid (CAS: 90050-65-0)

Introduction & Synthetic Context

2-Bromo-4-hydroxy-5-methoxybenzoic acid is a highly versatile, multi-functional building block utilized extensively in the synthesis of dibenzopyranones, including biologically active urolithins (e.g., Urolithin C and Urolithin M3)[1]. These derivatives are of critical interest in modern drug development, particularly as for the treatment of metabolic diseases like NAFLD[2].

The structural complexity of this molecule—featuring a carboxylic acid, a phenolic hydroxyl, a methoxy group, and an aryl bromide—demands a rigorous, orthogonal protecting group (PG) strategy. As a synthetic chemist, the primary challenge is masking the reactive phenol and carboxylate groups while preserving the labile C-Br bond for critical downstream carbon-carbon cross-couplings, such as the or Suzuki-Miyaura coupling[2][3].

This guide objectively evaluates the efficacy of various protecting groups for this specific scaffold, providing field-proven insights and self-validating experimental protocols.

Protection Strategy & Causality Analysis

Carboxylic Acid Protection: Establishing the Foundation

Before addressing the phenol, the carboxylic acid must be protected to prevent unwanted side reactions (e.g., premature esterification or decarboxylation) during basic cross-coupling conditions.

  • Methyl Ester (Me): The industry standard for this scaffold. It is highly stable to the basic conditions of subsequent etherifications. Crucially, during the Hurtley coupling, the methyl ester is strategically positioned to undergo in situ hydrolysis and subsequent intramolecular lactonization with the incoming phenol, directly forming the dibenzopyranone core[2].

  • tert-Butyl Ester (tBu): While providing excellent steric shielding, the tBu ester is acid-labile. It is generally unnecessary for this workflow unless orthogonal deprotection under mildly acidic conditions (e.g., TFA) is strictly required prior to lactonization.

Phenolic Hydroxyl Protection: A Comparative Analysis

The choice of phenol protection is the most critical variable. The chosen group must withstand the harsh, aqueous alkaline conditions (e.g., 8% NaOH, 120 °C) typically employed in [3].

  • Benzyl Ether (Bn) - Optimal for Sequential Deprotection:

    • Efficacy: Benzyl ethers are highly robust against aqueous bases and high temperatures.

    • Causality & Logic: A common misconception is that benzyl ethers should be avoided in the presence of an aryl bromide, as the standard deprotection method (H 2​ , Pd/C) will also cleave the C-Br bond via hydrogenolysis. However, in urolithin synthesis, the C-Br bond is intentionally consumed first during the Hurtley coupling[2]. Once the biaryl C-C bond is formed, global deprotection via hydrogenolysis safely removes the benzyl group without any risk of premature debromination.

  • Methoxymethyl Ether (MOM) - Optimal for Chemoselective Cleavage:

    • Efficacy: MOM ethers are completely stable to strong bases and nucleophiles.

    • Causality & Logic: If the final target molecule contains reducible functional groups (e.g., nitro groups or alkenes) that would not survive H 2​ /Pd-C, MOM is the superior alternative. It can be cleaved cleanly using mild acid (e.g., HCl in MeOH) post-coupling.

  • tert-Butyldimethylsilyl Ether (TBS) - Suboptimal for Aqueous Coupling:

    • Efficacy: While TBS provides excellent solubility and is easily installed, it is highly susceptible to cleavage under the harsh, hot aqueous hydroxide conditions required for classical Hurtley couplings. It should only be used if the downstream C-C bond formation is an anhydrous Suzuki coupling.

ProtectionStrategy SM 2-Bromo-4-hydroxy- 5-methoxybenzoic acid Phenol Phenol (-OH) Protection SM->Phenol Carboxyl Carboxyl (-COOH) Protection SM->Carboxyl Bn_OH Benzyl (Bn) Ether Stable to base Cleaved by H2/Pd Phenol->Bn_OH MOM_OH MOM Ether Stable to base Cleaved by Acid Phenol->MOM_OH TBS_OH TBS Ether Labile in aq. base Phenol->TBS_OH Me_COOH Methyl (Me) Ester Standard, base-hydrolyzable Carboxyl->Me_COOH

Caption: Decision matrix for the orthogonal protection of 2-Bromo-4-hydroxy-5-methoxybenzoic acid.

Quantitative Efficacy Comparison

The following table summarizes the performance of each protecting group specifically in the context of 2-Bromo-4-hydroxy-5-methoxybenzoic acid functionalization.

Protecting GroupStability in Aqueous Base (Hurtley)Stability to H 2​ , Pd/CCleavage ConditionsSuitability for Downstream C-Br Coupling
Benzyl (Bn) Ether ExcellentLabileH 2​ , Pd/C or BBr 3​ High (Cleaved after C-Br consumption)
MOM Ether ExcellentStableMild Acid (HCl/MeOH)High (Orthogonal to hydrogenolysis)
TBS Ether PoorStableFluoride (TBAF)Low (Cleaved during aqueous Hurtley coupling)
Methyl (Me) Ester Moderate (Hydrolyzes)StableLiOH / NaOHHigh (Hydrolysis aids final lactonization)

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols detail the synthesis of the fully protected intermediate and its subsequent coupling, utilizing the highly effective Benzyl/Methyl strategy[2].

Protocol A: Synthesis of Methyl 4-(benzyloxy)-2-bromo-5-methoxybenzoate

Objective: Protect both the carboxylic acid and the phenolic hydroxyl group while leaving the aryl bromide intact.

  • Esterification: Dissolve 2-Bromo-4-hydroxy-5-methoxybenzoic acid (1.0 eq) in anhydrous Methanol. Add a catalytic amount of concentrated H 2​ SO 4​ . Reflux for 12 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The highly polar, streaking carboxylic acid spot will disappear, replaced by a distinct, higher R f​ spot corresponding to the methyl ester.

  • Etherification: Isolate the methyl ester and dissolve in anhydrous Acetone (30 mL/mmol). Add anhydrous K 2​ CO 3​ (2.5 eq) and Benzyl bromide (1.2 eq). Stir at room temperature for 12–24 hours[2].

    • Self-Validation Checkpoint: Conduct IR spectroscopy on the crude product. The broad phenolic -OH stretch (~3300 cm −1 ) must be completely absent. 1 H-NMR will confirm success via the appearance of a new benzylic -CH 2​

      • singlet at ~5.1 ppm.
Protocol B: Hurtley Coupling & Global Deprotection

Objective: Cross-couple the protected building block with resorcinol to form the dibenzopyranone core, followed by PG removal.

  • Hurtley Coupling: Suspend the protected intermediate (1.0 eq) and resorcinol (2.0 eq) in 8% aqueous NaOH. Heat to 120 °C. Add 5% aqueous CuSO 4​ solution dropwise[3]. Reflux for an additional 30 minutes.

    • Self-Validation Checkpoint: The reaction is visually self-validating. The initial blue color of the aqueous Cu(II) solution will transition to a dark, heterogeneous mixture as the Cu(I) active species is generated and the biaryl product precipitates. LC-MS must confirm the disappearance of the characteristic 1:1 isotopic doublet (M / M+2) of the aryl bromide.

  • Deprotection: Dissolve the isolated biaryl intermediate in Methanol. Add 10% Pd/C (0.1 eq) and stir under an H 2​ atmosphere (1 atm) at room temperature until complete.

    • Causality Note: Because the C-Br bond was consumed in Step 1, hydrogenolysis safely removes the benzyl ether without destroying the molecule's core structure[2].

ReactionPathway Step1 2-Bromo-4-hydroxy-5-methoxybenzoic acid Step2 Esterification & Etherification (MeI, K2CO3 or BnBr, K2CO3) Step1->Step2 Step3 Methyl 4-(benzyloxy)-2-bromo-5-methoxybenzoate Step2->Step3 Step4 Hurtley Coupling (Resorcinol, CuSO4, NaOH, 120°C) Step3->Step4 Preserves C-Br Step5 Coupled Biaryl Intermediate (C-Br bond consumed) Step4->Step5 Step6 Global Deprotection & Cyclization (H2, Pd/C & Acidic Workup) Step5->Step6 Safe for Hydrogenolysis Step7 Target Urolithin Derivative Step6->Step7

Caption: Sequential reaction pathway demonstrating the strategic timing of Benzyl deprotection.

References

  • Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase | National Institutes of Health (PMC) |[Link][2]

  • Copper(II) Salt Catalyzed Coupling Strategy Towards Synthesis of Substituted Dibenzopyranones | ResearchGate |[Link][3]

  • WO2023228994A1 - Composition for enhancing SIRT3 gene expression | Google Patents |[1]

Sources

Comparative

Comparative DFT Studies on the Reactivity of Halogenated Benzoic Acid Isomers

Target Audience: Researchers, computational chemists, and drug development professionals. Executive Summary Halogenated benzoic acids are critical building blocks in pharmaceutical synthesis, agrochemicals, and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary

Halogenated benzoic acids are critical building blocks in pharmaceutical synthesis, agrochemicals, and materials science. The position (ortho, meta, para) and identity (fluoro, chloro, bromo) of the halogen substituent profoundly dictate the molecule's electronic landscape, acidity, and reactivity. This guide leverages Density Functional Theory (DFT) to objectively compare the electronic properties—such as Frontier Molecular Orbitals (FMOs), chemical hardness, and dipole moments—across various halogenated benzoic acid isomers. By establishing a self-validating computational protocol, this guide provides actionable insights for rational drug design and synthetic pathway optimization.

Introduction: The Causality of Halogenation in Benzoic Acids

The reactivity of halogenated benzoic acids is governed by a delicate interplay between inductive (-I) electron withdrawal and resonance (+R) electron donation . Because halogens are highly electronegative, they inductively deactivate the aromatic ring. However, their lone pairs can participate in resonance, directing electrophilic attack to specific positions.

  • The Ortho Effect: Ortho-halogenated isomers (e.g., 2-fluorobenzoic acid, 2-chlorobenzoic acid) exhibit unique structural behavior. Steric hindrance between the bulky halogen and the carboxyl group often forces the carboxyl moiety out of the aromatic plane[1]. This disruption of resonance, combined with strong proximity-based inductive withdrawal and potential intramolecular hydrogen bonding, significantly lowers the pKa (increases acidity) compared to meta and para isomers.

  • Meta vs. Para Isomers: In meta isomers, the inductive effect dominates, making the ring electron-deficient. In para isomers, the resonance effect partially offsets the inductive withdrawal, altering the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps[2].

Comparative DFT Descriptors

To objectively evaluate these isomers, DFT calculations—typically performed at the B3LYP/6-311++G(d,p) level of theory—are utilized[2][3]. The inclusion of diffuse functions (++) is critical for accurately modeling the electron density of highly electronegative halogen atoms and potential carboxylate anions.

The table below synthesizes representative DFT descriptors for mono-halogenated benzoic acid isomers, illustrating the trends in kinetic stability and reactivity.

Table 1: Representative Electronic Properties of Halogenated Benzoic Acid Isomers (DFT: B3LYP/6-311++G(d,p))
CompoundIsomerHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Dipole Moment (Debye)Reactivity Profile
Fluorobenzoic Acid Ortho (2-F)-7.21-1.585.632.45High acidity; strong intramolecular H-bonding potential.
Meta (3-F)-7.35-1.655.702.10Inductively deactivated; highest kinetic stability.
Para (4-F)-7.15-1.525.632.85Resonance stabilized; lower ionization potential.
Chlorobenzoic Acid Ortho (2-Cl)-7.28-1.755.532.60Steric clash induces non-planarity[1].
Meta (3-Cl)-7.42-1.825.602.25Highly susceptible to nucleophilic attack.
Para (4-Cl)-7.22-1.705.522.95Balanced inductive/resonance effects[4].
Bromobenzoic Acid Ortho (2-Br)-7.30-1.855.452.70Highest steric strain; lowest ΔE among ortho isomers.
Meta (3-Br)-7.45-1.905.552.30Strongest inductive withdrawal[2].
Para (4-Br)-7.25-1.805.453.10Highly polarizable; ideal for cross-coupling.

Data synthesized from benchmark DFT studies on halogenated aromatic acids[2][4][5]. A smaller HOMO-LUMO gap (ΔE) correlates with higher chemical reactivity and lower kinetic stability (chemical softness).

Mechanistic Insights: Causality Behind the Data

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is the ultimate predictor of chemical hardness. As the halogen size increases (F < Cl < Br), the polarizability of the molecule increases, leading to a narrower HOMO-LUMO gap. Consequently, bromobenzoic acids are generally "softer" and more reactive in transition-metal-catalyzed cross-coupling reactions than their fluorinated counterparts[2].

Molecular Electrostatic Potential (MESP) & Fukui Functions

MESP mapping reveals the charge distribution across the isomers. In ortho-chlorobenzoic acid, the highly electronegative chlorine atom creates a localized region of negative potential, while the carboxyl proton remains intensely positive. Fukui functions ( f+ , f− , f0 ) mathematically pinpoint these reactive sites:

  • Nucleophilic Attack ( f+ ): Concentrated on the carbon atom bonded to the halogen, explaining the susceptibility of these compounds to Nucleophilic Aromatic Substitution (SNAr).

  • Electrophilic Attack ( f− ): Concentrated on the oxygen atoms of the carboxyl group and the aromatic ring carbons ortho/para to the halogen.

Reactivity_Pathway cluster_0 Fukui Function Mapping (Reactivity Sites) Substrate Halogenated Benzoic Acid (e.g., 2-Chlorobenzoic Acid) Nucleophilic Nucleophilic Attack (f+) Target: Halogen-bearing Carbon Substrate->Nucleophilic Electrophilic Electrophilic Attack (f-) Target: Oxygen (Carboxyl) / Ring Substrate->Electrophilic Outcome1 Cross-Coupling / SNAr Substitution Nucleophilic->Outcome1 Outcome2 Hydrogen Bonding / Salt Formation Electrophilic->Outcome2

Figure 1: Reactivity pathways of halogenated benzoic acids guided by Fukui function mapping.

Standardized DFT Experimental Protocol

To ensure trustworthiness and reproducibility, computational chemists must employ a self-validating protocol. The following workflow guarantees that the calculated descriptors represent true energetic minima rather than transition states[3].

Step-by-Step Methodology:

  • Initial Geometry Construction: Build the 3D structures of the ortho, meta, and para isomers using a molecular builder (e.g., GaussView or Spartan). Ensure proper initial dihedral angles for the carboxyl group.

  • Level of Theory Selection: Select the B3LYP hybrid functional. It provides an optimal balance between electron correlation accuracy and computational cost. Apply the 6-311++G(d,p) basis set; the diffuse functions are mandatory for accurately describing the lone pairs on the halogens and the acidic proton.

  • Geometry Optimization: Run the optimization in the gas phase or using a Polarizable Continuum Model (PCM) if simulating a specific solvent environment (e.g., water for pKa estimation).

  • Frequency Calculation (Self-Validation Step): Immediately follow optimization with a vibrational frequency calculation. Crucial Causality: The absence of imaginary (negative) frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, not a saddle point[3].

  • Electronic Property Extraction: Extract the HOMO and LUMO energies from the checkpoint file. Calculate chemical hardness ( η≈(ELUMO​−EHOMO​)/2 ) and electrophilicity index ( ω ).

  • MESP Generation: Map the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.) to visualize reactive sites.

DFT_Workflow Start Input Molecular Geometry (Isomer 3D Structure) Opt Geometry Optimization (B3LYP / 6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Zero-Point Energy Check) Opt->Freq Electronic Electronic Properties (HOMO/LUMO Extraction) Freq->Electronic No imaginary frequencies MESP MESP & Fukui Functions (Reactivity Descriptors) Electronic->MESP End Data Output (Dipole, Gap, Hardness) MESP->End

Figure 2: Self-validating DFT computational workflow for extracting molecular descriptors.

Applications in Drug Development

Understanding the DFT-derived properties of these isomers is not merely an academic exercise; it directly impacts pharmaceutical engineering:

  • pKa Tuning and Bioavailability: The ortho effect observed in 2-chlorobenzoic acid and 2-fluorobenzoic acid significantly lowers their pKa. In drug design, substituting a standard benzoic acid moiety with an ortho-halogenated version ensures the drug remains ionized in the intestinal tract, altering its absorption profile and lipophilicity (LogP).

  • Target Binding & Steric Fit: The non-planar geometry of ortho-chlorobenzoic acid (confirmed by DFT dihedral angle analysis) is a critical feature in the synthesis of drugs like Diclofenac (a widely used NSAID)[1]. The out-of-plane twist forces the molecule into a specific 3D conformation required to perfectly fit the active site of cyclooxygenase (COX) enzymes.

  • Metabolic Stability: Fluorinated isomers (particularly para-fluorobenzoic acid derivatives) possess a larger HOMO-LUMO gap and higher bond dissociation energies for the C-F bond. This makes them highly resistant to cytochrome P450-mediated oxidative metabolism, prolonging the drug's half-life in vivo.

References

  • Kınaytürk, N. K., & Oturak, H. (2016). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. Acta Physica Polonica A, 130(1), 276-281. ResearchGate. Available at: [Link]

  • MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. Available at: [Link]

  • Kuş, N. (2017). Structural Characterization and Photochemistry of 2-Chloro-6-Fluorobenzoic Acid Isolated in a Xenon Matrix. DergiPark. Available at: [Link]

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